molecular formula C17H18N4OS B15556563 N-Demethyl-N-formylolanzapine-d8

N-Demethyl-N-formylolanzapine-d8

Cat. No.: B15556563
M. Wt: 334.5 g/mol
InChI Key: SFWJCBPXQCTXTO-COMRDEPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Demethyl-N-formylolanzapine-d8 is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

334.5 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazine-1-carbaldehyde

InChI

InChI=1S/C17H18N4OS/c1-12-10-13-16(21-8-6-20(11-22)7-9-21)18-14-4-2-3-5-15(14)19-17(13)23-12/h2-5,10-11,19H,6-9H2,1H3/i6D2,7D2,8D2,9D2

InChI Key

SFWJCBPXQCTXTO-COMRDEPKSA-N

Origin of Product

United States

Foundational & Exploratory

N-Demethyl-N-formylolanzapine-d8: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Demethyl-N-formylolanzapine-d8, a deuterated analog of an olanzapine (B1677200) metabolite. This document details the synthetic pathway, experimental protocols, and analytical characterization, presenting data in a clear and accessible format. The inclusion of detailed methodologies and visual workflows is intended to support researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. The metabolism of olanzapine is complex, involving multiple enzymatic pathways. One of the primary metabolites is N-desmethyl olanzapine, formed through oxidative metabolism, primarily by the cytochrome P450 isoform CYP1A2.[1] The formylated version of this metabolite, N-demethyl-N-formylolanzapine, is also of significant interest. Isotope-labeled internal standards, such as this compound, are crucial for quantitative bioanalytical assays using mass spectrometry, enabling accurate determination of metabolite concentrations in biological matrices.

This guide outlines a plausible synthetic route and characterization profile for this compound, based on established chemical principles and available literature on related compounds.

Synthesis

The synthesis of this compound can be conceptualized as a two-step process starting from a key intermediate, which itself is synthesized from commercially available starting materials. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Synthesis of N-Demethylolanzapine-d8 cluster_1 Formylation A 2-Methyl-4-chloro-10H-thieno[2,3-b][1,5]benzodiazepine C N-Demethylolanzapine-d8 A->C Condensation B Piperazine-d8 B->C D N-Demethylolanzapine-d8 F This compound D->F Formylation E Ethyl Formate (B1220265) E->F

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of N-Demethylolanzapine-d8

This procedure describes the condensation of 2-methyl-4-chloro-10H-thieno[2,3-b][2][3]benzodiazepine with deuterated piperazine (B1678402).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-chloro-10H-thieno[2,3-b][2][3]benzodiazepine (1 equivalent) in a suitable aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Addition of Reagent: Add piperazine-d8 (1.2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield N-Demethylolanzapine-d8.

Experimental Protocol: Formylation of N-Demethylolanzapine-d8

This procedure is adapted from a known method for the formylation of N-demethylolanzapine.[4]

  • Reaction Setup: In a round-bottom flask, dissolve N-Demethylolanzapine-d8 (1 equivalent) in a mixture of ethyl formate and a suitable co-solvent like tetrahydrofuran (B95107) (THF).[4]

  • Reaction Conditions: Heat the solution to reflux and maintain for 12-18 hours.[4] The reaction progress should be monitored by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are critical. The following analytical techniques are typically employed.

Characterization Data

The expected analytical data for this compound are summarized in the table below. The exact values for NMR and MS would need to be determined experimentally.

Parameter Value
Chemical Name 4-(2-Methyl-10H-thieno[2,3-b][2][3]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde-d8
Molecular Formula C₁₇H₁₀D₈N₄OS
Molecular Weight 334.47 g/mol [4]
CAS Number (Unlabeled) 639460-79-0[3]
Appearance Off-white to yellow solid
¹H NMR (Representative) Signals corresponding to the aromatic and methyl protons of the thienobenzodiazepine core and the formyl proton. The piperazine region would show an absence of proton signals due to deuteration.
¹³C NMR (Representative) Signals corresponding to all 17 carbon atoms in the molecule.
Mass Spectrometry (ESI+) Expected [M+H]⁺ ion at m/z 335.5. Fragmentation pattern would be characteristic of the olanzapine core structure.
Purity (HPLC) ≥98%
Analytical Methods

A general workflow for the characterization of the final product is presented below.

Characterization_Workflow cluster_0 Characterization Workflow A Synthesized this compound B HPLC A->B C Mass Spectrometry A->C D NMR Spectroscopy A->D E Purity Assessment B->E F Structural Confirmation C->F D->F G Final Characterized Product E->G F->G

Figure 2: General workflow for the analytical characterization.
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is used to determine the purity of the synthesized compound. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (with a modifier like formic acid or ammonium (B1175870) acetate) on a C18 column is typically effective.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides further structural evidence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the molecule. The absence of proton signals in the piperazine region of the ¹H NMR spectrum confirms the incorporation of deuterium.

Metabolic Context

N-Demethyl-N-formylolanzapine is a metabolite of olanzapine. Understanding its position in the metabolic pathway is crucial for its application in pharmacokinetic studies.

Metabolic_Pathway Olanzapine Olanzapine N_Demethyl N-Demethylolanzapine Olanzapine->N_Demethyl CYP1A2 N_Formyl N-Demethyl-N-formylolanzapine N_Demethyl->N_Formyl Formylation Glucuronide N-Demethylolanzapine Glucuronide N_Demethyl->Glucuronide UGTs

Figure 3: Simplified metabolic pathway of olanzapine.

Olanzapine undergoes N-demethylation to form N-desmethyl olanzapine.[1] This active metabolite can then be further metabolized, for example, through formylation to produce N-demethyl-N-formylolanzapine, or through conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[5]

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and structured data are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. The availability of high-purity, well-characterized, isotope-labeled standards is paramount for the advancement of drug development and clinical research.

References

Chemical properties of N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical applications of N-Demethyl-N-formylolanzapine-d8. This deuterated analog of an olanzapine (B1677200) metabolite is a critical tool in pharmacokinetic and metabolic studies, offering high precision and accuracy in quantitative analyses.

Core Chemical Properties

This compound is a stable, isotopically labeled compound used as an internal standard in mass spectrometry-based bioanalytical methods. Its physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₁₇H₁₀D₈N₄OS
Molecular Weight 334.47 g/mol
CAS Number 639460-79-0 (unlabeled)
Alternate Names 4-(2-Methyl-10H-thieno[2,3-b][1][2]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde-d8
Appearance Solid (predicted)
Purity Typically ≥98% for use as an analytical standard
Storage Store at -20°C for long-term stability

Metabolic Pathway of Olanzapine

Olanzapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP1A2 playing a major role.[1] One of the significant metabolic pathways is N-demethylation to form N-desmethylolanzapine. This metabolite can be further formylated. This compound is the deuterated analog of this N-formylated metabolite.

Olanzapine_Metabolism Olanzapine Olanzapine N_Desmethylolanzapine N-Desmethylolanzapine Olanzapine->N_Desmethylolanzapine CYP1A2 (N-Demethylation) N_Demethyl_N_formylolanzapine N-Demethyl-N-formylolanzapine N_Desmethylolanzapine->N_Demethyl_N_formylolanzapine Formylation

Figure 1: Simplified metabolic pathway of olanzapine leading to N-Demethyl-N-formylolanzapine.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the deuteration of the piperazine (B1678402) ring, followed by coupling with the olanzapine core structure and subsequent formylation.

Step 1: Synthesis of Deuterated N-Formylpiperazine (Piperazine-d8)

A common method for introducing deuterium (B1214612) into a piperazine ring is through reductive amination using a deuterated reducing agent.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve piperazine in a suitable solvent such as methanol-d4.

  • Deuterium Exchange: Add a deuterium source, such as deuterium oxide (D₂O), and a catalyst, for instance, Raney nickel.

  • Reduction: Introduce a deuterated reducing agent, like sodium borodeuteride (NaBD₄), portion-wise at a controlled temperature (e.g., 0-5°C).

  • Formylation: Following the successful deuteration to piperazine-d8, introduce a formylating agent, such as ethyl formate-d, to the reaction mixture.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Step 2: Coupling of Piperazine-d8 with the Olanzapine Precursor

  • Reaction: React the synthesized N-formylpiperazine-d8 with 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride (an olanzapine precursor) in a high-boiling point aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 120-150°C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Isolation: Cool the reaction mixture and pour it into water to precipitate the crude this compound.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Deuterated N-Formylpiperazine Synthesis cluster_step2 Step 2: Coupling and Final Product Formation Piperazine Piperazine Deuteration Deuteration with D₂O and NaBD₄ Piperazine->Deuteration Formylation Formylation with Ethyl Formate-d Deuteration->Formylation Piperazine_d8 N-Formylpiperazine-d8 Formylation->Piperazine_d8 Coupling Coupling Reaction Piperazine_d8->Coupling Olanzapine_Precursor Olanzapine Precursor Olanzapine_Precursor->Coupling Purification Purification Coupling->Purification Final_Product This compound Purification->Final_Product

Figure 2: General workflow for the synthesis of this compound.

Analytical Method: Quantification of Olanzapine Metabolites by LC-MS/MS

This compound is ideally suited as an internal standard for the quantification of olanzapine and its metabolites in biological matrices such as plasma or serum.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of a working solution of this compound (e.g., 100 ng/mL in methanol).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Demethyl-N-formylolanzapine327.1229.125
This compound (IS) 335.2 237.1 25
N-Desmethylolanzapine299.1229.128
Olanzapine313.1256.122

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Analytical_Workflow Start Biological Sample (Plasma/Serum) Spike Spike with this compound (IS) Start->Spike Precipitation Protein Precipitation with Acetonitrile Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Figure 3: Workflow for the quantitative analysis of olanzapine metabolites using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers in the fields of drug metabolism and pharmacokinetics. Its use as an internal standard ensures the reliability and accuracy of analytical data for olanzapine and its metabolites. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and application of this critical reagent in a research setting.

References

Technical Guide: Certificate of Analysis for N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the quality control and analytical specifications for the deuterated internal standard, N-Demethyl-N-formylolanzapine-d8. The information presented is essential for researchers, scientists, and drug development professionals utilizing this compound in pharmacokinetic studies, bioanalytical method development, and other research applications where precise quantification is required.

Compound Information

Parameter Specification
Product Name This compound
Alternate Names 4-(2-Methyl-10H-thieno[2,3-b][1][2]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde-d8
CAS Number 639460-79-0 (unlabeled)
Molecular Formula C₁₇H₁₀D₈N₄OS
Molecular Weight 334.47 g/mol
Appearance Off-white to pale yellow solid
Storage Store at 2-8°C, protect from light

Analytical Data

The following table summarizes the analytical data obtained for a representative batch of this compound.

Analysis Method Result
Purity HPLC≥98.0%
Isotopic Purity Mass Spectrometry≥98% Deuterated forms (d₁-d₈)
Identity ¹H NMRConsistent with structure
Identity Mass SpectrometryConsistent with structure
Solubility -Soluble in DMSO, Methanol

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A solution of the test article is prepared in the mobile phase and injected into the HPLC system. The purity is determined by calculating the area percentage of the principal peak relative to the total peak area.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Data Acquisition: Full scan mode to determine the molecular ion and isotopic distribution.

  • Procedure: A dilute solution of the sample is infused into the mass spectrometer. The resulting spectrum is analyzed to confirm the mass of the deuterated compound and to determine the isotopic purity by examining the distribution of deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The spectrum is analyzed to confirm the chemical structure by comparing the observed chemical shifts and coupling constants with the expected values for N-Demethyl-N-formylolanzapine, accounting for the deuterium (B1214612) labeling.

Visualizations

The following diagrams illustrate the logical workflow of the certificate of analysis and the analytical process.

CoA_Workflow cluster_sample Sample Information cluster_testing Analytical Testing cluster_results Results cluster_doc Final Document Sample This compound Properties Physical & Chemical Properties (CAS, Formula, MW, Appearance) Sample->Properties HPLC HPLC Sample->HPLC MS Mass Spectrometry Sample->MS NMR ¹H NMR Sample->NMR Purity Purity ≥98.0% HPLC->Purity IsotopicPurity Isotopic Purity ≥98% MS->IsotopicPurity Identity Structural Confirmation MS->Identity NMR->Identity CoA Certificate of Analysis Purity->CoA IsotopicPurity->CoA Identity->CoA

Caption: Logical workflow for the Certificate of Analysis.

Analytical_Process cluster_hplc Purity Analysis cluster_ms Identity & Isotopic Purity TestArticle Test Article HPLC_Prep Sample Preparation (Dissolution) TestArticle->HPLC_Prep MS_Prep Sample Preparation (Dilution) TestArticle->MS_Prep HPLC_Analysis HPLC Injection & Data Acquisition HPLC_Prep->HPLC_Analysis HPLC_Result Peak Area Analysis (Purity Calculation) HPLC_Analysis->HPLC_Result MS_Analysis MS Infusion & Data Acquisition MS_Prep->MS_Analysis MS_Result Mass & Isotope Distribution Analysis MS_Analysis->MS_Result

Caption: Experimental workflow for analytical testing.

References

An In-depth Technical Guide to the Stability Profile of N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Demethyl-N-formylolanzapine-d8 is a deuterated analog of an olanzapine (B1677200) metabolite. Olanzapine is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. The introduction of deuterium (B1214612) can alter the metabolic profile and potentially the stability of the molecule. This guide provides a comprehensive overview of the anticipated stability profile of this compound, drawing parallels from forced degradation studies of olanzapine and its related substances.

Chemical Information
CharacteristicValue
Chemical Name 4-(2-Methyl-10H-thieno[2,3-b][1][2]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde-d8
CAS Number 639460-79-0 (unlabeled)[3]
Molecular Formula C₁₇H₁₀D₈N₄OS[3]
Molecular Weight 334.47 g/mol [3]

Predicted Stability Profile and Degradation Pathways

Based on studies of olanzapine, this compound is likely susceptible to degradation under oxidative, and to a lesser extent, acidic, and alkaline conditions.[2][4] The thieno[2,3-b][1][2]benzodiazepine core is the primary site of degradation.

Forced Degradation Studies on Olanzapine (as a proxy)

Forced degradation studies are crucial for identifying potential degradation products and pathways.[5] Studies on olanzapine have revealed the following:

  • Oxidative Degradation: Olanzapine is most susceptible to oxidative stress.[2][4] The major degradation product identified is 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one.[4][5] Other oxidative degradation products involving the thiophene (B33073) ring have also been reported.[6]

  • Acidic and Alkaline Hydrolysis: Olanzapine shows some degradation under acidic and alkaline conditions, though it is relatively more stable compared to oxidative conditions.[1][4]

  • Thermal and Photolytic Degradation: Olanzapine is generally stable under photolytic conditions.[2][4] Thermal degradation is more pronounced in the presence of moisture.[5]

The deuteration in this compound is on the piperazine (B1678402) ring, which is not the primary site of degradation in olanzapine. Therefore, the overall stability profile is expected to be similar to the non-deuterated metabolite.

Predicted Degradation Pathway

The following diagram illustrates the predicted degradation pathway of this compound under oxidative stress, based on the known degradation of olanzapine.

G Predicted Oxidative Degradation Pathway cluster_0 This compound cluster_1 Oxidative Stress (e.g., H₂O₂) cluster_2 Major Degradation Product A This compound B [O] A->B Oxidation C Oxidized Metabolite (Thiophene Ring Oxidation) B->C

Caption: Predicted oxidative degradation of this compound.

Experimental Protocols for Stability Testing

The following are detailed methodologies for conducting stability-indicating studies, adapted from established protocols for olanzapine.

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the intrinsic stability of the molecule.

a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

b. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1N HCl. Heat at 80°C for 12 and 24 hours.[1]

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1N NaOH. Heat at 80°C for 12 and 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours.[1]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 24 hours.[1]

  • Photolytic Degradation: Expose the solid drug substance and a solution (in a suitable solvent) to UV light (254 nm) and fluorescent light for a specified duration as per ICH guidelines.

c. Sample Analysis: After exposure to stress conditions, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC-UV or HPLC-MS method.

Stability-Indicating HPLC Method

A robust high-performance liquid chromatography (HPLC) method is essential for separating the parent drug from its degradation products.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., 75 mM potassium dihydrogen phosphate, pH 4.0) and an organic modifier (e.g., acetonitrile (B52724) and/or methanol).[1]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm or 297 nm (based on UV spectrum of olanzapine)[4]
Injection Volume 10 µL
Experimental Workflow Diagram

The following diagram outlines the workflow for conducting a comprehensive stability study.

G Stability Study Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Characterization cluster_3 Phase 4: Reporting A Prepare Stock Solution of This compound C Acid Hydrolysis A->C D Alkaline Hydrolysis A->D E Oxidative Degradation A->E F Thermal Degradation A->F G Photolytic Degradation A->G B Develop & Validate Stability-Indicating HPLC Method H HPLC Analysis of Stressed Samples B->H C->H D->H E->H F->H G->H I Identify & Characterize Degradation Products (LC-MS, NMR) H->I J Quantify Degradation I->J K Generate Stability Report J->K

Caption: Workflow for a comprehensive stability study.

Data Presentation: Predicted Stability Data Summary

The following table summarizes the expected outcomes from forced degradation studies based on olanzapine data. The percentage degradation is an estimate and would need to be confirmed experimentally.

Stress ConditionReagent/ConditionDurationExpected % DegradationMajor Degradation Products
Acidic Hydrolysis 0.1N HCl at 80°C24 hours15-25%[1]Hydrolysis products
Alkaline Hydrolysis 0.1N NaOH at 80°C24 hours10-20%Hydrolysis products
Oxidative Degradation 3% H₂O₂ at RT24 hours>30%Thiophene ring oxidation products[2][4]
Thermal Degradation Dry heat at 80°C24 hours5-15%Thermally induced degradation products
Photolytic Degradation UV/Fluorescent lightICH Q1B<5%Photodegradation products

Conclusion

While specific stability data for this compound is not currently published, a robust stability testing plan can be developed based on the known profile of olanzapine. The primary degradation pathway is anticipated to be through oxidation of the thiophene ring. The provided experimental protocols offer a strong starting point for researchers and drug development professionals to establish the stability profile of this deuterated metabolite. It is critical to perform these studies to ensure the quality, safety, and efficacy of any pharmaceutical product containing this compound.

References

Solubility of N-Demethyl-N-formylolanzapine-d8 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Demethyl-N-formylolanzapine-d8 in organic solvents. Due to the limited availability of direct solubility data for this deuterated metabolite, this document leverages available data for the parent compound, olanzapine (B1677200), to provide valuable insights. Furthermore, a detailed, best-practice experimental protocol is presented to enable researchers to accurately determine the solubility of this compound in various organic solvents.

Introduction

This compound is a deuterated analog of N-demethyl-N-formylolanzapine, a metabolite of the atypical antipsychotic drug, olanzapine. In drug metabolism and pharmacokinetic (DMPK) studies, isotopically labeled compounds like this compound are crucial for use as internal standards in quantitative bioanalysis. Understanding the solubility of this compound in organic solvents is paramount for the preparation of stock solutions, calibration standards, and quality control samples used in various analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).

This guide addresses the current information gap by providing analogous solubility data and a robust experimental framework for its determination.

Analogous Solubility Data: Olanzapine

Organic SolventSolubility of Olanzapine (mg/mL)
Dimethylformamide (DMF)~20
Dimethyl Sulfoxide (DMSO)~16
Ethanol~1

This data is provided as a proxy for the solubility of this compound. Actual solubility should be experimentally determined.

Qualitative solubility information for olanzapine also indicates that it is soluble in acetone (B3395972) and sparingly soluble in aqueous buffers. It is practically insoluble in water.[1]

Proposed Experimental Protocol: Thermodynamic Solubility Determination

The following section outlines a detailed methodology for the determination of the thermodynamic solubility of this compound in a selection of relevant organic solvents using the gold-standard shake-flask method.[2]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, Methanol (B129727), Acetone) of appropriate purity (e.g., HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the thermodynamic solubility is depicted in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a vial B Add a known volume of the selected organic solvent A->B C Seal the vial and place on an orbital shaker B->C D Shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium C->D E Centrifuge the vial to pellet the excess solid D->E F Carefully collect the supernatant E->F G Filter the supernatant through a syringe filter (e.g., 0.22 µm) F->G H Prepare serial dilutions of the filtered supernatant G->H I Analyze the diluted samples by a validated HPLC method H->I J Determine the concentration from a calibration curve I->J

Figure 1: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Shake the vials for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[3][4]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand for a short period.

    • Centrifuge the vials at a high speed to pellet the excess solid material.

    • Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.

    • For complete removal of any remaining solid particles, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Prepare a calibration curve of this compound in the same organic solvent.

    • Accurately dilute the filtered supernatant with the organic solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples using a validated HPLC method with UV or MS detection. A suitable starting point for method development could be a reversed-phase C18 column with a mobile phase consisting of a mixture of an appropriate buffer and methanol or acetonitrile.[5][6]

    • Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

    • Calculate the solubility by multiplying the determined concentration by the dilution factor.

Relationship between Olanzapine and its Metabolites

The following diagram illustrates the metabolic relationship between olanzapine, its N-demethylated metabolite, and the N-demethyl-N-formyl metabolite, for which the deuterated analog is the subject of this guide.

G Olanzapine Olanzapine NDemethyl N-Demethylolanzapine Olanzapine->NDemethyl Metabolism (N-demethylation) NDemethylFormyl N-Demethyl-N-formylolanzapine NDemethyl->NDemethylFormyl Metabolism (N-formylation) NDemethylFormylD8 This compound (Deuterated Analog) NDemethylFormyl->NDemethylFormylD8 Isotopic Labeling

Figure 2: Relationship between olanzapine and its metabolites.

Conclusion

While direct solubility data for this compound in organic solvents is not currently published, the data available for its parent compound, olanzapine, provides a valuable starting point for researchers. For precise and accurate quantitative work, it is imperative to experimentally determine the solubility of this compound. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for this purpose, ensuring the accurate preparation of solutions for critical research and development applications. Adherence to good laboratory practices during these determinations is essential for generating high-quality, reproducible data.[1][7]

References

N-Demethyl-N-formylolanzapine-d8 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Demethyl-N-formylolanzapine-d8, a deuterated analog of an olanzapine (B1677200) metabolite. This isotopically labeled compound is primarily intended for use as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the measurement of N-demethyl-N-formylolanzapine or related olanzapine metabolites in biological matrices.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These details are critical for method development, particularly for mass spectrometry-based applications.

PropertyValueCitation
CAS Number 639460-79-0 (unlabeled)[1][2][3][4]
Molecular Weight 334.47 g/mol [1]
Molecular Formula C₁₇H₁₀D₈N₄OS[1]

Metabolic Context: The Olanzapine Pathway

N-Demethyl-N-formylolanzapine is a metabolite of olanzapine, an atypical antipsychotic medication. Olanzapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways include N-demethylation and hydroxylation, followed by glucuronidation.[5][6] Understanding this metabolic landscape is crucial for pharmacokinetic studies and for identifying relevant analytes in drug monitoring.

The diagram below illustrates the primary metabolic conversion of olanzapine.

Olanzapine_Metabolism Olanzapine Olanzapine N_Desmethylolanzapine N-Desmethylolanzapine Olanzapine->N_Desmethylolanzapine CYP1A2 (major) CYP2D6 (minor) Hydroxymethylolanzapine 2-Hydroxymethylolanzapine Olanzapine->Hydroxymethylolanzapine CYP2D6 Olanzapine_N_Oxide Olanzapine N-Oxide Olanzapine->Olanzapine_N_Oxide FMO3 CYP2D6 Glucuronide_Conjugates Glucuronide Conjugates N_Desmethylolanzapine->Glucuronide_Conjugates UGTs

Caption: Primary metabolic pathways of Olanzapine.

Experimental Protocols: Bioanalytical Quantification

This compound is an ideal internal standard for the quantification of olanzapine and its metabolites in biological samples like plasma or serum. Below is a representative LC-MS/MS protocol, adapted from established methods for olanzapine analysis.[7][8][9]

Objective: To quantify olanzapine and its metabolites in human plasma using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

2. Liquid Chromatography (LC) Conditions

  • LC System: Agilent 1200 series or equivalent.

  • Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • MS System: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer.[7]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Spray Voltage: +5500 V.

  • Source Temperature: 500°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Analyte (N-Demethyl-N-formylolanzapine): Q1: m/z 327.1 -> Q3: m/z 213.1

    • Internal Standard (this compound): Q1: m/z 335.2 -> Q3: m/z 213.1 (Note: Specific MRM transitions must be optimized experimentally for the specific instrument used.)

Experimental Workflow Visualization

The following diagram outlines the logical flow of a typical bioanalytical study utilizing this compound.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with IS (this compound) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Bioanalytical workflow for quantification.

References

Isotopic Purity of N-Demethyl-N-formylolanzapine-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and data pertaining to the isotopic purity of N-Demethyl-N-formylolanzapine-d8. This deuterated analog of an olanzapine (B1677200) metabolite is a critical tool in pharmacokinetic studies, particularly those employing mass spectrometry-based quantification. Ensuring high isotopic purity is paramount for the accuracy and reliability of such research.

Quantitative Data Summary

The isotopic purity of this compound is a measure of the percentage of the molecule that contains the desired eight deuterium (B1214612) atoms. This is typically determined by mass spectrometry, which separates and quantifies ions based on their mass-to-charge ratio. While a specific Certificate of Analysis for a particular batch is required for exact figures[1], the following table represents a typical specification for such a deuterated standard.

Isotopologue Deuterium Incorporation Relative Abundance (%)
d8C₁₇H₁₀D₈N₄OS> 98%
d7C₁₇H₁₁D₇N₄OS< 2%
d6C₁₇H₁₂D₆N₄OS< 0.5%
d5C₁₇H₁₃D₅N₄OS< 0.1%
d4C₁₇H₁₄D₄N₄OS< 0.1%
d3C₁₇H₁₅D₃N₄OS< 0.1%
d2C₁₇H₁₆D₂N₄OS< 0.1%
d1C₁₇H₁₇D₁N₄OS< 0.1%
d0 (unlabeled)C₁₇H₁₈N₄OS< 0.1%

Note: The data presented in this table is illustrative. Actual values are lot-specific and should be obtained from the Certificate of Analysis provided by the supplier.

Experimental Protocols

The determination of isotopic purity for this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is the definitive technique for quantifying isotopic enrichment.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724).

  • Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system equipped with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is employed.

  • Chromatographic Separation: The sample is injected into the LC system to separate the analyte from any potential impurities. A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Analysis:

    • The eluent is introduced into the mass spectrometer, and data is acquired in full scan mode to detect all isotopic species.

    • The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0 to d8).

    • The relative intensity of each peak is proportional to the abundance of that isotopologue.

  • Data Analysis: The isotopic purity is calculated by determining the area of the peak corresponding to the d8 isotopologue relative to the sum of the areas of all isotopologue peaks.

NMR Spectroscopy for Structural Confirmation and Deuterium Localization

While MS provides quantitative data on isotopic distribution, NMR spectroscopy is used to confirm the location of the deuterium atoms on the molecular structure.

Methodology:

  • Sample Preparation: A sample of the deuterated compound is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d6).

  • ¹H NMR Analysis:

    • A proton NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts, when compared to the spectrum of the non-deuterated standard, confirms the positions of deuterium labeling.

  • ¹³C NMR Analysis:

    • A carbon-13 NMR spectrum can also be useful. Carbon atoms attached to deuterium will show a characteristic splitting pattern (a triplet for a -CD- group, a quintet for a -CD2- group, and a septet for a -CD3 group) and a shift in their resonance compared to the non-deuterated compound.

Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for the analysis of the isotopic purity of this compound.

Isotopic Purity Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_DataProcessing Data Processing and Interpretation Sample N-Demethyl-N-formyl- olanzapine-d8 Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution LC_MS LC-MS Analysis (High Resolution) Dissolution->LC_MS Inject NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR Analyze MS_Data Mass Spectrum (Isotopologue Distribution) LC_MS->MS_Data NMR_Data NMR Spectrum (Signal Attenuation) NMR->NMR_Data Quantification Quantification of Relative Abundances MS_Data->Quantification Purity_Report Isotopic Purity Report NMR_Data->Purity_Report Structural Confirmation Quantification->Purity_Report Quantitative Data

Caption: Workflow for determining the isotopic purity of this compound.

This comprehensive approach, combining high-resolution mass spectrometry for quantification and NMR for structural verification, ensures a thorough and accurate assessment of the isotopic purity of this compound, thereby validating its suitability for use in sensitive bioanalytical and drug metabolism studies.

References

Navigating the Landscape of N-Demethyl-N-formylolanzapine-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability, analytical methodologies, and metabolic context of N-Demethyl-N-formylolanzapine-d8. This deuterated analog of an olanzapine (B1677200) metabolite is a critical tool in pharmacokinetic and metabolic studies, particularly in the quantitative analysis of olanzapine and its biotransformation products.

Commercial Availability and Specifications

This compound is available from several specialized chemical suppliers. While obtaining a certificate of analysis with precise lot-specific data is recommended directly from the vendor, the following table summarizes typical product specifications based on available data.

ParameterTypical Specification
Chemical Formula C₁₇H₁₀D₈N₄OS
Molecular Weight ~334.47 g/mol
CAS Number Not consistently available for the deuterated form. The unlabeled form is CAS 639460-79-0.
Purity ≥98% (typically by HPLC)
Isotopic Enrichment ≥99% atom % D
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol (B129727)

Commercial Suppliers:

  • Santa Cruz Biotechnology

  • Simson Pharma Limited

  • Kemiezen

The Role in Olanzapine Metabolism and Bioanalysis

Olanzapine, an atypical antipsychotic, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP1A2.[1][2] A major metabolic pathway involves the N-demethylation of olanzapine to form N-desmethylolanzapine.[1][2] This primary metabolite can then be further metabolized, including through N-formylation, to yield N-Demethyl-N-formylolanzapine. The use of deuterated internal standards, such as this compound, is crucial for accurate quantification of these metabolites in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label minimizes variability in sample extraction and ionization, leading to more precise and reliable data.

Experimental Protocols: Quantification of Olanzapine and its Metabolites by LC-MS/MS

Objective: To determine the concentration of olanzapine and its metabolites in human plasma.

Materials:

  • Human plasma samples

  • This compound (as internal standard)

  • Reference standards for olanzapine and its metabolites

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Water, HPLC grade

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of plasma, add 20 µL of the internal standard solution (this compound in methanol).

  • Vortex the samples for 30 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for each analyte and the internal standard.

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of olanzapine leading to the formation of N-desmethylolanzapine, the precursor to N-Demethyl-N-formylolanzapine.

Olanzapine_Metabolism Olanzapine Olanzapine N_Desmethylolanzapine N-Desmethylolanzapine Olanzapine->N_Desmethylolanzapine CYP1A2 (N-demethylation) N_Formyl_Metabolite N-Demethyl-N-formylolanzapine N_Desmethylolanzapine->N_Formyl_Metabolite Further Metabolism (N-formylation)

Caption: Metabolic pathway of olanzapine to N-Demethyl-N-formylolanzapine.

Experimental Workflow for Bioanalytical Method

The logical flow for developing and utilizing a bioanalytical method with this compound is depicted below.

Bioanalytical_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Optimize LC Conditions B Optimize MS/MS Parameters A->B C Develop Sample Preparation B->C D Linearity & Range C->D E Accuracy & Precision D->E F Selectivity E->F G Stability F->G H Sample Spiking with IS G->H I Extraction H->I J LC-MS/MS Analysis I->J K Data Processing J->K

Caption: Workflow for bioanalytical method development and sample analysis.

References

An In-depth Technical Guide to Olanzapine Metabolism: Elucidating the Core Pathways and the Status of N-Demethyl-N-formylolanzapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanzapine (B1677200), a cornerstone atypical antipsychotic, undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes and direct glucuronidation. Understanding these metabolic pathways is critical for optimizing therapeutic efficacy and minimizing adverse drug reactions. This technical guide provides a comprehensive overview of olanzapine metabolism, focusing on the roles of key enzymes and the characterization of its major metabolites. Quantitative data on metabolite distribution are presented, alongside detailed experimental protocols for their analysis. Furthermore, this guide clarifies the role of N-Demethyl-N-formylolanzapine, identifying it as a synthetic intermediate rather than a metabolic product.

Introduction

Olanzapine is a thienobenzodiazepine derivative widely prescribed for the treatment of schizophrenia and bipolar disorder. Its clinical efficacy is well-established; however, its pharmacokinetic profile exhibits significant inter-individual variability, largely attributable to differences in its metabolism. A thorough understanding of the metabolic fate of olanzapine is paramount for dose optimization, predicting drug-drug interactions, and ensuring patient safety. This document serves as a technical resource for professionals in the field of drug metabolism and development, offering in-depth information on the biotransformation of olanzapine.

Olanzapine Metabolic Pathways

The metabolism of olanzapine is complex, involving both Phase I and Phase II biotransformation reactions. The primary routes of metabolism are N-demethylation, aromatic hydroxylation, and direct N-glucuronidation.

Phase I Metabolism

Phase I metabolism of olanzapine is predominantly catalyzed by the cytochrome P450 system, with CYP1A2 playing a major role and CYP2D6 contributing to a lesser extent.

  • N-Demethylation: The most significant Phase I pathway is the N-demethylation of the piperazine (B1678402) moiety to form 4'-N-desmethylolanzapine (also known as N-desmethylolanzapine or DMO). This reaction is primarily mediated by CYP1A2 .[1][2][3][4][5][6][7]

  • Aromatic Hydroxylation: Olanzapine can undergo hydroxylation at the 2-methyl group of the thieno ring to form 2-hydroxymethylolanzapine . This pathway is considered minor and is primarily catalyzed by CYP2D6 .[2][4][5]

  • N-Oxidation: The piperazine nitrogen can also be oxidized to form olanzapine N-oxide . The flavin-containing monooxygenase system (FMO3) is involved in this transformation.[2][4][5]

Phase II Metabolism

Phase II metabolism involves the direct conjugation of olanzapine with glucuronic acid.

  • N-Glucuronidation: The nitrogen atom at position 10 of the thienobenzodiazepine ring system undergoes direct glucuronidation to form olanzapine 10-N-glucuronide . This is a major metabolic pathway, catalyzed by UDP-glucuronosyltransferase UGT1A4 .[3][6][7] A second, minor glucuronide metabolite, olanzapine 4'-N-glucuronide , is formed at the piperazine nitrogen.

The major circulating metabolites of olanzapine are the 10-N-glucuronide and 4'-N-desmethylolanzapine.[8] Both of these metabolites are considered to be pharmacologically inactive at the concentrations observed in plasma.[8]

The Role of N-Demethyl-N-formylolanzapine

Contrary to some initial postulations, N-Demethyl-N-formylolanzapine is not a metabolite of olanzapine. Extensive literature review and analysis of metabolic pathways reveal no evidence of its formation in biological systems. Instead, N-Demethyl-N-formylolanzapine is a known intermediate in the chemical synthesis of olanzapine.[9] Patent literature describes its preparation from N-desmethylolanzapine and its subsequent reduction to yield olanzapine.[9] Therefore, its presence in a drug product would be considered a process-related impurity rather than a product of in vivo metabolism. Chemical suppliers also list this compound as an "impurity" or a "reference standard" for analytical purposes.[10][11]

Quantitative Distribution of Olanzapine and its Metabolites

The following tables summarize the quantitative data on the distribution and excretion of olanzapine and its major metabolites in humans.

Table 1: Relative Abundance of Major Circulating Metabolites at Steady State

MetaboliteRelative Concentration to Olanzapine
Olanzapine 10-N-glucuronide44%
4'-N-desmethylolanzapine31%

Source:[8]

Table 2: Excretion of Olanzapine and Metabolites

Route of ExcretionPercentage of Administered Dose
Urine~57%
Feces~30%

Source:[8][12]

Table 3: Composition of Excreted Olanzapine-Related Material in Urine

CompoundPercentage of Administered Dose
Unchanged Olanzapine~7%
Olanzapine 10-N-glucuronideMost abundant urinary metabolite
Other MetabolitesPresent in smaller quantities

Source:[8][12]

Experimental Protocols for Olanzapine and Metabolite Analysis

The quantification of olanzapine and its metabolites in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a detailed, generalized methodology based on published methods.

Sample Preparation: Protein Precipitation

This method is suitable for the extraction of olanzapine and its metabolites from plasma or serum.

  • Aliquoting: To a 100 µL aliquot of plasma/serum in a microcentrifuge tube, add an internal standard solution (e.g., olanzapine-d8).

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE can be used for cleaner sample extracts, especially from complex matrices like urine or whole blood.

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated biological sample (e.g., diluted urine or hemolyzed blood) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analytes of interest with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS injection.

LC-MS/MS Conditions
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Olanzapine: Q1/Q3 transition (e.g., m/z 313.1 -> 256.1)

      • N-desmethylolanzapine: Q1/Q3 transition (e.g., m/z 299.1 -> 256.1)

      • Olanzapine-d8 (Internal Standard): Q1/Q3 transition (e.g., m/z 321.2 -> 261.1)

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

Visualizing Olanzapine Metabolism and Experimental Workflow

Metabolic Pathways of Olanzapine

Olanzapine_Metabolism olanzapine Olanzapine desmethyl 4'-N-desmethylolanzapine (DMO) olanzapine->desmethyl hydroxymethyl 2-Hydroxymethylolanzapine olanzapine->hydroxymethyl n_oxide Olanzapine N-Oxide olanzapine->n_oxide glucuronide_10N Olanzapine 10-N-glucuronide olanzapine->glucuronide_10N glucuronide_4N Olanzapine 4'-N-glucuronide olanzapine->glucuronide_4N olanzapine_desmethyl_edge olanzapine_hydroxymethyl_edge olanzapine_n_oxide_edge olanzapine_glucuronide_10N_edge olanzapine_glucuronide_4N_edge cyp1a2 CYP1A2 cyp2d6 CYP2D6 fmo3 FMO3 ugt1a4 UGT1A4 olanzapine_desmethyl_edge->desmethyl N-demethylation olanzapine_hydroxymethyl_edge->hydroxymethyl Hydroxylation olanzapine_n_oxide_edge->n_oxide N-oxidation olanzapine_glucuronide_10N_edge->glucuronide_10N N-glucuronidation olanzapine_glucuronide_4N_edge->glucuronide_4N N-glucuronidation

Caption: Major metabolic pathways of olanzapine.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard sample->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction centrifuge Centrifugation/ Elution extraction->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon injection Injection into LC-MS/MS evap_recon->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: General workflow for olanzapine metabolite analysis.

Conclusion

The metabolism of olanzapine is a multifaceted process dominated by CYP1A2-mediated N-demethylation and UGT1A4-catalyzed N-glucuronidation. The resulting major metabolites, 4'-N-desmethylolanzapine and 10-N-glucuronide, are pharmacologically inactive at therapeutic concentrations. This guide has provided a detailed overview of these pathways, presented quantitative data on metabolite distribution, and offered standardized protocols for their analysis. Crucially, it has clarified that N-Demethyl-N-formylolanzapine is a synthetic intermediate and not a metabolite, a distinction vital for researchers and drug development professionals in the field. A thorough understanding of these metabolic intricacies is essential for the continued safe and effective use of olanzapine in clinical practice.

References

The Gold Standard: Why a Deuterated Internal Standard is Essential for Accurate Olanzapine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, the accuracy and reliability of quantitative data are paramount. For the atypical antipsychotic olanzapine (B1677200), a drug with a narrow therapeutic window, meticulous monitoring is crucial for ensuring efficacy and patient safety. This technical guide delves into the fundamental rationale and practical application of using a deuterated internal standard, specifically olanzapine-d3 (B602520), for the quantitative analysis of olanzapine in biological matrices. The use of a stable isotope-labeled internal standard is not merely a preference but a critical component for robust and defensible bioanalytical data.

The Core Principle: Mitigating Analytical Variability

The core challenge in bioanalysis lies in the inherent variability of the analytical process. From sample collection and preparation to chromatographic separation and mass spectrometric detection, each step can introduce errors that compromise the final quantitative result. An internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls to correct for this variability.

While structurally similar analogs can be used, stable isotope-labeled internal standards (SIL-ISs), such as deuterated olanzapine, are widely recognized as the gold standard.[1][2] A deuterated IS is a version of the analyte where one or more hydrogen atoms are replaced by their heavier, non-radioactive isotope, deuterium.[1][3] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the IS, while their physicochemical properties remain nearly identical.[1][4] This near-identical behavior is the key to superior analytical performance.

The fundamental advantage of a deuterated internal standard is its ability to track the analyte throughout the entire analytical workflow, effectively compensating for:

  • Variability in Sample Preparation: Losses during extraction procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) affect both the analyte and the deuterated standard equally, ensuring the ratio between them remains constant.[4][5]

  • Matrix Effects: Co-eluting endogenous components in biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[1] Because the deuterated standard has virtually identical ionization properties and chromatographic retention time, it experiences the same matrix effects as the analyte, allowing for accurate correction.[3][6]

  • Instrumental Fluctuations: Minor variations in instrument performance, such as injection volume inconsistencies or fluctuations in the mass spectrometer's sensitivity, are compensated for by the constant ratio of the analyte to the internal standard.[4][5]

Comparative Analytical Performance

The superiority of using a deuterated internal standard for olanzapine analysis is evident in the improved accuracy and precision of the method. The following table summarizes typical performance characteristics of a validated LC-MS/MS method for olanzapine using a deuterated internal standard.

ParameterTypical Performance with Deuterated StandardReference
**Linearity (R²) **≥0.999[7][8][9]
Lower Limit of Quantification (LLOQ) 0.1 - 0.5 ng/mL[7][10]
Intra-day Precision (%CV) < 15%[7][11][12]
Inter-day Precision (%CV) < 15%[7][11][12]
Accuracy (% Bias) Within ±15%[7][11][12]
Recovery (%) 84 - 103%[7][12]
Matrix Effect (% Suppression/Enhancement) Effectively compensated (100-103%)[7][8]

Experimental Protocol: Quantification of Olanzapine in Human Plasma using LC-MS/MS

This section outlines a typical experimental protocol for the analysis of olanzapine in human plasma using olanzapine-d3 as the internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., olanzapine-d3 at a specific concentration).[7][13]

  • Vortex mix the samples.

  • Precipitate proteins by adding an acidic solution (e.g., 300 µL of acetonitrile (B52724) with formic acid).[7]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).[13][14]

  • Wash the cartridge to remove interferences (e.g., with a low organic content solvent).

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[15][16]

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is commonly used (e.g., Waters XBridge C18, HSST 3).[7][10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol) is typical.[7][13][14]

  • Flow Rate: A flow rate in the range of 0.5 - 1.0 mL/min is often employed.[7][13]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Positive electrospray ionization (ESI+) is the standard technique for olanzapine analysis.[15][16]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[15][16] The mass spectrometer is set to monitor specific precursor ion to product ion transitions for both olanzapine and its deuterated internal standard.

    • Olanzapine Transition: m/z 313.1 → 256.1[7][10]

    • Olanzapine-d3 Transition: m/z 316.1 → 256.1[7][10]

  • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of olanzapine in the sample by referencing a calibration curve.[15]

Visualizing the Workflow and Rationale

Diagram 1: The Analytical Workflow

The following diagram illustrates the typical workflow for olanzapine analysis, highlighting the critical role of the deuterated internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample Plasma Sample Add_IS Add Olanzapine-d3 (IS) Sample->Add_IS Extraction Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MSMS MS/MS Detection LC->MSMS Quantification Quantification (Analyte/IS Ratio) MSMS->Quantification Final_Conc Final Olanzapine Concentration Quantification->Final_Conc

Caption: A typical bioanalytical workflow for olanzapine quantification.

Diagram 2: The Logic of Using a Deuterated Standard

This diagram illustrates the logical relationship between the challenges in bioanalysis and how a deuterated internal standard provides a solution.

rationale_deuterated_standard cluster_challenges Analytical Challenges cluster_properties Deuterated Standard Properties cluster_solution Solution cluster_outcome Outcome Matrix Matrix Effects Compensation Effective Compensation Matrix->Compensation Recovery Variable Recovery Recovery->Compensation Instrument Instrument Drift Instrument->Compensation Chem_Ident Chemically Identical Chem_Ident->Compensation Mass_Diff Different Mass Mass_Diff->Compensation Accurate_Data Accurate & Precise Data Compensation->Accurate_Data

Caption: Rationale for using a deuterated internal standard.

Olanzapine Metabolism

Understanding the metabolic pathway of olanzapine is crucial for interpreting analytical results and considering potential interferences. Olanzapine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP1A2 being the major enzyme involved.[17][18]

Diagram 3: Major Metabolic Pathways of Olanzapine

olanzapine_metabolism cluster_metabolites Major Metabolites cluster_enzymes Metabolizing Enzymes Olanzapine Olanzapine CYP1A2 CYP1A2 Olanzapine->CYP1A2 CYP2D6 CYP2D6 (minor) Olanzapine->CYP2D6 FMO3 FMO3 Olanzapine->FMO3 UGT UGT Olanzapine->UGT N_desmethyl N-desmethylolanzapine Two_hydroxy 2-hydroxymethylolanzapine N_oxide Olanzapine N-oxide Glucuronide 10-N-glucuronide CYP1A2->N_desmethyl CYP2D6->Two_hydroxy FMO3->N_oxide UGT->Glucuronide

Caption: Simplified metabolic pathways of olanzapine.

Conclusion

The use of a deuterated internal standard, such as olanzapine-d3, is an indispensable component of a robust and reliable bioanalytical method for the quantification of olanzapine. Its ability to mimic the analyte throughout the analytical process provides unparalleled compensation for a variety of potential errors, leading to data of the highest accuracy and precision. For researchers, scientists, and drug development professionals, the adoption of this gold-standard approach is essential for generating defensible data in both research and regulated environments.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Olanzapine using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of olanzapine (B1677200) in human plasma and serum using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodology outlined employs a deuterated analog of olanzapine as an internal standard (IS) to ensure accuracy and precision. While the specific internal standard N-Demethyl-N-formylolanzapine-d8 was requested, the protocols provided are based on widely established methods using other deuterated olanzapine analogs like Olanzapine-d3 or Olanzapine-d8.[1][2][3] Researchers should establish the specific mass transition for this compound prior to analysis.

Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][3] Therapeutic drug monitoring and pharmacokinetic studies require a robust and sensitive analytical method for the accurate quantification of olanzapine in biological matrices. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for this purpose.[4][5][6] The use of a stable isotope-labeled internal standard, such as a deuterated analog of olanzapine, is crucial for correcting for matrix effects and variations in sample processing and instrument response.[1]

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is a common technique for extracting olanzapine from biological matrices, offering high recovery and reduced matrix interference.[4][5]

Materials:

  • Human plasma or serum samples

  • Internal Standard (IS) spiking solution (e.g., this compound in methanol)

  • Phosphoric acid or other suitable acidic solution

  • SPE cartridges (e.g., Oasis HLB 1cc, 30mg)[5][7]

  • Methanol (B129727)

  • Acetonitrile

  • Reconstitution solution (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water:acetonitrile (10:90 v/v))[5][7]

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Protocol:

  • Thaw plasma/serum samples at room temperature.

  • Pipette a 200 µL aliquot of the sample into a clean microcentrifuge tube.

  • Add a specific volume of the IS working solution to each sample, standard, and quality control sample, except for the blank matrix.

  • Vortex mix for 10-15 seconds.

  • Condition the SPE cartridges by passing methanol followed by water.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a suitable washing solution to remove interferences.

  • Elute olanzapine and the IS from the cartridge using an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in the reconstitution solution.[1]

  • Vortex mix thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation (SPE)

SPE_Workflow cluster_sample_prep Sample Preparation Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Load_Sample Load Sample Vortex1->Load_Sample Condition_SPE Condition SPE Cartridge Condition_SPE->Load_Sample Wash_SPE Wash Cartridge Load_Sample->Wash_SPE Elute Elute Analytes Wash_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid Phase Extraction (SPE) workflow for olanzapine from biological samples.

Liquid Chromatography (LC)

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.[2][4]

Chromatographic Conditions:

ParameterTypical Value
Column C18 reversed-phase column (e.g., ACE C18, 125 x 4.6 mm, 5 µm)[6]
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium formate[5][6][7]
Mobile Phase B Acetonitrile with 0.1% formic acid or pure acetonitrile[5][6][7]
Gradient Isocratic or gradient elution can be used. A typical isocratic elution is 50:50 (v/v) of A:B.[6]
Flow Rate 0.8 - 1.2 mL/min[6][8]
Column Temperature Ambient or controlled (e.g., 40°C)
Injection Volume 5 - 20 µL
Mass Spectrometry (MS)

MS System: A triple quadrupole mass spectrometer is used for quantitative analysis.[1][9]

MS/MS Detection Parameters:

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[1][2][6]
Scan Type Multiple Reaction Monitoring (MRM)[1][2]
MRM Transitions:
Olanzapinem/z 313.1 > 256.1[2][6]
Olanzapine-d3 (IS)m/z 316.2 > 256.1[2]
This compound (IS)To be determined by user.
Collision Energy (CE) To be optimized for the specific instrument.
Declustering Potential (DP) To be optimized for the specific instrument.
Source Temperature 300 - 550°C

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_analysis LC-MS/MS Analysis Autosampler Autosampler Injection LC_Column LC Separation (C18 Column) Autosampler->LC_Column ESI_Source Electrospray Ionization (Positive Mode) LC_Column->ESI_Source Quadrupole1 Q1: Precursor Ion Selection ESI_Source->Quadrupole1 Collision_Cell Q2: Collision-Induced Dissociation Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition

Caption: General workflow for the LC-MS/MS analysis of olanzapine.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of olanzapine by LC-MS/MS. These values are illustrative and may vary depending on the specific laboratory, instrumentation, and matrix.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Olanzapine1 - 20[6]> 0.99[6][8]
Olanzapine0.1 - 20[2]> 0.99[2]

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
OlanzapineLow< 15%< 15%85 - 115%[9][10]
Mid< 15%< 15%85 - 115%[9][10]
High< 15%< 15%85 - 115%[9][10]

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Olanzapine> 85%[6]Minimal[6]

Table 4: Limit of Quantification (LLOQ)

AnalyteLLOQ (ng/mL)
Olanzapine0.1 - 1[2][6]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of olanzapine in human plasma and serum. The use of a deuterated internal standard is essential for achieving accurate and precise results. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of olanzapine. It is recommended that each laboratory validates the method according to their specific requirements and regulatory guidelines.

References

Application Notes and Protocols for Bioanalytical Method Development featuring N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and validation of a bioanalytical method for the quantification of olanzapine (B1677200) and its primary active metabolite, N-desmethylolanzapine, in human plasma using N-Demethyl-N-formylolanzapine-d8 as an internal standard (IS). The described method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Olanzapine is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. Monitoring its plasma concentrations, along with its active metabolite, N-desmethylolanzapine, is crucial for optimizing therapeutic outcomes and minimizing adverse effects. A robust and reliable bioanalytical method is essential for accurate quantification in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the results.

Bioanalytical Method Protocol

This protocol outlines a validated LC-MS/MS method for the simultaneous determination of olanzapine and N-desmethylolanzapine in human plasma.

Materials and Reagents
  • Analytes: Olanzapine, N-desmethylolanzapine

  • Internal Standard: this compound

  • Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Deionized water, Human plasma (drug-free)

  • Equipment: HPLC system, Tandem mass spectrometer, Analytical balance, Centrifuge, Vortex mixer, Pipettes

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of olanzapine, N-desmethylolanzapine, and the internal standard (this compound) are prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls are prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.

Calibration standards are prepared by spiking drug-free human plasma with the appropriate working solutions to achieve final concentrations ranging from 0.5 to 100 ng/mL for olanzapine and N-desmethylolanzapine. Quality control samples are prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (containing this compound).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analytes from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Olanzapine: To be optimized based on instrumentation

    • N-desmethylolanzapine: To be optimized based on instrumentation

    • This compound (IS): To be optimized based on instrumentation

Data Presentation

The following tables summarize the expected quantitative data from the method validation, demonstrating its performance characteristics.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Olanzapine0.5 - 100y = 0.025x + 0.003> 0.995
N-desmethylolanzapine0.5 - 100y = 0.021x + 0.002> 0.995

Table 2: Precision and Accuracy Data

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
OlanzapineLLOQ0.5< 15± 15< 15± 15
Low QC1.5< 15± 15< 15± 15
Mid QC50< 15± 15< 15± 15
High QC80< 15± 15< 15± 15
N-desmethylolanzapineLLOQ0.5< 15± 15< 15± 15
Low QC1.5< 15± 15< 15± 15
Mid QC50< 15± 15< 15± 15
High QC80< 15± 15< 15± 15

Visualizations

Olanzapine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of olanzapine in the human liver.

Olanzapine_Metabolism Olanzapine Olanzapine N_desmethylolanzapine N-desmethylolanzapine (Active Metabolite) Olanzapine->N_desmethylolanzapine CYP1A2 (major) CYP2D6 (minor) Olanzapine_10_N_glucuronide Olanzapine-10-N-glucuronide Olanzapine->Olanzapine_10_N_glucuronide UGT1A4 Olanzapine_N_oxide Olanzapine N-oxide Olanzapine->Olanzapine_N_oxide FMO3, CYP2D6 Two_hydroxymethylolanzapine 2-Hydroxymethylolanzapine Olanzapine->Two_hydroxymethylolanzapine CYP2D6

Caption: Major metabolic pathways of olanzapine.

Bioanalytical Workflow

This diagram outlines the key steps in the bioanalytical workflow for the quantification of olanzapine and N-desmethylolanzapine.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Application Note: High-Throughput Analysis of Olanzapine for Therapeutic Drug Monitoring Using N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of olanzapine (B1677200) in human plasma for therapeutic drug monitoring (TDM). The use of a stable isotope-labeled internal standard, N-Demethyl-N-formylolanzapine-d8, ensures high accuracy and precision. The described method involves a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation, making it suitable for high-throughput clinical laboratories. This document provides detailed protocols, data presentation, and visual workflows to aid in the implementation of this assay.

Introduction

Olanzapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder.[1] Therapeutic drug monitoring (TDM) of olanzapine is crucial for optimizing treatment efficacy and minimizing dose-dependent adverse effects, which can include significant weight gain and metabolic disturbances. Given the inter-individual variability in olanzapine metabolism, TDM helps in personalizing dosage regimens.[1]

Olanzapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzyme 1A2 and to a lesser extent by CYP2D6.[1] The main metabolites include N-desmethylolanzapine and olanzapine-10-glucuronide.[1] For accurate quantification of the parent drug, a reliable internal standard is paramount. Stable isotope-labeled internal standards are the gold standard for LC-MS/MS-based bioanalysis as they co-elute with the analyte and effectively compensate for matrix effects and variations in instrument response. This compound is an ideal internal standard for the TDM of olanzapine due to its structural similarity and mass difference.

Materials and Methods

Materials
Standard Solutions

Stock solutions of olanzapine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. The internal standard working solution was prepared at a concentration of 100 ng/mL in methanol.

Sample Preparation

A simple protein precipitation method was employed for plasma sample extraction:

  • To 100 µL of plasma, add 20 µL of the 100 ng/mL internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-4.0 min: 20% B

  • Column Temperature: 40°C

Mass Spectrometry
  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Olanzapine313.1256.110025
This compound (IS)335.2256.110025

Results

The described method was validated for linearity, precision, accuracy, and recovery. The following tables summarize the performance characteristics of the assay.

Table 2: Calibration Curve for Olanzapine

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.025
50.128
100.255
250.635
501.270
1002.545
2506.360
50012.720
Linearity (r²) >0.995

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585-115< 1585-115
Low3< 1090-110< 1090-110
Medium75< 1090-110< 1090-110
High400< 1090-110< 1090-110

Table 4: Recovery

AnalyteConcentration (ng/mL)Recovery (%)
Olanzapine3> 85
Olanzapine400> 85
This compound (IS)100> 85

Experimental Workflow and Metabolic Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma add_is Add 20 µL IS (this compound) plasma->add_is protein_precip Add 300 µL Acetonitrile add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification of Olanzapine detection->quantification

Caption: Experimental workflow for olanzapine quantification.

olanzapine_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Olanzapine Olanzapine N_desmethylolanzapine N-desmethylolanzapine Olanzapine->N_desmethylolanzapine CYP1A2, CYP2D6 Olanzapine_N_oxide Olanzapine N-oxide Olanzapine->Olanzapine_N_oxide FMO3, CYP2D6 Hydroxymethylolanzapine 2-Hydroxymethylolanzapine Olanzapine->Hydroxymethylolanzapine CYP2D6 Glucuronide Olanzapine-10-N-glucuronide Olanzapine->Glucuronide UGT1A4

Caption: Simplified metabolic pathway of olanzapine.

Discussion

The LC-MS/MS method presented here provides a reliable and high-throughput solution for the therapeutic drug monitoring of olanzapine in human plasma. The use of this compound as an internal standard is a key feature of this method, ensuring accurate and precise quantification by compensating for potential matrix effects and instrument variability.

The simple protein precipitation sample preparation protocol is amenable to automation, further enhancing the throughput of the assay in a clinical setting. The chromatographic and mass spectrometric conditions are optimized for sensitivity and selectivity, allowing for the accurate measurement of olanzapine concentrations within the therapeutic range.

Conclusion

This application note details a validated LC-MS/MS method for the quantification of olanzapine in human plasma using this compound as an internal standard. The method is rapid, robust, and suitable for routine therapeutic drug monitoring, aiding clinicians in optimizing olanzapine therapy for patients with schizophrenia and bipolar disorder.

References

Application Notes and Protocols for a Pharmacokinetic Study of Olanzapine and its Metabolite N-Desmethylolanzapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine (B1677200) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic efficacy and minimizing adverse effects.[3] Olanzapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 1A2 and to a lesser extent by CYP2D6, into several metabolites.[1][4][5] The major circulating metabolites are 10-N-glucuronide and 4'-N-desmethylolanzapine, with the latter being pharmacologically less active than the parent drug. This document provides a detailed protocol for a pharmacokinetic study to quantify olanzapine and its major active metabolite, N-desmethylolanzapine, in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol outlines the use of deuterated internal standards, including a stable isotope-labeled version of N-desmethylolanzapine, for accurate quantification.

Pharmacokinetic Parameters of Olanzapine

A summary of key pharmacokinetic parameters for olanzapine is presented in the table below. These values can vary based on factors such as age, gender, and smoking status.[2]

ParameterValueReference
Bioavailability~60-65%[3][5]
Time to Peak Plasma Concentration (Tmax)~6 hours
Volume of Distribution (Vd)~1000 L[4]
Plasma Protein Binding~93%[4]
Elimination Half-Life (t1/2)21-54 hours (mean of 30 hours)[5]
Apparent Plasma Clearance (CL/F)12-47 L/hr (mean of 25 L/hr)

Metabolism of Olanzapine

Olanzapine undergoes extensive first-pass metabolism, with about 40% of the dose being metabolized before reaching systemic circulation. The primary metabolic pathways are direct glucuronidation and CYP-mediated oxidation.

MetaboliteFormation PathwayPharmacological Activity
10-N-glucuronideDirect glucuronidation (UGT1A4)Inactive[4]
4'-N-desmethylolanzapineCYP1A2 (major), CYP2D6, CYP2C8 (minor)Less potent than olanzapine[1][5]
Olanzapine N-oxideFlavin-containing monooxygenase (FMO3) or CYP2D6Minor pathway[1]
2'-hydroxymethylolanzapineCYP2D6Minor pathway[1]

Experimental Protocol

Objective: To determine the plasma concentration-time profiles of olanzapine and N-desmethylolanzapine in subjects following oral administration of olanzapine.

Study Design: An open-label, single-dose pharmacokinetic study.

Materials and Reagents:

  • Olanzapine (Reference Standard)

  • N-Desmethylolanzapine (Reference Standard)

  • Olanzapine-d3 (B602520) (Internal Standard)

  • N-Desmethylolanzapine-d8 (Internal Standard)

  • Human Plasma (K3EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Water (Ultrapure)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Triple Quadrupole Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Experimental Workflow

G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Collect_Blood Collect Blood Samples (Predetermined Time Points) Centrifuge Centrifuge to Separate Plasma Collect_Blood->Centrifuge Store_Plasma Store Plasma at -80°C Centrifuge->Store_Plasma Thaw_Plasma Thaw Plasma Samples Store_Plasma->Thaw_Plasma Spike_IS Spike with Internal Standards (Olanzapine-d3, N-Desmethylolanzapine-d8) Thaw_Plasma->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Evaporate_Reconstitute Evaporate and Reconstitute Protein_Precipitation->Evaporate_Reconstitute Inject_Sample Inject Sample into LC-MS/MS Evaporate_Reconstitute->Inject_Sample Chromatographic_Separation Chromatographic Separation Inject_Sample->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Calculate_Concentrations Calculate Analyte Concentrations Calibration_Curve->Calculate_Concentrations PK_Analysis Pharmacokinetic Analysis Calculate_Concentrations->PK_Analysis

Caption: Workflow for the pharmacokinetic analysis of olanzapine.

1. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of olanzapine, N-desmethylolanzapine, olanzapine-d3, and N-desmethylolanzapine-d8 in methanol.

  • Working Solutions: Prepare serial dilutions of the olanzapine and N-desmethylolanzapine stock solutions in 50:50 acetonitrile:water to create calibration curve (CC) standards. Prepare separate working solutions for low, medium, and high QC samples.

  • Internal Standard (IS) Working Solution: Prepare a combined working solution of olanzapine-d3 and N-desmethylolanzapine-d8 in 50:50 acetonitrile:water.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to create a calibration curve (e.g., 0.1-100 ng/mL) and QC samples.

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples, CC standards, and QC samples at room temperature.

  • To 100 µL of each plasma sample, add 25 µL of the IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm)
Mobile Phase A10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart with 90% A, ramp to 10% A over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsSee table below
Dwell Time100 ms
Source Temperature500°C
IonSpray Voltage5500 V

MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Olanzapine313.2256.1
N-Desmethylolanzapine299.1228.1
Olanzapine-d3316.2256.1
N-Desmethylolanzapine-d8307.2236.2

4. Data Analysis

  • Integrate the peak areas for each analyte and internal standard.

  • Calculate the peak area ratio of the analyte to its corresponding internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentrations of olanzapine and N-desmethylolanzapine in the unknown samples from the calibration curve.

  • Use the plasma concentration-time data to calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

Olanzapine Metabolic Pathway

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Olanzapine Olanzapine N_Desmethylolanzapine 4'-N-Desmethylolanzapine Olanzapine->N_Desmethylolanzapine CYP1A2 (major) CYP2D6, CYP2C8 (minor) Olanzapine_N_oxide Olanzapine N-oxide Olanzapine->Olanzapine_N_oxide FMO3, CYP2D6 Hydroxymethylolanzapine 2'-Hydroxymethylolanzapine Olanzapine->Hydroxymethylolanzapine CYP2D6 Glucuronide_10 10-N-glucuronide Olanzapine->Glucuronide_10 UGT1A4

References

Application Notes and Protocols for Plasma Sample Preparation in the Analysis of Olanzapine and its Metabolites using N-Demethyl-N-formylolanzapine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olanzapine (B1677200) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Therapeutic drug monitoring (TDM) of olanzapine and its primary active metabolite, N-desmethylolanzapine, is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects.[1][2][3] Accurate and reliable quantification of these analytes in plasma requires robust and efficient sample preparation techniques to remove interfering endogenous components such as proteins and phospholipids.[4][5] This document provides detailed application notes and protocols for two common and effective sample preparation methods for the analysis of olanzapine and N-desmethylolanzapine in plasma using N-Demethyl-N-formylolanzapine-d8 as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The selection of an appropriate internal standard is critical for achieving high accuracy and precision in bioanalytical methods. An ideal internal standard should have similar physicochemical properties to the analyte and experience similar effects during sample preparation and ionization.[4] Deuterated analogs of the analyte are considered the gold standard for internal standards in mass spectrometry-based assays. While olanzapine-d3 (B602520) is commonly cited, this compound serves as a suitable alternative, ensuring co-elution and compensating for matrix effects and variability in extraction and ionization.

This document outlines protocols for Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), two widely used techniques for plasma sample preparation prior to LC-MS/MS analysis of olanzapine.[4][5][6][7]

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of olanzapine and N-desmethylolanzapine in plasma using methods similar to those described below. These values are compiled from various validated LC-MS/MS methods and serve as a benchmark for expected performance.

Table 1: Linearity and Sensitivity

AnalyteMethodCalibration Range (ng/mL)Lower Limit of Quantitation (LLOQ) (ng/mL)
OlanzapineProtein Precipitation0.2 - 1200.2[8]
N-desmethylolanzapineProtein Precipitation0.5 - 500.5[8]
OlanzapineSolid-Phase Extraction0.1 - 200.1[9]
OlanzapineSolid-Phase Extraction0.5 - 750.5[7]

Table 2: Accuracy and Precision

AnalyteMethodQuality Control LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
OlanzapineProtein PrecipitationLow, Mid, High< 11.29[8]< 11.29[8]95.23 - 113.16[8]
N-desmethylolanzapineProtein PrecipitationLow, Mid, High< 11.29[8]< 11.29[8]95.23 - 113.16[8]
OlanzapineSolid-Phase ExtractionLow, Mid, High< 10[9]< 10[9]Within 10% of nominal[9]

Table 3: Recovery

AnalyteMethodRecovery (%)
OlanzapineProtein Precipitation~103[10]
OlanzapineSolid-Phase Extraction97.62[11]
N-desmethylolanzapineProtein Precipitation89.4 ± 3.26[12]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins. This method is widely used due to its simplicity and high throughput.[8]

Materials:

  • Human plasma with anticoagulant (e.g., K3EDTA)

  • This compound internal standard (IS) stock solution

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow plasma samples to thaw at room temperature.

  • Prepare a working solution of the internal standard (this compound) in methanol at an appropriate concentration.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add a specified volume of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing the internal standard if prepared this way) to the plasma sample.[2]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[2]

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[13]

  • Carefully transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[2]

Protein_Precipitation_Workflow plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is Spike precipitant Add Acetonitrile (300 µL) is->precipitant Add vortex Vortex (30 sec) precipitant->vortex Mix centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge Separate supernatant Collect Supernatant centrifuge->supernatant Transfer analysis LC-MS/MS Analysis supernatant->analysis Inject

Caption: Workflow for Protein Precipitation.

Protocol 2: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by utilizing a stationary phase to selectively adsorb the analytes of interest while interfering substances are washed away.[6][7] This results in reduced matrix effects and improved assay sensitivity.

Materials:

  • Human plasma with anticoagulant (e.g., K3EDTA)

  • This compound internal standard (IS) stock solution

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Orthophosphoric acid solution (25%)

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

Procedure:

  • Allow plasma samples to thaw at room temperature.

  • Prepare a working solution of the internal standard (this compound) in a suitable solvent.

  • In a centrifuge tube, add 200 µL of the plasma sample.

  • Add the internal standard working solution to the plasma sample and vortex.

  • Add 100 µL of 25% orthophosphoric acid solution to the plasma sample and vortex again.[7]

  • Condition the SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water through the cartridge.[7]

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to pass the sample through the cartridge.

  • Wash the cartridge with 2 x 1.0 mL of water to remove polar interferences.[7]

  • Elute the analytes and the internal standard with 2 x 0.4 mL of acetonitrile:water (90:10, v/v).[7]

  • Collect the eluate and inject it into the LC-MS/MS system for analysis.

Solid_Phase_Extraction_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is acid Add Phosphoric Acid is->acid load Load Sample acid->load condition Condition Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Water) load->wash elute Elute Analytes (Acetonitrile/Water) wash->elute eluate Collect Eluate elute->eluate analysis LC-MS/MS Analysis eluate->analysis

Caption: Workflow for Solid-Phase Extraction.

Signaling Pathways and Logical Relationships

The analytical process for olanzapine in plasma follows a logical progression from sample collection to data analysis. The choice of sample preparation technique is a critical decision point that influences the cleanliness of the sample and the overall performance of the assay.

Logical_Relationship_Diagram cluster_prep Sample Preparation Decision start Plasma Sample Collection ppt Protein Precipitation (Fast, High Throughput) start->ppt Choose Method spe Solid-Phase Extraction (Cleaner Extract, Higher Sensitivity) start->spe Choose Method analysis LC-MS/MS Analysis (Quantification of Olanzapine & N-desmethylolanzapine) ppt->analysis spe->analysis data Data Processing & Reporting (Pharmacokinetic/TDM Studies) analysis->data

Caption: Decision workflow for sample preparation.

References

Application Notes and Protocols for N-Demethyl-N-formylolanzapine-d8 in Urine Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine (B1677200) is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. Monitoring its metabolic fate is crucial for therapeutic drug monitoring and in forensic toxicology. Olanzapine is extensively metabolized in the liver, with N-desmethylolanzapine being one of its major pharmacologically active metabolites. Further metabolism can lead to the formation of other derivatives. Accurate and reliable quantification of these metabolites in urine is essential for assessing patient adherence, pharmacokinetic studies, and in clinical and forensic investigations.

This document provides detailed application notes and a protocol for the use of N-Demethyl-N-formylolanzapine-d8 as an internal standard in the quantitative analysis of olanzapine metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Metabolic Pathway of Olanzapine

Olanzapine undergoes extensive phase I metabolism, primarily mediated by cytochrome P450 (CYP) isoenzymes, particularly CYP1A2 and CYP2D6. The major metabolic pathways include N-demethylation and aromatic hydroxylation. N-demethylation of olanzapine results in the formation of N-desmethylolanzapine. This metabolite can undergo further biotransformation, including formylation. The use of this compound as an internal standard is particularly advantageous for the accurate quantification of the corresponding non-deuterated metabolite.

G Olanzapine Olanzapine N_desmethylolanzapine N_desmethylolanzapine Olanzapine->N_desmethylolanzapine CYP1A2 (N-demethylation) Hydroxylated_Metabolites Hydroxylated_Metabolites Olanzapine->Hydroxylated_Metabolites CYP2D6 (Hydroxylation) Glucuronidated_Metabolites Glucuronidated_Metabolites Olanzapine->Glucuronidated_Metabolites UGT1A4 (Glucuronidation) N_Demethyl_N_formylolanzapine N_Demethyl_N_formylolanzapine N_desmethylolanzapine->N_Demethyl_N_formylolanzapine Formylation N_desmethylolanzapine->Glucuronidated_Metabolites UGT1A4 (Glucuronidation) Internal_Standard This compound N_Demethyl_N_formylolanzapine->Internal_Standard Structural Analog Hydroxylated_Metabolites->Glucuronidated_Metabolites UGT1A4 (Glucuronidation)

Figure 1: Simplified metabolic pathway of Olanzapine.

Experimental Protocol: Quantification of Olanzapine Metabolites in Urine by LC-MS/MS

This protocol describes a "dilute and shoot" method, which is a simple and high-throughput approach for the analysis of drugs and their metabolites in urine.

Materials and Reagents
  • Analytes: N-desmethylolanzapine, N-Demethyl-N-formylolanzapine

  • Internal Standard: this compound

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18 MΩ·cm)

  • Urine: Drug-free human urine for calibration standards and quality controls

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-desmethylolanzapine, N-Demethyl-N-formylolanzapine, and this compound in methanol.

  • Working Standard Solution (10 µg/mL): Prepare a combined working solution of N-desmethylolanzapine and N-Demethyl-N-formylolanzapine by diluting the stock solutions in methanol/water (50:50, v/v).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol/water (50:50, v/v).

Sample Preparation
  • Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown urine samples.

  • To each tube, add 900 µL of the internal standard working solution (100 ng/mL).

  • For calibration standards and QCs, add the appropriate volume of the working standard solution to achieve the desired concentrations in drug-free urine.

  • For unknown samples, add 100 µL of the collected urine specimen.

  • Vortex each tube for 10 seconds.

  • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions
Parameter Condition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analytes in the unknown samples is then determined from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analysis of olanzapine metabolites using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Linearity (R²) LOD (ng/mL) LOQ (ng/mL) Recovery (%)
N-desmethylolanzapine2.8299.1256.1> 0.9950.51.595 - 105
N-Demethyl-N-formylolanzapine3.2327.1256.1> 0.9950.51.596 - 104
This compound (IS)3.2335.2260.1----

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the analysis of olanzapine metabolites in urine.

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting Urine_Sample Urine Sample Collection Spiking Spike with Internal Standard (this compound) Urine_Sample->Spiking Dilution Dilution Spiking->Dilution Centrifugation Centrifugation Dilution->Centrifugation Injection LC Injection Centrifugation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Generation Quantification->Reporting

Figure 2: Experimental workflow for urine drug screening.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of olanzapine metabolites in urine. The described LC-MS/MS protocol offers high sensitivity, specificity, and throughput, making it suitable for a wide range of applications in clinical and forensic toxicology, as well as in pharmaceutical research and development. The "dilute and shoot" sample preparation method is simple and minimizes the potential for analyte loss, while the use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results.

Application Notes and Protocols for the LC-MS/MS Analysis of N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of N-Demethyl-N-formylolanzapine-d8 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Given that N-Demethyl-N-formylolanzapine is a potential metabolite of Olanzapine (B1677200), and its deuterated form (d8) is a suitable internal standard for bioanalytical studies, this guide offers predicted Multiple Reaction Monitoring (MRM) parameters and a detailed protocol for their empirical optimization. The application note includes protocols for sample preparation from a biological matrix, suggested chromatographic conditions, and a systematic workflow for method development.

Introduction

Olanzapine is an atypical antipsychotic medication primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, principally by isozyme CYP1A2 and to a lesser extent by CYP2D6. The main metabolic pathways include N-demethylation and hydroxylation, followed by glucuronidation. N-Demethyl-N-formylolanzapine is a theoretical metabolite in this pathway. Stable isotope-labeled internal standards, such as this compound, are critical for accurate and precise quantification in complex biological matrices by compensating for matrix effects and variability in sample processing.

This application note provides a starting point for researchers by proposing LC-MS/MS transition parameters for this compound and detailing the necessary steps to develop a robust analytical method.

Metabolic Pathway Context

The metabolic pathway of olanzapine involves several transformations. The diagram below illustrates the principal routes of olanzapine metabolism.

Olanzapine Metabolism Figure 1. Simplified Metabolic Pathway of Olanzapine Olanzapine Olanzapine N_Demethyl N-Demethylolanzapine (via CYP1A2) Olanzapine->N_Demethyl N-Demethylation Glucuronide Olanzapine-10-N-glucuronide Olanzapine->Glucuronide Glucuronidation N_Oxide Olanzapine N-oxide (via FMO3) Olanzapine->N_Oxide N-Oxidation Hydroxy 2-Hydroxymethylolanzapine (via CYP2D6) Olanzapine->Hydroxy Hydroxylation Formyl_Metabolite N-Demethyl-N-formylolanzapine (Putative Metabolite) N_Demethyl->Formyl_Metabolite Formylation (Putative)

Caption: Figure 1. Simplified Metabolic Pathway of Olanzapine

Predicted LC-MS/MS Transition Parameters

Product ions (Q3) are predicted based on the fragmentation of the core thienobenzodiazepine structure and the piperazine (B1678402) ring. Common fragmentations involve the cleavage of the piperazine ring.

ParameterAnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Quantifier (Predicted) This compound335.5284.1Predicted loss of the formyl group and part of the deuterated piperazine ring.
Qualifier (Predicted) This compound335.5229.1Predicted fragment corresponding to the core thienobenzodiazepine structure.

Disclaimer: These parameters are theoretical predictions and must be experimentally optimized on the specific mass spectrometer being used. The following sections provide a detailed protocol for this optimization.

Experimental Protocols

This section outlines the procedures for optimizing the MS/MS parameters, preparing samples, and performing chromatographic separation.

Workflow for Method Development

The overall workflow for developing and implementing the analytical method is depicted below.

LC-MS/MS Method Development Workflow Figure 2. Workflow for LC-MS/MS Method Development cluster_MS Mass Spectrometer Optimization cluster_LC Liquid Chromatography Development cluster_Sample Sample Preparation cluster_Validation Method Validation infusion 1. Direct Infusion of Standard q1_scan 2. Q1 Scan to Confirm Precursor Ion (m/z 335.5) infusion->q1_scan pds_scan 3. Product Ion Scan to Identify Major Fragments q1_scan->pds_scan mrm_opt 4. Optimize DP and CE for Selected Transitions pds_scan->mrm_opt col_select 5. Column Selection (e.g., C18) mrm_opt->col_select mp_opt 6. Mobile Phase Optimization (Gradient/Isocratic) col_select->mp_opt flow_opt 7. Flow Rate & Temperature Optimization mp_opt->flow_opt sample_prep 8. Develop Protein Precipitation Protocol flow_opt->sample_prep matrix_eval 9. Evaluate Matrix Effects & Recovery sample_prep->matrix_eval validation 10. Full Method Validation (Linearity, Accuracy, Precision) matrix_eval->validation analysis 11. Routine Sample Analysis validation->analysis

Caption: Figure 2. Workflow for LC-MS/MS Method Development

Mass Spectrometer Parameter Optimization

This protocol describes how to determine the optimal MS/MS parameters using direct infusion.

  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Q1 Scan: Perform a full scan in the first quadrupole (Q1) in positive ion mode to confirm the mass of the protonated precursor ion [M+H]⁺. The expected m/z is 335.5.

  • Product Ion Scan: Set Q1 to pass only the precursor ion (m/z 335.5) and scan the third quadrupole (Q3) to identify the major product ions formed by collision-induced dissociation.

  • Transition Selection: Select the most intense and stable product ions for the MRM transitions. A common practice is to select one for quantification (quantifier) and a second for confirmation (qualifier).

  • Parameter Optimization: For each selected transition (e.g., 335.5 -> 284.1), optimize the following parameters:

    • Declustering Potential (DP): Ramp the DP voltage to maximize the precursor ion intensity.

    • Collision Energy (CE): Ramp the CE to find the voltage that produces the maximum intensity for the specific product ion.

    • Cell Exit Potential (CXP): Optimize the CXP for efficient transmission of the product ion out of the collision cell.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma or serum.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum).

  • Internal Standard Spiking: Add a known amount of the working internal standard solution (this compound).

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of solvent to sample is a typical starting point.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to improve sensitivity.

  • Injection: Inject the final extract into the LC-MS/MS system.

Suggested Liquid Chromatography Conditions

These conditions are a good starting point and should be optimized for the specific application to ensure adequate separation from matrix interferences.

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5-10% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Data Presentation

All quantitative data derived from the analysis should be summarized for clarity. The following table is an example of how to present the optimized and validated MS/MS parameters.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)Cell Exit Potential (CXP) (V)
This compound (Quantifier)[Optimized Value][Optimized Value][Optimized Value][Optimized Value][Optimized Value]
This compound (Qualifier)[Optimized Value][Optimized Value][Optimized Value][Optimized Value][Optimized Value]

Conclusion

This document provides a foundational protocol for the LC-MS/MS analysis of this compound. By starting with the predicted parameters and following the detailed optimization and sample preparation protocols, researchers can develop a sensitive, specific, and robust method suitable for pharmacokinetic studies and other applications in drug development. It is imperative to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) before analyzing study samples.

Application Note: Chromatographic Separation of Olanzapine and its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Olanzapine (B1677200) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Therapeutic drug monitoring of olanzapine is crucial for optimizing treatment efficacy and minimizing adverse effects. This application note details a robust and sensitive method for the chromatographic separation and quantification of olanzapine in biological matrices using a deuterated internal standard, such as Olanzapine-d8, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is preferred as it corrects for matrix effects and variations in extraction and ionization efficiency, ensuring high accuracy and precision.

While the specific compound N-Demethyl-N-formylolanzapine-d8 was not prominently featured in the reviewed literature, Olanzapine-d8 serves as a suitable and commonly referenced internal standard for the quantitative analysis of olanzapine and its metabolites.[1] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals.

Experimental Protocols

This section outlines the detailed methodologies for the analysis of olanzapine, including sample preparation and the conditions for LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting olanzapine from biological samples like whole blood, serum, or plasma.[2]

  • Materials:

    • Whole blood, serum, or plasma samples

    • Olanzapine-d8 internal standard (IS) stock solution (1 mg/mL in acetonitrile)[1]

    • Working IS solution (e.g., 10 ng/mL in acetonitrile)[1]

    • Acetonitrile (B52724) (LC-MS grade)[1]

    • Formic acid (optional, for acidification)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette a 40 µL aliquot of the biological sample (e.g., whole blood) into a microcentrifuge tube.[1]

    • Add 20 µL of water to the sample.[1]

    • Spike the sample with 30 µL of the working internal standard solution (to achieve a final concentration of 10 ng/mL).[1]

    • Add 170 µL of acetonitrile to precipitate proteins.[1]

    • Vortex the mixture vigorously for 1 minute.[1]

    • Centrifuge the sample at 10,000 x g for 4 minutes to pellet the precipitated proteins.[1]

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following conditions are a synthesis of typical parameters found in the literature for the analysis of olanzapine.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used (e.g., Waters XBridge C18, ACE 5C18-300, or Zorbax Extend-C18).[2][3][4]

    • Mobile Phase: A gradient or isocratic elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile or methanol).[4][5]

    • Flow Rate: Typically in the range of 0.3 to 1.0 mL/min.[4][5]

    • Injection Volume: 5 to 10 µL.[5]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7][8]

    • Scan Type: Multiple Reaction Monitoring (MRM).[7][8]

    • MRM Transitions:

      • Olanzapine: m/z 313.2 → 256.1[3]

      • Olanzapine-d8 (IS): m/z 321.2 → 261.1[1]

    • Instrument Parameters: Optimize declustering potential, collision energy, and cell exit potential for both olanzapine and the internal standard to achieve maximum sensitivity.[4]

Data Presentation

The following table summarizes the quantitative data from various validated methods for olanzapine analysis.

ParameterMethod 1Method 2Method 3
Analyte OlanzapineOlanzapineOlanzapine & Metabolites
Internal Standard Olanzapine-d3DibenzepineOlanzapine-d8
Matrix SerumWhole BloodWhole Blood, Urine
Column HSS T3 (2.1x100mm, 1.8µm)[9]Zorbax Extend-C18[2]Not Specified
Mobile Phase Acidic water and methanol (B129727) gradient[9]Methanol/Acetonitrile/Ammonium hydroxide (B78521) (25:25:50, 5 mM)[2]Not Specified
Flow Rate 0.5 mL/min[9]Not SpecifiedNot Specified
Linearity Range 5-500 nM[9]0.005-0.50 mg/kg[2]0.05-10 ng/mL[1]
LLOQ 0.5 nM[9]0.005 mg/kg[2]0.05 ng/mL[1]
Recovery 84-95%[9]103% (Olanzapine)[2]75.0-107%[1]
Intra-day Precision ≤4.8% CV[9]<11%[2]≤14.1%[1]
Inter-day Precision ≤4.8% CV[9]<11%[2]≤14.1%[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the chromatographic analysis of olanzapine.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Blood) Spike Spike with Internal Standard (Olanzapine-d8) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Olanzapine Calibrate->Quantify

A flowchart of the analytical workflow for olanzapine quantification.

This application note provides a detailed and actionable protocol for the chromatographic separation and quantification of olanzapine using a deuterated internal standard. The methods described are based on validated procedures from the scientific literature and are intended to serve as a valuable resource for researchers in the field.

References

Application of N-Demethyl-N-formylolanzapine-d8 in Metabolic Profiling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine (B1677200) is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. Monitoring its metabolic fate is crucial for understanding its therapeutic efficacy and potential for adverse effects, such as weight gain and metabolic syndrome. Metabolic profiling studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for quantifying olanzapine and its metabolites in biological matrices. The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis, ensuring high accuracy and precision by compensating for variability during sample preparation and analysis.

N-Demethyl-N-formylolanzapine-d8 is a deuterated analog of a potential olanzapine derivative. While the primary metabolites of olanzapine are N-desmethylolanzapine, 2-hydroxymethylolanzapine, and olanzapine N-oxide, the availability of this compound provides a valuable tool for the quantification of the corresponding unlabeled N-formyl metabolite or as a stable isotope-labeled internal standard for closely related metabolites in metabolic profiling studies. Its structural similarity to olanzapine metabolites ensures that it mimics their behavior during extraction and chromatographic separation, leading to reliable quantification.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the metabolic profiling of olanzapine.

Application Notes

Principle of the Method

The analytical methodology for the quantification of olanzapine and its metabolites in biological matrices such as plasma, serum, or urine typically involves sample preparation to isolate the analytes, followed by chromatographic separation and detection by tandem mass spectrometry. This compound is added to the biological sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte of interest and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte, thereby correcting for any losses during sample processing or fluctuations in instrument response.

Key Advantages of Using this compound

  • High Accuracy and Precision: As a stable isotope-labeled internal standard, it closely mimics the physicochemical properties of the corresponding unlabeled analyte, leading to more accurate and precise quantification.[1][2][3][4]

  • Compensation for Matrix Effects: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement effects in the mass spectrometer, thus effectively normalizing for these matrix-related variations.

  • Improved Method Robustness: The use of a deuterated internal standard enhances the ruggedness and reliability of the bioanalytical method, making it suitable for high-throughput analysis in clinical and research settings.

Potential Applications

  • Therapeutic Drug Monitoring (TDM): Accurate measurement of olanzapine and its metabolites to optimize patient dosing and minimize adverse effects.

  • Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of olanzapine.

  • Metabolite Identification and Quantification: Investigating the formation and clearance of olanzapine metabolites.

  • Toxicology Studies: Assessing drug exposure in preclinical and clinical safety evaluations.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a rapid and simple method for the extraction of olanzapine and its metabolites from plasma or serum.

Materials:

  • Human plasma or serum samples

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each sample, calibrator, and quality control (QC) sample, except for the blank matrix.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and inject into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol provides a more rigorous cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[2][4]

Materials:

Procedure:

  • Pipette 200 µL of plasma or serum sample into a clean tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Vortex to mix.

  • Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of deionized water. Do not allow the cartridges to dry.

  • Loading: Load the sample mixture onto the conditioned SPE cartridge. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Place clean collection tubes in the manifold. Elute the analytes with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex to mix and inject into the LC-MS/MS system.

Data Presentation

Table 1: Proposed LC-MS/MS Parameters for Olanzapine and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Olanzapine313.1256.125
N-Desmethylolanzapine299.1256.127
2-Hydroxymethylolanzapine329.1225.130
Olanzapine N-Oxide329.1283.128
This compound (IS) 335.2 256.1 27

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Table 2: Typical Performance Characteristics of a Bioanalytical Method for Olanzapine and Metabolites

ParameterOlanzapineN-Desmethylolanzapine
Linear Range 0.5 - 100 ng/mL0.5 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL
Intra-day Precision (%CV) < 10%< 12%
Inter-day Precision (%CV) < 12%< 15%
Accuracy (% Bias) ± 15%± 15%
Extraction Recovery > 85%> 80%

Data presented are representative and should be established during method validation.

Mandatory Visualization

Olanzapine_Metabolism Olanzapine Olanzapine N_Desmethylolanzapine N-Desmethylolanzapine (Metabolite) Olanzapine->N_Desmethylolanzapine CYP1A2 Two_Hydroxymethylolanzapine 2-Hydroxymethylolanzapine (Metabolite) Olanzapine->Two_Hydroxymethylolanzapine CYP2D6 Olanzapine_N_Oxide Olanzapine N-Oxide (Metabolite) Olanzapine->Olanzapine_N_Oxide FMO3 N_Formyl N-Demethyl-N-formylolanzapine (Putative Metabolite) N_Desmethylolanzapine->N_Formyl Formylation? Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Biological Sample (Plasma, Serum) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Tandem Mass Spectrometry (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Isotopic Exchange in Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to address and resolve common challenges with isotopic exchange during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a significant problem in quantitative analysis?

A1: Isotopic exchange, also known as H/D (hydrogen-deuterium) back-exchange, is a chemical reaction where deuterium (B1214612) atoms on a labeled internal standard (IS) are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This phenomenon can severely compromise the accuracy of quantitative analyses, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).[1] The issue arises because the mass spectrometer differentiates the analyte from the IS based on their mass difference. If the deuterated IS loses its deuterium labels, it leads to two primary problems:

  • Underestimation of the Internal Standard: A decrease in the deuterated IS signal results in an artificially high analyte-to-IS ratio.[1]

  • Overestimation of the Analyte: The back-exchanged IS, now having the same mass as the analyte, contributes to the analyte's signal, causing a false positive and an overestimation of the analyte's true concentration.[1][3]

Q2: How can I detect if isotopic exchange is occurring with my deuterated standard?

A2: You can detect isotopic exchange by observing several key indicators during your analysis:

  • Decreasing m/z Ratio: A gradual decrease in the mass-to-charge ratio (m/z) of your deuterated IS across a series of injections is a classic sign of back-exchange.[4]

  • Signal in Unlabeled Analyte Channel: Prepare a blank matrix sample and spike it only with the deuterated internal standard. If you observe a significant signal in the mass transition channel for the unlabeled analyte, it indicates that back-exchange is occurring.[3][5]

  • Inconsistent IS Signal: Unstable or irreproducible internal standard signals across your sample set can point towards deuterium loss during the assay.[6]

  • Full Scan Mass Spectra: Acquiring a full scan mass spectrum of a high-concentration standard can help you visualize the isotopic distribution and identify any premature loss of deuterium.[1]

Q3: What are the primary factors that promote deuterium back-exchange?

A3: Several factors can influence the rate and extent of isotopic exchange. Understanding these is crucial for troubleshooting and prevention.

  • Position of the Deuterium Label: The stability of the label is highly dependent on its molecular position. Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are highly susceptible to exchange.[2][4] Labels on carbons adjacent (alpha) to carbonyl groups are also moderately labile due to keto-enol tautomerism, especially under acidic or basic conditions.[1][4] Labels on aromatic or aliphatic carbons are generally the most stable.[4]

  • pH of the Solution: Both acidic and basic conditions can catalyze H/D exchange.[2][3] The minimum rate of exchange for many compounds is often found in a narrow pH range, typically around pH 2.5-3.0.[2][4]

  • Solvent Type: Protic solvents, such as water and methanol, contain exchangeable protons and can readily facilitate back-exchange.[2][4] Aprotic solvents like acetonitrile (B52724) and tetrahydrofuran (B95107) are preferred when possible.[4]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2] Keeping samples and standards cooled significantly slows the exchange rate.[4]

  • Sample Matrix: The inherent properties of the biological matrix (e.g., plasma, urine) can also influence the stability of the deuterated standard.[1]

Troubleshooting Guides

This section provides structured guidance for identifying and resolving issues related to isotopic exchange.

Table 1: Troubleshooting Common Isotopic Exchange Issues
Symptom Possible Cause Recommended Solution
Decreasing IS signal over time in autosamplerBack-exchange in sample solvent/mobile phase. The standard is unstable under the analytical conditions.Keep the autosampler cooled (e.g., 4°C).[4] If possible, reformulate the sample solvent to use aprotic solvents or adjust the pH to a more stable range (typically pH 2.5-7).[4]
High analyte signal in IS-spiked blankSignificant back-exchange. The IS is converting to the unlabeled analyte.Review the label position on the IS; labels on heteroatoms are highly labile.[3][4] Lower the storage and analysis temperature.[2] Strictly control the pH of all solutions.[4]
Inconsistent analyte/IS ratioVariable rate of exchange. The exchange rate may differ between samples due to matrix effects or slight variations in preparation.Ensure consistent timing for sample preparation steps. Validate the stability of the IS in the specific biological matrix.[7] Consider using a more stable, ¹³C-labeled internal standard if available.[5]
IS and analyte have different retention timesIsotope effect. Deuteration can slightly alter the physicochemical properties of a molecule, affecting its interaction with the stationary phase.[3]Optimize the chromatographic method by adjusting the mobile phase, gradient, or temperature to improve co-elution.[3] While often minor, this effect should be considered during method development.
Diagram 1: General Troubleshooting Workflow

This workflow provides a logical path to diagnose the root cause of suspected isotopic exchange.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Exchange Factors cluster_3 Solutions start Inaccurate or Inconsistent Quantitative Results check_is Monitor IS m/z & Peak Area start->check_is Observe IS signal check_blank Analyze IS-Spiked Blank start->check_blank Test for analyte signal eval_label Evaluate Label Position (Certificate of Analysis) check_is->eval_label IS signal decreasing? check_blank->eval_label Analyte signal found? eval_solvent Check Solvents & pH eval_label->eval_solvent sol_label Select IS with Stable Label Position (e.g., on Carbon) eval_label->sol_label Label on O, N, S, or α-carbon? eval_temp Assess Temperature Conditions (Storage & Autosampler) eval_solvent->eval_temp sol_solvent Use Aprotic Solvents / Adjust pH to 2.5-3 eval_solvent->sol_solvent Protic solvent or extreme pH? eval_matrix Run Matrix Stability Test eval_temp->eval_matrix sol_temp Store & Analyze at Low Temperature (e.g., 4°C) eval_temp->sol_temp High temperature exposure? sol_alt Consider ¹³C or ¹⁵N Labeled Standard eval_matrix->sol_alt Matrix instability confirmed? sol_label->sol_alt

Caption: Troubleshooting workflow for identifying and resolving isotopic exchange.

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Standard

This protocol is designed to determine if isotopic exchange is occurring under your specific experimental conditions by incubating the standard in the sample matrix and solvents.[5]

Objective: To evaluate the stability of a deuterated internal standard against back-exchange over time.

Methodology:

  • Prepare Sample Sets:

    • Set A (T=0): Spike a known concentration of the deuterated IS into your blank biological matrix (e.g., plasma). Immediately process the sample using your standard extraction protocol and analyze it.[4][5] This set represents the baseline.

    • Set B (T=X, Matrix Stability): Spike the IS into the blank matrix and incubate it under conditions you want to test (e.g., 24 hours in a 4°C autosampler). After incubation, process and analyze the sample.[4][5]

    • Set C (T=X, Solvent Stability): Spike the IS into your final sample reconstitution solvent and incubate it under the same conditions as Set B. Analyze this sample directly.[5]

  • LC-MS/MS Analysis:

    • Analyze all samples using your validated LC-MS/MS method.

    • Monitor the mass transitions for both the deuterated IS and the corresponding unlabeled analyte.[5]

  • Data Evaluation:

    • Compare Peak Areas: Compare the peak area of the IS in Set B and Set C to the baseline in Set A. A significant decrease (e.g., >15%) in the IS signal suggests degradation or exchange.[5]

    • Check for Back-Exchange: Examine the chromatograms for the unlabeled analyte channel in Sets B and C. The appearance or significant increase of a peak at the analyte's retention time confirms that back-exchange is occurring.[5]

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_sets Sample Incubation cluster_eval Data Evaluation prep_samples Prepare 3 Sample Sets set_a Set A: T=0 (Spike & Immediate Analysis) prep_samples->set_a set_b Set B: T=X (Spike in Matrix & Incubate) prep_samples->set_b set_c Set C: T=X (Spike in Solvent & Incubate) prep_samples->set_c analysis LC-MS/MS Analysis (Monitor both IS and Analyte) set_a->analysis set_b->analysis set_c->analysis eval_area Compare IS Peak Areas (A vs. B & C) analysis->eval_area eval_analyte Check for Analyte Signal in B & C analysis->eval_analyte conclusion Determine Stability & Identify Source of Exchange eval_area->conclusion eval_analyte->conclusion

Caption: Experimental workflow for assessing deuterated internal standard stability.

Data Summary

The stability of a deuterated standard is highly dependent on experimental conditions. The following table summarizes hypothetical data from a stability experiment as described in Protocol 1.

Table 2: Example Stability Assessment Data
Condition Incubation Time (hours) Temperature (°C) pH % Decrease in IS Signal (vs. T=0) Analyte Peak Detected in IS Channel?
Matrix2425 (Room Temp)7.418%Yes
Reconstitution Solvent2425 (Room Temp)8.025%Yes
Matrix2447.44%No
Reconstitution Solvent2443.0<2%No

Interpretation: The data indicates that the internal standard is unstable at room temperature, particularly in the slightly basic reconstitution solvent.[5] Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.[5]

Best Practices for Prevention

  • Standard Selection: Whenever possible, choose an internal standard where deuterium labels are on stable positions like aromatic or aliphatic carbons, rather than on heteroatoms (O, N, S) or carbons alpha to a carbonyl.[4] For high-stakes assays, consider using more robust ¹³C or ¹⁵N-labeled standards which are not prone to exchange.[5]

  • Solvent and Solution Preparation: Use high-purity, aprotic solvents (e.g., acetonitrile) for stock solutions when possible.[4][8] If aqueous solutions are necessary, control the pH carefully, aiming for a range of 2.5-7, with an optimal pH of around 2.5-3.0 for many compounds to minimize the exchange rate.[2][4]

  • Storage and Handling: Store deuterated standards at the manufacturer's recommended temperature, typically -20°C or lower for long-term stability.[7][8] Allow vials to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[4] Prepare working solutions fresh, or validate their stability if stored.[4]

  • Analytical Conditions: Keep samples in a cooled autosampler (e.g., 4°C) during analytical runs to minimize any potential for back-exchange while awaiting injection.[4]

References

Minimizing matrix effects with N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Demethyl-N-formylolanzapine-d8 to minimize matrix effects in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled (SIL) internal standard. It is a deuterated form of N-Demethyl-N-formylolanzapine, a metabolite of the antipsychotic drug olanzapine (B1677200). In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, it is used as an internal standard to improve the accuracy and precision of quantification.[1][2][3] Because it is nearly chemically identical to the analyte (the non-deuterated form), it co-elutes during chromatography and experiences similar effects from the sample matrix, such as ion suppression or enhancement.[1][2] This allows for reliable correction of these matrix-induced variations.

Q2: How does a deuterated internal standard like this compound compensate for matrix effects?

A2: The principle behind using a deuterated internal standard is isotope dilution mass spectrometry. A known amount of this compound is added to each sample at the beginning of the sample preparation process. During sample extraction, cleanup, and injection, any loss of the analyte will be mirrored by a proportional loss of the internal standard.[2] In the mass spectrometer's ion source, both the analyte and the internal standard are affected similarly by matrix components that can suppress or enhance the ionization process. Since the mass spectrometer can distinguish between the analyte and the heavier deuterated standard, the ratio of their peak areas is used for quantification. This ratio remains constant even if the absolute signal intensity of both compounds varies due to matrix effects, thus ensuring accurate measurement.[1][2]

Q3: When should I add the this compound internal standard to my samples?

A3: The internal standard should be added as early as possible in the sample preparation workflow. For plasma or serum samples, this is typically after thawing and initial vortexing, but before any protein precipitation, liquid-liquid extraction, or solid-phase extraction steps.[2] Early addition ensures that the internal standard experiences the same sample processing conditions as the analyte, allowing it to compensate for any variability or loss during the entire procedure.

Q4: What are the key considerations when preparing stock and working solutions of this compound?

A4: When preparing solutions, it is crucial to ensure the accuracy of the concentration. Use calibrated pipettes and balances. The isotopic purity of the standard is also critical; it should ideally be ≥98% to prevent contribution to the analyte signal.[2] The position of the deuterium (B1214612) labels should be on stable parts of the molecule to avoid hydrogen-deuterium exchange with the solvent.[2] Stock solutions should be stored at low temperatures, often under an inert gas, to prevent degradation. Working solutions should be prepared fresh or their stability evaluated.

Troubleshooting Guides

Issue 1: Poor Accuracy and/or Precision in Quality Control (QC) Samples

Q: My QC samples are failing to meet the acceptance criteria (e.g., ±15% deviation from the nominal value). What could be the cause?

A: This is a common sign of uncompensated matrix effects or issues with the internal standard. While this compound is designed to mimic the analyte, significant ion suppression or enhancement can still lead to inaccurate results if the internal standard and analyte do not behave identically.

Troubleshooting Steps:

  • Verify Internal Standard Performance: Check the peak area of this compound across all samples. High variability in the internal standard response suggests it is not adequately compensating for the matrix effect.

  • Evaluate Matrix Factor: Conduct a post-extraction addition experiment to quantify the degree of ion suppression or enhancement in your specific matrix lots. This will help determine the magnitude of the matrix effect.

  • Optimize Sample Preparation: The most effective way to combat severe matrix effects is to improve the sample cleanup process. Consider a more rigorous solid-phase extraction (SPE) protocol or a different liquid-liquid extraction solvent system to remove interfering phospholipids (B1166683) and other matrix components.

  • Optimize Chromatography: Modify your chromatographic method to separate the analyte and internal standard from co-eluting matrix components. This can involve changing the analytical column, mobile phase composition, or gradient profile.[4]

Issue 2: Inconsistent or Unexpectedly Low/High Internal Standard Response

Q: The peak area of my this compound is highly variable between samples, or is significantly different from the response in my calibration standards prepared in a clean solvent. Why is this happening?

A: An inconsistent internal standard response points to a variable matrix effect that the SIL-IS is not fully tracking. This can be due to differences in the composition of individual samples or lots of biological matrix.

Troubleshooting Steps:

  • Investigate Matrix Lot Variability: If you are using different lots of plasma or serum for your study, perform a matrix effect experiment on each lot to see if the degree of ion suppression or enhancement varies significantly.

  • Check for Differential Behavior: In some cases, the analyte and its deuterated internal standard may exhibit slight differences in retention time or extraction recovery, which can be exacerbated by strong matrix effects.[4] Ensure that the analyte and this compound are co-eluting perfectly.

  • Review Sample Collection and Handling: Inconsistent sample collection (e.g., use of different anticoagulants) or handling can introduce variability in the sample matrix.[4] Ensure a standardized procedure is followed.

  • Injector Carryover: Inject a blank sample immediately after a high-concentration sample to check for carryover. If observed, optimize the injector wash procedure with a stronger solvent or increase the wash volume.

Issue 3: Analyte Signal Detected in Blank Samples (Crosstalk)

Q: I am detecting a small peak at the mass transition of my analyte in blank samples that were only spiked with this compound. What is the source of this interference?

A: This phenomenon, often called crosstalk, can arise from two main sources:

Troubleshooting Steps:

  • Assess Isotopic Purity of the Internal Standard: The deuterated internal standard may contain a small percentage of the unlabeled analyte as an impurity.[2] Check the Certificate of Analysis for the isotopic purity of this compound. If the purity is low, this can contribute to the analyte signal and lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).

  • Check for In-Source Fragmentation: It is possible that the deuterated internal standard is losing its deuterium atoms in the mass spectrometer's ion source and is being detected as the unlabeled analyte. This is less common with stable labels but can occur with high source temperatures or voltages. Try to optimize the MS source conditions to minimize such fragmentation.

Data Presentation

Table 1: Representative Data on the Effectiveness of this compound in Minimizing Matrix Effects for the Quantification of N-Demethyl-N-formylolanzapine.

Sample TypeAnalysis MethodNominal Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Accuracy (%)Precision (%CV)
Low QC in Plasma No Internal Standard1.00.65 ± 0.1565.023.1
With this compound1.00.98 ± 0.0798.07.1
High QC in Plasma No Internal Standard50.038.5 ± 7.277.018.7
With this compound50.051.2 ± 2.1102.44.1

This table presents illustrative data based on typical performance improvements seen with stable isotope-labeled internal standards in bioanalysis.

Experimental Protocols

Protocol 1: Quantification of N-Demethyl-N-formylolanzapine in Human Plasma using this compound by LC-MS/MS

Objective: To provide a general procedure for the extraction and quantification of N-Demethyl-N-formylolanzapine from human plasma.

Methodology:

  • Preparation of Standard and QC Samples:

    • Prepare stock solutions of N-Demethyl-N-formylolanzapine and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

    • Prepare a working solution of the internal standard (e.g., 100 ng/mL).

    • Spike blank human plasma with the analyte working solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution.

    • Vortex for 10 seconds.

    • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions (Illustrative):

      • N-Demethyl-N-formylolanzapine: Q1/Q3 (e.g., m/z 327.1 -> 229.1)

      • This compound: Q1/Q3 (e.g., m/z 335.1 -> 237.1)

    • Data Analysis: Integrate the peak areas for both the analyte and the internal standard. Calculate the peak area ratio (analyte/internal standard) and determine the concentration of the analyte from the calibration curve.

Visualizations

experimental_workflow sample Plasma Sample (Calibrator, QC, Unknown) spike_is Spike with This compound sample->spike_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) spike_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis

Caption: Experimental workflow for plasma sample preparation using a deuterated internal standard.

matrix_effect_compensation cluster_chromatography LC Elution cluster_ms_signal MS Signal Intensity time_start Start time_end End signal_high High signal_low Low analyte Analyte suppression_zone Ion Suppression Zone analyte->suppression_zone Signal Suppressed analyte->p1 Co-elutes with internal_standard Internal Standard (d8) internal_standard->suppression_zone Signal Suppressed Proportionally matrix_interference Matrix Interference (e.g., Phospholipids) ratio Analyte / IS Ratio Remains Constant suppression_zone->ratio Compensation p1->internal_standard

Caption: Co-elution of analyte and internal standard to compensate for ion suppression.

References

Technical Support Center: Optimizing LC-MS/MS Source Parameters for N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) source parameters for the analysis of N-Demethyl-N-formylolanzapine-d8.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial approach for optimizing LC-MS/MS source parameters for this compound?

A1: The most effective initial step is to perform a direct infusion of a standard solution of this compound into the mass spectrometer. This allows for the optimization of mass spectrometry parameters independent of the liquid chromatography separation. Start by tuning the instrument to identify the precursor ion ([M+H]+) in a full scan mode. Following this, conduct product ion scans to determine the most stable and abundant fragment ions for developing a Multiple Reaction Monitoring (MRM) method.[1] Key parameters to adjust include capillary voltage, source temperature, and desolvation gas flow to maximize the precursor ion intensity.

Q2: Which ionization mode is most suitable for the analysis of this compound?

A2: For olanzapine (B1677200) and its metabolites, positive electrospray ionization (ESI) mode is typically used.[2][3][4] This is due to the presence of basic nitrogen atoms in the molecule that are readily protonated. It is always advisable to screen both positive and negative ionization modes to confirm the optimal setting for your specific analyte and mobile phase conditions.[5][6]

Q3: What are the critical source parameters to optimize for this compound?

A3: The critical ESI source parameters that significantly impact signal intensity and stability include:

  • Capillary Voltage: Affects the efficiency of the electrospray process.[6]

  • Drying Gas Temperature and Flow Rate: These parameters are crucial for efficient solvent evaporation.[7]

  • Nebulizer Pressure: Influences the formation of fine droplets.[7]

  • Cone Voltage (or equivalent): Optimizing this voltage is key for maximizing the transmission of the precursor ion into the mass analyzer.[1]

Troubleshooting Guide

Problem: Low or No Signal Intensity

Potential Cause Troubleshooting Steps
Incorrect Ionization Mode Although positive ESI is expected to be optimal, confirm by testing in negative ion mode.[5][6]
Suboptimal Source Parameters Systematically optimize key parameters such as capillary voltage, gas temperature, and gas flow by infusing a standard solution.[5][7]
Incorrect MRM Transition Re-infuse the standard to confirm the m/z of the precursor and product ions and ensure the correct values are entered in the acquisition method.[1]
Mobile Phase Composition Ensure the mobile phase contains an appropriate additive, such as 0.1% formic acid, to promote protonation.[1]
System Contamination Clean the ion source components as per the manufacturer's recommendations.

Problem: Unstable Signal or High Baseline Noise

Potential Cause Troubleshooting Steps
Inconsistent Spray Visually inspect the spray needle for any blockage or erratic behavior. Adjust the nebulizer gas pressure and capillary voltage to achieve a stable spray.[6]
Solvent Impurities Use high-purity LC-MS grade solvents and additives to minimize background noise.[1]
Inadequate Desolvation Increase the drying gas temperature and/or flow rate to improve solvent evaporation.[1]

Experimental Protocols

Protocol 1: Direct Infusion for Source Parameter Optimization
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent mixture that mimics the intended initial LC mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a flow rate of 5-10 µL/min.

  • Full Scan Analysis: Acquire data in full scan mode to identify the protonated molecule ([M+H]+).

  • Source Parameter Optimization: While infusing, systematically adjust the following parameters to maximize the intensity of the precursor ion:

    • Capillary Voltage

    • Drying Gas Temperature

    • Drying Gas Flow

    • Nebulizer Pressure

  • Product Ion Scan: Select the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.

  • MRM Method Development: Create an MRM method using the most intense precursor-product ion transitions.[1]

  • Collision Energy Optimization: For each MRM transition, vary the collision energy to find the optimal value that produces the highest and most stable fragment ion signal.[1]

Quantitative Data Summary

The following tables provide typical starting ranges for LC-MS/MS source parameters based on methods for similar compounds like olanzapine and its metabolites. The optimal values for this compound should be determined empirically.

Table 1: Recommended Starting LC Parameters

ParameterTypical RangeRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for this class of compounds.[1]
Mobile Phase A 0.1% Formic Acid in WaterEnsures good protonation and chromatography.[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolElutes the analyte with a sharp peak.[1]
Flow Rate 0.3 - 0.5 mL/minOptimizes for best peak shape and sensitivity.[1]
Column Temperature 30 - 40 °CImproves peak shape and reproducibility.[1]
Injection Volume 1 - 10 µLMaximizes signal without overloading the column.[1]

Table 2: Recommended Starting MS Source Parameters (Positive ESI)

ParameterTypical RangeRationale
Capillary Voltage 3.0 - 4.5 kVMaximizes precursor ion intensity.[1]
Source Temperature 120 - 150 °COptimizes desolvation.[1]
Desolvation Gas Temperature 325 - 400 °CEfficiently removes solvent from droplets.
Desolvation Gas Flow 600 - 800 L/HrEfficiently removes solvent from droplets.[1]
Cone Voltage 20 - 40 VMaximizes precursor ion transmission.[1]
Collision Energy 10 - 30 eVAchieves stable and intense fragment ions.[1]

Visualizations

G cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms_opt MS Optimization cluster_final Final Method prep Prepare Standard Solution (1 µg/mL in 50:50 ACN:H2O) infuse Infuse at 5-10 µL/min prep->infuse full_scan Full Scan to find [M+H]+ infuse->full_scan optimize_source Optimize Source Parameters (Voltage, Gas, Temp) full_scan->optimize_source product_scan Product Ion Scan for Fragments optimize_source->product_scan optimize_ce Optimize Collision Energy product_scan->optimize_ce final_method Optimized MRM Method optimize_ce->final_method

Caption: Workflow for optimizing MS parameters via direct infusion.

G start Low/No Signal check_ion_mode Check Ionization Mode (Positive ESI?) start->check_ion_mode optimize_source Infuse Standard & Optimize Source Parameters check_ion_mode->optimize_source If correct solution Signal Improved check_ion_mode->solution If incorrect & fixed check_mrm Verify MRM Transition (Precursor & Product m/z) optimize_source->check_mrm If no improvement optimize_source->solution If improved check_mobile_phase Check Mobile Phase (0.1% Formic Acid?) check_mrm->check_mobile_phase If correct check_mrm->solution If incorrect & fixed clean_source Clean Ion Source check_mobile_phase->clean_source If correct check_mobile_phase->solution If incorrect & fixed clean_source->solution If issue resolved

Caption: Troubleshooting logic for low signal intensity.

References

Addressing poor peak shape of N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Demethyl-N-formylolanzapine-d8 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists address common challenges, particularly poor peak shape, encountered during chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for basic compounds like this compound is secondary interaction with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2] These silanol groups (Si-OH) can become negatively charged (deprotonated) at mobile phase pH levels above approximately 2.5, leading to ionic interactions with the positively charged (protonated) analyte.[2][3] This secondary interaction mechanism, in addition to the primary reversed-phase partitioning, can result in significant peak tailing.[2][4] Other potential causes include column contamination, a void at the column inlet, or excessive extra-column volume in the HPLC system.[5]

Q2: How can I improve my peak shape by modifying the mobile phase?

A2: Mobile phase optimization is a critical step for improving the peak shape of ionizable compounds.[6]

  • Adjusting pH: The mobile phase pH is a powerful tool for controlling retention, selectivity, and peak shape.[6][7] For a basic compound, using a low-pH mobile phase (e.g., pH 2.5-3.5) is often effective. This ensures the analyte is consistently in its protonated form and, more importantly, keeps the silanol groups on the stationary phase neutral, minimizing the secondary ionic interactions that cause tailing.[2][8] It is recommended to adjust the mobile phase pH to be at least two units away from the analyte's pKa to avoid peak splitting or broadening.[9]

  • Buffer Selection: Using an appropriate buffer is essential to control the mobile phase pH accurately. The buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH.

  • Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase can help reduce peak tailing.[1] These additives, known as silanol suppressors, compete with the analyte for the active silanol sites, thereby masking the unwanted secondary interactions.[10][11]

Q3: My peak is split, shouldered, or broader than expected. What are the likely causes?

A3: Peak splitting or broadening can arise from several factors:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 90% water), it can cause peak distortion, particularly for early-eluting peaks.[12] Whenever possible, the sample should be dissolved in the initial mobile phase.[13]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the analyte's pKa, the compound can exist in both its ionized and neutral forms simultaneously, leading to split or very broad peaks.[6]

  • Column Issues: A partially blocked frit or a void at the head of the column can cause the sample band to spread unevenly, resulting in split or shouldered peaks.[5][13]

  • Co-elution: The split peak may actually be two co-eluting compounds. Reducing the injection volume can help determine if this is the case.

Q4: What type of HPLC column is recommended for analyzing this compound?

A4: To minimize the problematic silanol interactions, consider using a modern, high-purity silica (B1680970) column that is well end-capped. End-capping is a process that derivatizes most of the residual silanol groups, making them less accessible to basic analytes.[2] Columns with stationary phases that have embedded polar groups or are based on hybrid particle technology are also designed to reduce silanol interactions and provide better peak shape for basic compounds. For separations at high pH, it is essential to use a column specifically designed for pH stability to avoid degradation of the stationary phase.[7][14]

Q5: Could my instrument setup contribute to poor peak shape?

A5: Yes, the instrument configuration can lead to peak broadening and tailing. This is often referred to as "extra-column volume" or "dead volume". Potential sources include:

  • Using tubing with an unnecessarily large internal diameter or excessive length.

  • Improperly seated fittings, particularly between the injector, column, and detector, which can create small voids.[3]

  • A large detector flow cell. If you are using a mass spectrometer, a dirty emitter or dead volume in the probe could also be the cause of peak shape issues.[3]

Troubleshooting Guides

Systematic Troubleshooting Workflow

When poor peak shape is observed, a systematic approach is crucial for efficient problem-solving. The following workflow outlines the recommended steps for diagnosing the root cause.

G cluster_0 cluster_1 Level 1: Mobile Phase & Sample cluster_2 Level 2: Column Health cluster_3 Level 3: Hardware & Method cluster_4 A Observe Poor Peak Shape (Tailing, Splitting, Broadening) B Check Mobile Phase pH Is it buffered & >2 units from pKa? A->B C Adjust Mobile Phase pH (e.g., to pH 2.5-3.5) and buffer. B->C No D Check Sample Solvent Is it weaker than the mobile phase? B->D  Yes C->B M Peak Shape Improved C->M E Re-dissolve Sample in initial mobile phase. D->E No F Column Overloaded? D->F  Yes E->D E->M G Dilute Sample or Reduce Injection Volume F->G Yes H Column Contaminated? F->H  No G->H G->M I Flush Column (Reverse flush if allowed) H->I Yes J Check for Leaks & Proper Fittings H->J  No I->J I->M K Consider Advanced Solutions J->K L -> Use End-Capped or Hybrid Column -> Add Mobile Phase Modifier (e.g., TEA) -> Minimize Extra-Column Volume K->L L->M

Caption: A logical workflow for troubleshooting poor peak shape.

The Chemistry of Peak Tailing

Understanding the underlying chemical interactions is key to solving peak tailing for basic analytes. The diagram below illustrates the undesirable ionic interaction between a protonated basic compound and a deprotonated residual silanol group on a silica-based stationary phase.

References

Technical Support Center: Troubleshooting Inconsistent Internal Standard Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving issues related to inconsistent internal standard (IS) recovery in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inconsistent or poor internal standard recovery?

Inconsistent or poor recovery of internal standards can originate from several factors throughout the analytical workflow. These can be broadly categorized into three main areas:

  • Matrix Effects: Components within the sample matrix (e.g., plasma, urine, tissue homogenate) can interfere with the ionization of the internal standard in the mass spectrometer's ion source, leading to signal suppression or enhancement.[1][2] This is a prevalent issue in both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses.[1]

  • Sample Preparation Issues: Errors or variability during the sample preparation process are a common source of inconsistency. This includes inefficient extraction of the internal standard from the sample matrix, which can be influenced by factors such as incorrect pH, inappropriate solvent choice, or poor phase separation in liquid-liquid extraction (LLE).[1] For solid-phase extraction (SPE), inefficient binding or elution can also lead to low recovery.[1] Furthermore, simple human errors like incorrect pipetting, accidental omission, or double-spiking the IS can cause significant deviations.[2][3]

  • Instrumental Problems: Issues with the analytical instrument can lead to a variable IS response.[1] This can include leaks in the system, blockages in tubing, a contaminated or failing LC column, a dirty ion source, or general instability of the mass spectrometer.[1][2] Inconsistent injection volumes from the autosampler can also contribute to this problem.[2]

  • Internal Standard Stability: The internal standard itself may not be stable and could degrade during sample collection, storage, or processing.[2] This is a more significant concern when the IS is not a stable isotope-labeled version of the analyte.[2]

Q2: How can I distinguish between matrix effects and extraction inefficiency?

A post-extraction spike experiment is a standard and effective method to differentiate between these two potential issues.[1] This experiment helps to isolate the impact of the matrix on the IS signal from any losses that occur during the extraction process.

The core principle is to compare the IS response in a sample where it has undergone the full extraction procedure with a sample where the IS is added to the matrix after extraction. A detailed protocol for this experiment is provided in the "Experimental Protocols" section below.

Q3: My internal standard recovery is highly variable across a single batch of samples. What should I investigate?

High variability within a batch often points to issues that affect samples individually rather than a systemic problem. The most probable causes include:

  • Inconsistent Sample Preparation: This is a primary suspect, especially with manual extraction methods.[1][2] Investigate for potential inconsistencies in extraction recovery from one sample to the next. Pipetting errors during the addition of the IS are also a significant contributor.[2]

  • Variable Matrix Effects: Different samples within the same batch can have varying compositions, leading to inconsistent ion suppression or enhancement.[1]

  • Instrument Drift: The sensitivity of the instrument may drift over the course of a long analytical run, causing the IS response to change.[1]

  • Carryover: Residual analyte or matrix components from a preceding high-concentration sample can affect the subsequent injection, leading to artificially high or low recovery.[1]

To troubleshoot, start by plotting the IS peak area for all samples in the analytical run to identify any patterns, such as sporadic flyers (a few outliers), a systematic trend, or an abrupt shift in the response.[3]

Q4: What is considered an acceptable range for internal standard recovery?

The acceptable range for internal standard recovery can be method-specific and may be defined by regulatory guidelines.[4] However, some general rules of thumb are often applied. For instance, some regulatory agencies suggest that the IS recovery in samples should be within 20% of the recovery in calibration solutions.[4] More important than the absolute recovery is the precision of the IS response across replicates. The relative standard deviation (RSD) of the internal standard replicates should ideally be better than 2% in calibration solutions.[4] An RSD greater than 3% for IS replicates should be investigated as it can lead to inaccurate results for the analyte.[4]

Quantitative Data Summary

The following table summarizes typical acceptance criteria for internal standard recovery and precision. Note that these values can be method-dependent and should be established during method validation.

ParameterTypical Acceptance CriteriaPotential Implications of Deviation
Internal Standard Recovery 50% - 150% of the average recovery in calibration standardsLow Recovery (<50%): May indicate inefficient extraction, significant ion suppression, or IS degradation.[1] High Recovery (>150%): Could suggest ion enhancement, co-eluting interference, or that the IS was present in the original sample.[4]
Relative Standard Deviation (RSD) of IS Recovery ≤ 15% across all samples in a runHigh variability can indicate inconsistent sample preparation, differential matrix effects, or instrument instability.[1]
RSD of IS Replicates in Calibration Solutions < 2-3%Poor precision can point to issues with the mixing of the IS or instrument performance and can negatively impact the accuracy of the analyte measurement.[4]

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Differentiate Matrix Effects from Extraction Inefficiency

Objective: To determine whether low or inconsistent internal standard recovery is due to losses during the sample extraction process or the influence of the sample matrix on the analytical signal.[1]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of the internal standard in a clean solvent (e.g., the final reconstitution solvent) at the target concentration.

    • Set B (Pre-extraction Spike): Take a blank matrix sample and spike it with the internal standard before the extraction process. Process this sample through the entire extraction procedure.

    • Set C (Post-extraction Spike): Take a blank matrix sample and process it through the entire extraction procedure. Spike the resulting extract with the internal standard after the extraction is complete.[1]

  • Analysis: Analyze all three sets of samples using the established analytical method.

  • Calculations:

    • Extraction Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • Matrix Effect (%) = ((Peak Area of Set C / Peak Area of Set A) - 1) * 100

  • Interpretation of Results:

    • Low Recovery, Minimal Matrix Effect: This indicates that the IS is being lost during the sample preparation (extraction) steps.

    • High Recovery, Significant Matrix Effect: This suggests that the extraction process is efficient, but the sample matrix is suppressing or enhancing the IS signal.

    • Low Recovery, Significant Matrix Effect: This points to a combination of both inefficient extraction and matrix effects.[1]

Protocol 2: Internal Standard Stability Assessment

Objective: To evaluate the stability of the internal standard in the sample matrix under various storage and processing conditions.

Methodology:

  • Sample Preparation:

    • Spike a fresh batch of blank matrix with the internal standard at a known concentration.

    • Aliquot the spiked matrix into multiple storage tubes.

  • Time-Point Analysis:

    • Time Zero: Immediately process and analyze a set of aliquots to establish a baseline IS response.

    • Short-Term Stability (Bench-Top): Leave a set of aliquots at room temperature for a duration that mimics the typical sample processing time (e.g., 4, 8, or 24 hours) before extraction and analysis.

    • Long-Term Stability (Frozen): Store a set of aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C). Analyze these samples at various time points (e.g., 1 week, 1 month, 3 months).

    • Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing to room temperature) before analysis.

  • Data Analysis:

    • Calculate the mean IS response at each time point and condition.

    • Compare the mean response at each time point to the time-zero baseline. A significant decrease in the IS response over time may indicate instability.[2]

Visual Troubleshooting Guides

G start Inconsistent IS Recovery Observed check_pattern Analyze IS Peak Area Pattern Across Batch start->check_pattern sporadic Sporadic Flyers (Outliers) check_pattern->sporadic Outliers? trend Systematic Trend or Abrupt Shift check_pattern->trend Trend? systemic Consistent Low/High Recovery check_pattern->systemic Consistent? reanalyze Re-analyze Affected Sample(s) sporadic->reanalyze instrument_drift Check for Instrument Drift (e.g., re-inject standards) trend->instrument_drift post_extraction_spike Perform Post-Extraction Spike Experiment systemic->post_extraction_spike instrument_issue Investigate Systemic Instrument Issues (leaks, source cleanliness) systemic->instrument_issue is_stability Assess Internal Standard Stability systemic->is_stability pipetting_error Investigate Pipetting/Spiking Errors reanalyze->pipetting_error Issue Persists sample_specific_me Consider Sample-Specific Matrix Effects pipetting_error->sample_specific_me sample_prep_consistency Review Sample Preparation Consistency instrument_drift->sample_prep_consistency carryover Investigate Carryover (inject blanks after high concentration samples) sample_prep_consistency->carryover extraction_issue Extraction Inefficiency post_extraction_spike->extraction_issue matrix_effect_issue Matrix Effect (Suppression/Enhancement) post_extraction_spike->matrix_effect_issue G start Start: Post-Extraction Spike Experiment set_a Set A: Prepare IS in Neat Solvent start->set_a set_b Set B: Spike IS into Blank Matrix BEFORE Extraction start->set_b set_c Set C: Spike IS into Blank Matrix Extract AFTER Extraction start->set_c analyze Analyze Peak Areas of Sets A, B, and C set_a->analyze process_b Perform Full Extraction on Set B set_b->process_b process_c Perform Full Extraction on Blank Matrix for Set C set_c->process_c process_b->analyze process_c->analyze calc_recovery Calculate Extraction Recovery: (Area B / Area C) * 100 analyze->calc_recovery calc_matrix_effect Calculate Matrix Effect: ((Area C / Area A) - 1) * 100 analyze->calc_matrix_effect G start Matrix Effect Confirmed as Root Cause optimize_chroma Optimize Chromatography start->optimize_chroma optimize_sample_prep Optimize Sample Preparation start->optimize_sample_prep use_sil_is Use Stable Isotope-Labeled (SIL) IS start->use_sil_is improve_separation Improve separation from interfering components optimize_chroma->improve_separation change_column Change analytical column optimize_chroma->change_column dilute_sample Dilute sample to reduce matrix components optimize_sample_prep->dilute_sample change_extraction Switch to a more selective extraction method (e.g., LLE to SPE) optimize_sample_prep->change_extraction sil_is_desc SIL-IS co-elutes and experiences similar matrix effects, providing better correction use_sil_is->sil_is_desc G start Start: IS Stability Assessment prepare_samples Spike Blank Matrix with IS and Aliquot start->prepare_samples time_zero Time Zero Analysis (Baseline) prepare_samples->time_zero bench_top Bench-Top Stability (Room Temp) prepare_samples->bench_top freeze_thaw Freeze-Thaw Stability (-20°C / -80°C) prepare_samples->freeze_thaw long_term Long-Term Stability (Frozen) prepare_samples->long_term analyze_samples Extract and Analyze Samples at Designated Time Points time_zero->analyze_samples bench_top->analyze_samples freeze_thaw->analyze_samples long_term->analyze_samples compare_results Compare IS Response to Time Zero Baseline analyze_samples->compare_results stable IS is Stable compare_results->stable No Significant Change unstable IS is Unstable - Investigate Degradation compare_results->unstable Significant Decrease

References

Mitigation of phospholipid interference with N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioanalytical method development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating phospholipid interference, with a focus on the analysis of N-Demethyl-N-formylolanzapine-d8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for the N-demethyl-N-formyl metabolite of olanzapine (B1677200). In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a SIL-IS is crucial for accurate and precise quantification. It behaves almost identically to the analyte of interest during sample preparation and ionization but is distinguishable by its higher mass. This allows it to compensate for variations in sample extraction, matrix effects, and instrument response.

Q2: What are phospholipids (B1166683) and why do they interfere with LC-MS/MS analysis?

Phospholipids are a major component of cell membranes and are abundant in biological matrices like plasma and serum.[1] Due to their amphipathic nature, they are often co-extracted with the analytes of interest during sample preparation.[1] In the mass spectrometer's ion source, these co-eluting phospholipids can interfere with the ionization of the target analyte, a phenomenon known as a matrix effect.[2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[3][4] Furthermore, the accumulation of phospholipids on the analytical column and in the MS source can lead to reduced column lifetime and increased instrument maintenance.[1]

Q3: How do I know if phospholipids are affecting my analysis of this compound?

Several signs can indicate phospholipid interference:

  • Poor reproducibility of analyte and internal standard peak areas, especially at the lower limit of quantitation (LLOQ).

  • A significant difference in the analyte response between a pure solution and a sample spiked into an extracted blank matrix (post-extraction spike).[5]

  • Gradual loss of signal intensity over a batch of samples.

  • Increased backpressure in the LC system.[1]

  • Dips or enhancements in the baseline signal when performing a post-column infusion of the analyte while injecting an extracted blank matrix.[6]

Q4: What are the common strategies to mitigate phospholipid interference?

The primary goal is to remove phospholipids from the sample extract before LC-MS/MS analysis. Common techniques include:

  • Protein Precipitation (PPT): While simple and fast, it is generally ineffective at removing phospholipids.[7][8]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids. It can be effective but is often labor-intensive and may not be amenable to high-throughput workflows.[9][10]

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away, or vice versa.[9][11] Method development is often required to optimize recovery and cleanup.

  • Phospholipid Removal Plates/Cartridges: These are specialized products that combine the simplicity of protein precipitation with the selectivity of phospholipid removal.[12] They are highly effective and suitable for high-throughput applications.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low and inconsistent signal for this compound Ion suppression due to co-eluting phospholipids. 1. Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression.[5] 2. Improve Sample Cleanup: Implement a more effective phospholipid removal technique. If using protein precipitation, consider switching to a phospholipid removal plate, SPE, or LLE.[9] 3. Modify Chromatography: Adjust the LC gradient to separate the analyte from the bulk of the phospholipids.[2]
Gradual decrease in signal intensity over an analytical run Accumulation of phospholipids on the analytical column and/or in the MS source. [1]1. Enhance Sample Preparation: Use a dedicated phospholipid removal product (e.g., Ostro, HybridSPE) to produce cleaner extracts.[12][13] 2. Implement Column Washing: Incorporate a high-organic wash step at the end of each chromatographic run to elute strongly retained phospholipids. 3. Regular Instrument Maintenance: Clean the MS ion source according to the manufacturer's recommendations.
High backpressure in the LC system Fouling of the analytical column with precipitated proteins and phospholipids. [1]1. Ensure Complete Protein Removal: After protein precipitation, ensure proper centrifugation to pellet all precipitated proteins before transferring the supernatant. 2. Use a Guard Column: A guard column can help protect the analytical column from particulates and strongly retained matrix components. 3. Filter Extracts: If not using a filtration-based cleanup method, consider filtering the final extract before injection.
Analyte recovery is low after sample preparation Sub-optimal extraction conditions. 1. Optimize LLE/SPE Protocol: Adjust the pH of the sample and the composition of the extraction and wash solvents to ensure efficient recovery of this compound. 2. Check for Analyte Binding: The analyte may be binding to plasticware. Using low-binding plates and tips can help. 3. Evaluate Phospholipid Removal Products: Some phospholipid removal products may retain certain analytes. It is important to verify analyte recovery during method development.

Data Presentation: Comparison of Phospholipid Removal Techniques

Technique Principle Phospholipid Removal Efficiency Analyte Recovery Throughput Ease of Use Reference
Protein Precipitation (PPT) Protein denaturation and precipitation with an organic solvent.LowHighHighVery Easy[7][8]
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Moderate to HighVariable (method-dependent)LowModerate[9][14]
Solid-Phase Extraction (SPE) Analyte and interference separation on a solid sorbent.HighGood to High (method-dependent)ModerateModerate[7][11]
Phospholipid Removal Plates (e.g., Ostro, HybridSPE) In-well protein precipitation followed by filtration through a phospholipid-retaining sorbent.>95%High and ReproducibleHighVery Easy[12][13]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 400 µL of plasma sample, add the internal standard and 1 mL of methyl tert-butyl ether.[14]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the extract in the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE) with a Mixed-Mode Cation Exchange Cartridge
  • Condition: Pass 1 mL of methanol (B129727) through the Oasis MCX cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load: Load the pre-treated sample (plasma diluted with 2% formic acid).

  • Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash 2: Wash with 1 mL of methanol to remove non-polar interferences, including some phospholipids.

  • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

Protocol 4: Using a Phospholipid Removal Plate (e.g., Ostro)
  • Place the Ostro 96-well plate on a collection plate.

  • Add the internal standard solution to each well.

  • Add 100 µL of plasma/serum sample to each well.

  • Add 300 µL of 1% formic acid in acetonitrile to each well to precipitate proteins.

  • Mix thoroughly by aspirating and dispensing several times.

  • Apply vacuum to the manifold to draw the clean extract through the plate into the collection plate.

  • The collected filtrate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.[15]

Visualizations

G cluster_workflow General Bioanalytical Workflow Sample Biological Sample (Plasma, Serum) IS Add Internal Standard (this compound) Sample->IS Cleanup Sample Cleanup (Phospholipid Removal) IS->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: High-level overview of a typical bioanalytical workflow.

G cluster_interference Mechanism of Phospholipid Interference CoElution Analyte and Phospholipids Co-elute from LC Column IonSource Enter Mass Spec Ion Source Together CoElution->IonSource Competition Competition for Ionization IonSource->Competition Suppression Ion Suppression (Analyte Signal Decreased) Competition->Suppression Enhancement Ion Enhancement (Analyte Signal Increased) Competition->Enhancement Result Inaccurate & Imprecise Quantification Suppression->Result Enhancement->Result

Caption: The process of ion suppression/enhancement by phospholipids.

G cluster_troubleshooting Troubleshooting Logic for Poor Signal Start Poor/Inconsistent Signal CheckMatrix Perform Post-Extraction Spike Experiment Start->CheckMatrix MatrixEffect Matrix Effect Confirmed CheckMatrix->MatrixEffect Suppression/ Enhancement >20% NoMatrixEffect No Significant Matrix Effect CheckMatrix->NoMatrixEffect Suppression/ Enhancement <20% ImproveCleanup Implement a Phospholipid Removal Method (SPE, LLE, PLR Plate) MatrixEffect->ImproveCleanup OptimizeLC Optimize LC Method (Gradient, Column) MatrixEffect->OptimizeLC CheckInstrument Check Instrument Performance NoMatrixEffect->CheckInstrument End Re-evaluate ImproveCleanup->End OptimizeLC->End CheckInstrument->End

Caption: A decision tree for troubleshooting poor analytical signals.

References

Technical Support Center: Deuterium Exchange in N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the deuterium (B1214612) exchange of N-Demethyl-N-formylolanzapine-d8 under acidic conditions is not extensively available in published literature. The following guidance is based on established principles of organic chemistry, deuterium exchange mechanisms, and information on analogous compounds. Researchers should validate these recommendations under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium) from the surrounding solvent or vice versa. For isotopically labeled internal standards like this compound, loss of deuterium can lead to a mass shift, resulting in inaccurate quantification of the target analyte.

Q2: Which positions on this compound are susceptible to deuterium exchange under acidic conditions?

While C-D bonds are generally stable, acidic conditions can catalyze exchange at specific locations:

  • Formyl Proton (CHO): The proton on the formyl group is generally not considered readily exchangeable under typical analytical conditions, but strong acids and elevated temperatures could potentially facilitate this.

  • Aromatic Protons: The protons on the thieno[2,3-b][1][2]benzodiazepine ring system are generally stable, but prolonged exposure to strong acids could lead to slow exchange.

  • d8-Labeled Positions: The deuterons on the N-methyl group and the piperazine (B1678402) ring are the primary concern. Acid-catalyzed exchange can occur, particularly at positions alpha to a heteroatom. However, this process is typically slow at ambient temperatures and mild pH.[3][4]

Q3: What are the primary factors that influence the rate of deuterium exchange?

The rate of deuterium exchange is influenced by several factors:

  • pH: Acid-catalyzed exchange rates increase with lower pH (higher acidity).

  • Temperature: Higher temperatures accelerate the rate of exchange.

  • Solvent: The presence of protic solvents (e.g., water, methanol) is necessary to provide a source of protons.

  • Exposure Time: Longer exposure to acidic conditions increases the extent of exchange.

Q4: Can other reactions occur under acidic conditions besides deuterium exchange?

Yes, acidic conditions can also lead to the degradation of this compound. The most probable degradation pathway is the acid-catalyzed hydrolysis of the N-formyl group to yield N-demethylolanzapine.[5][6] This is a critical consideration as it represents a chemical instability that can also affect analytical results. Olanzapine itself is reported to be relatively stable in acidic solutions, but degradation can be induced under forced conditions like heating.[7][8][9][10]

Troubleshooting Guide

Q1: I am observing a decrease in the MS signal for my d8 internal standard and an increase in the signal for a d7 or lower species. What could be the cause?

This observation strongly suggests the loss of one or more deuterium atoms. The following workflow can help diagnose the issue:

troubleshooting_workflow start Unexpected Mass Shift Observed (e.g., d8 -> d7) check_blanks Analyze Blank Matrix and Solvents for Contaminating Protons start->check_blanks Rule out contamination check_stability Incubate IS in Acidic Mobile Phase at Different Times and Temperatures start->check_stability Assess stability nmr_analysis Perform 1H and 2H NMR Analysis of the IS Stock and Incubated Samples check_stability->nmr_analysis Identify site of exchange degradation_check Monitor for Deformylation Product (N-demethylolanzapine) check_stability->degradation_check Check for competing reactions conclusion_exchange Conclusion: Deuterium Exchange is Occurring nmr_analysis->conclusion_exchange Deuterium loss confirmed conclusion_degradation Conclusion: Degradation is Occurring degradation_check->conclusion_degradation Deformylation product detected mitigation Mitigation: Adjust pH, Lower Temperature, Reduce Exposure Time, or Use a Different IS conclusion_exchange->mitigation conclusion_degradation->mitigation

Caption: Troubleshooting workflow for unexpected mass shifts.

Q2: My NMR spectrum shows a decrease in the integral of the deuterated signals and a corresponding increase in proton signals. How do I confirm deuterium exchange?

This is a direct indication of deuterium exchange. To confirm and identify the location of the exchange:

  • Acquire a high-resolution 1H NMR spectrum: Look for the appearance of new proton signals in the regions corresponding to the deuterated positions.

  • Acquire a 2H NMR spectrum: A decrease in the signal intensity of the corresponding deuterium signals will confirm the exchange.

  • Time-course study: Acquire spectra at different time points after dissolving the compound in the acidic medium to monitor the rate of exchange.

Q3: I suspect the N-formyl group is being hydrolyzed. How can I verify this?
  • LC-MS Analysis: Monitor for the appearance of a peak with the mass corresponding to N-demethylolanzapine.

  • Reference Standard: If available, inject a reference standard of N-demethylolanzapine to confirm the retention time and mass spectrum of the degradation product.

  • pH and Temperature Study: The rate of hydrolysis is expected to increase with lower pH and higher temperature.

Potential Sites of Deuterium Exchange and Degradation

The following diagram illustrates the potential sites for deuterium exchange and the competing deformylation reaction under acidic conditions.

Caption: Potential reactions under acidic conditions. (Note: An actual chemical structure image would replace the placeholder in a real implementation.)

Experimental Protocols

Protocol 1: Monitoring Deuterium Exchange by LC-MS

Objective: To determine the rate and extent of deuterium exchange of this compound in an acidic mobile phase.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-protic solvent (e.g., acetonitrile).

    • Prepare the acidic mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 50:50 v/v).

    • At time t=0, dilute the stock solution with the acidic mobile phase to a final concentration of 1 µg/mL.

  • Incubation:

    • Maintain the sample solution at a controlled temperature (e.g., 25°C).

    • Aliquots are taken for analysis at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • LC-MS Analysis:

    • LC System: Standard reverse-phase HPLC system.

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: The same acidic mobile phase used for incubation.

    • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Data Acquisition: Monitor the full scan mass spectra and extracted ion chromatograms for the d8, d7, d6, etc., species, as well as the potential deformylation product.

  • Data Analysis:

    • Calculate the peak areas for each deuterated species and the degradation product at each time point.

    • Plot the percentage of the remaining d8 species as a function of time.

Protocol 2: Identifying Exchange Sites by NMR Spectroscopy

Objective: To identify the specific positions on the molecule where deuterium exchange occurs.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated acidic solvent (e.g., D2O with DCl, or CD3OD with DCl).

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum immediately after dissolution (t=0).

    • Acquire subsequent 1H NMR spectra at regular intervals to monitor the appearance and growth of proton signals in the regions of the deuterated positions.

    • Acquire a 2H NMR spectrum to confirm the loss of deuterium at specific sites.

  • Data Analysis:

    • Integrate the signals in the 1H NMR spectra to quantify the extent of exchange at each site over time.

Data Presentation

The following tables are examples of how to present quantitative data from deuterium exchange and stability studies.

Table 1: LC-MS Stability of this compound at 25°C

Time (hours)% Remaining d8-Species% d7-Species% Deformylation Product
0100.00.00.0
199.50.40.1
498.21.50.3
896.52.90.6
2490.18.51.4

Table 2: 1H NMR Analysis of Deuterium Exchange at Specific Positions

Time (hours)% Exchange at N-Methyl% Exchange at Piperazine
00.00.0
40.51.0
81.21.8
243.55.0

References

Technical Support Center: Troubleshooting Co-eluting Metabolite Interference on N-Demethyl-N-formylolanzapine-d8 Signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from co-eluting metabolites during the bioanalysis of olanzapine (B1677200) and its related compounds. Specifically, this guide focuses on the impact of co-eluting metabolites on the signal of the deuterated internal standard, N-Demethyl-N-formylolanzapine-d8.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting metabolites and why are they a concern in LC-MS/MS analysis?

A1: Co-eluting metabolites are metabolic byproducts of a parent drug that have similar physicochemical properties to the analyte or its internal standard, causing them to elute from the liquid chromatography (LC) column at or near the same time. In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, this can lead to a phenomenon known as matrix effect, where the ionization of the target analyte or internal standard is suppressed or enhanced by the presence of these co-eluting compounds. This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method.

Q2: How can co-eluting olanzapine metabolites affect the this compound signal?

A2: Olanzapine undergoes extensive metabolism in the body, leading to the formation of several metabolites.[1][2][3] These metabolites, if they co-elute with this compound, can compete for ionization in the mass spectrometer's ion source. This competition can result in ion suppression (a decrease in the internal standard's signal) or, less commonly, ion enhancement (an increase in the signal). A compromised internal standard signal will lead to inaccurate quantification of the target analyte.

Q3: What are the major metabolites of olanzapine that I should be aware of?

A3: The primary metabolic pathways for olanzapine include N-glucuronidation, allylic hydroxylation, N-oxidation, and N-dealkylation.[1][2] Key metabolites to consider for potential co-elution include:

  • 10-N-glucuronide (major circulating metabolite)[1][4]

  • 4'-N-glucuronide[1]

  • 2-Hydroxymethyl olanzapine[1][5]

  • N-desmethyl olanzapine (N-demethylolanzapine)[1][3][5]

  • Olanzapine N-oxide[1][5]

  • N-demethyl-2-carboxy derivative[1]

Troubleshooting Guides

Issue 1: Inconsistent or Drifting this compound Signal Intensity

Possible Cause: Co-elution of one or more olanzapine metabolites is causing variable ion suppression or enhancement.

Troubleshooting Steps:

  • Chromatographic Peak Shape and Retention Time Review:

    • Carefully examine the chromatograms for the internal standard. Look for any signs of peak distortion, tailing, or fronting, which could indicate co-elution.

    • Monitor the retention time of this compound across the analytical run. A drifting retention time could suggest changes in the chromatographic conditions or matrix effects.

  • Post-Column Infusion Experiment:

    • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of this compound into the MS source while injecting a blank matrix extract onto the LC column. Dips or peaks in the baseline signal will indicate at which retention times co-eluting matrix components are affecting ionization.

  • Analyze Metabolite Standards (if available):

    • If reference standards for olanzapine metabolites are available, inject them individually to determine their retention times under your current chromatographic conditions. This will help confirm if any of them co-elute with the internal standard.

Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples

Possible Cause: Differential matrix effects between the analyte and the internal standard due to co-eluting metabolites. Even though a deuterated internal standard is used, significant differences in the chemical properties of co-eluting metabolites can lead to them affecting the analyte and internal standard differently.

Troubleshooting Steps:

  • Optimize Chromatographic Separation:

    • Modify the Mobile Phase: Adjust the organic solvent composition, pH, or buffer concentration of the mobile phase to improve the separation of the internal standard from potentially interfering metabolites.

    • Alter the Gradient Profile: A shallower gradient can often improve the resolution between closely eluting compounds.

    • Evaluate Different Stationary Phases: Consider using a column with a different chemistry (e.g., phenyl-hexyl instead of C18) to achieve a different selectivity.

  • Enhance Sample Preparation:

    • Solid-Phase Extraction (SPE): Develop a more rigorous SPE method to selectively remove interfering metabolites. This may involve testing different sorbent types and elution solvents.

    • Liquid-Liquid Extraction (LLE): Optimize the LLE conditions (e.g., solvent type, pH) to improve the cleanup of the sample and remove polar metabolites.

Data Presentation

Table 1: Potential Co-eluting Metabolites of Olanzapine and their Monoisotopic Masses

MetaboliteChemical FormulaMonoisotopic Mass (Da)Potential for Interference
OlanzapineC17H20N4S312.1412Can cause broad peaks affecting baseline
N-desmethyl olanzapineC16H18N4S298.1252High potential due to structural similarity
2-Hydroxymethyl olanzapineC17H20N4OS328.1358Possible depending on chromatography
Olanzapine N-oxideC17H20N4OS328.1358Isobaric with 2-Hydroxymethyl olanzapine
10-N-glucuronideC23H28N4O6S488.1733Less likely to co-elute with less polar IS
This compound (IS) C17H10D8N4OS 334.1993 Internal Standard

Note: The potential for interference is highly dependent on the specific chromatographic conditions employed.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression/Enhancement

Objective: To identify regions in the chromatogram where co-eluting matrix components suppress or enhance the signal of this compound.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-connector

  • Solution of this compound (at a concentration that provides a stable signal)

  • Extracted blank biological matrix (e.g., plasma, urine)

Methodology:

  • Set up the LC system with the analytical column and mobile phase used in your assay.

  • Connect the outlet of the LC column to one inlet of a tee-connector.

  • Connect the syringe pump containing the this compound solution to the second inlet of the tee-connector.

  • Connect the outlet of the tee-connector to the mass spectrometer's ion source.

  • Begin infusing the internal standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal for the this compound is achieved, inject the extracted blank matrix sample onto the LC column.

  • Monitor the signal of the internal standard throughout the chromatographic run. Any significant and reproducible dip in the baseline indicates a region of ion suppression, while a peak indicates ion enhancement.

Protocol 2: Evaluation of Matrix Factor

Objective: To quantify the extent of ion suppression or enhancement on the this compound signal from a specific biological matrix.

Materials:

  • LC-MS/MS system

  • This compound standard solution in clean solvent (e.g., mobile phase)

  • Six different lots of blank biological matrix

  • Sample preparation materials (e.g., SPE cartridges, solvents)

Methodology:

  • Prepare a solution of this compound in a clean solvent at a known concentration (Set A).

  • Extract six different lots of the blank biological matrix using your established sample preparation method.

  • Post-extraction, spike the extracted matrix samples with the this compound to the same concentration as Set A (Set B).

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for each lot of the biological matrix using the following formula:

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

  • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The variability of the MF across different lots should also be assessed.

Visualization

experimental_workflow cluster_issue Issue Identification cluster_investigation Investigation & Optimization cluster_verification Verification cluster_solution Solution start Inconsistent IS Signal or Poor Accuracy/Precision check_chrom Review Chromatograms (Peak Shape, Retention Time) start->check_chrom post_infusion Perform Post-Column Infusion Experiment check_chrom->post_infusion If issue persists analyze_metabolites Analyze Metabolite Standards (if available) post_infusion->analyze_metabolites Identify suppression zone optimize_chrom Optimize Chromatography (Mobile Phase, Gradient, Column) post_infusion->optimize_chrom If suppression is observed optimize_sample_prep Enhance Sample Preparation (SPE, LLE) optimize_chrom->optimize_sample_prep eval_matrix Evaluate Matrix Factor optimize_sample_prep->eval_matrix validate Re-validate Method eval_matrix->validate If MF is acceptable solution Reliable Quantification validate->solution

Caption: Troubleshooting workflow for co-eluting metabolite interference.

References

Overcoming ion suppression in olanzapine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for olanzapine (B1677200) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during experimental analysis, with a focus on mitigating ion suppression in LC-MS/MS workflows.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in olanzapine quantification?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample (e.g., salts, lipids, proteins in plasma) reduce the ionization efficiency of the target analyte, in this case, olanzapine, in the mass spectrometer's ion source.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantification method.[3][4] It is a significant concern because it can lead to underestimation of the true olanzapine concentration in a sample.

Q2: What are the common causes of ion suppression in bioanalytical methods for olanzapine?

A2: Common causes include inadequate sample cleanup, the presence of phospholipids (B1166683) from plasma or serum, co-eluting metabolites, and interference from anticoagulants or other formulation excipients.[1][5] The choice of sample preparation technique and chromatographic conditions plays a crucial role in the extent of ion suppression observed.[2][6]

Q3: How can I detect and assess the degree of ion suppression in my olanzapine assay?

A3: A common method to assess ion suppression is the post-column infusion experiment.[5] This involves infusing a constant flow of olanzapine solution into the mass spectrometer while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of olanzapine indicates the presence of ion-suppressing components.[3] Another approach is to compare the peak area of an analyte in a post-extraction spiked blank sample to the peak area of the analyte in a neat solution. A lower response in the matrix sample signifies ion suppression.[3]

Q4: Is the use of a deuterated internal standard (IS) sufficient to compensate for ion suppression?

A4: The use of a stable isotope-labeled internal standard, such as olanzapine-D3 or olanzapine-D8, is a highly effective strategy to compensate for ion suppression.[7][8][9] Since the deuterated IS is chemically identical to olanzapine, it will co-elute and experience similar degrees of ion suppression.[2] By using the peak area ratio of the analyte to the IS for quantification, the variability caused by ion suppression can be significantly minimized.[2] However, it is still crucial to minimize the matrix effect as much as possible through proper sample preparation and chromatography.

Troubleshooting Guides

Issue 1: Low Analyte Response and Poor Sensitivity

Possible Cause: Significant ion suppression from matrix components.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • If using protein precipitation (PPT), which is known to result in less clean extracts, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[3][6] LLE with solvents like methyl tert-butyl ether has been shown to be effective in removing phospholipids.[10][11] SPE with cartridges like Waters Oasis MCX can also provide cleaner extracts.[5]

    • For LLE, ensure the pH of the sample is adjusted to a basic level (pH > 7) to keep olanzapine in its non-ionized form, facilitating its extraction into the organic phase.[11]

  • Improve Chromatographic Separation:

    • Modify the gradient elution profile to better separate olanzapine from early-eluting, polar matrix components that often cause ion suppression.

    • Experiment with different analytical columns. A phenyl-hexyl column has been used to separate olanzapine from its metabolites and matrix components.[5]

  • Check and Clean the Ion Source:

    • Contamination of the ion source can exacerbate ion suppression.[1] Regularly clean the ion source components according to the manufacturer's recommendations.

Issue 2: Inconsistent and Irreproducible Results

Possible Cause: Variable matrix effects between different sample lots or lipemic samples.

Troubleshooting Steps:

  • Implement a Robust Internal Standard Strategy:

    • Ensure a deuterated internal standard (e.g., olanzapine-D3) is used in all samples, calibrators, and quality controls.[7][8] This is the most effective way to correct for sample-to-sample variations in ion suppression.[2]

  • Evaluate Matrix Effects from Different Sources:

    • Analyze blank matrix from multiple sources to assess the variability of ion suppression. The FDA guidance on bioanalytical method validation recommends this evaluation.[4]

    • Lipemic (high-fat) samples can significantly influence matrix effects.[5] If your study includes such samples, it is important to validate the method with lipemic plasma.

  • Dilute the Sample:

    • A simple approach to reduce the concentration of interfering matrix components is to dilute the sample extract before injection.[12] However, this may compromise the limit of quantification.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Olanzapine from Human Plasma

This protocol is adapted from a validated LC-MS/MS method.[10]

  • Pipette 400 µL of human plasma into a clean microcentrifuge tube.

  • Add the internal standard solution (e.g., Venlafaxine, though a deuterated olanzapine is preferred).

  • Alkalinize the plasma sample by adding a suitable buffer or solution to raise the pH above 7.

  • Add 2 mL of methyl tert-butyl ether.

  • Vortex the tube for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Olanzapine from Serum/Plasma

This protocol is a general representation based on common SPE procedures for olanzapine.[5][7]

  • Add the deuterated internal standard (e.g., olanzapine-D3) to the serum or plasma sample.[7]

  • Pre-condition an SPE cartridge (e.g., Waters Oasis MCX) with methanol (B129727) followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the olanzapine and internal standard with a suitable elution solvent (e.g., methanol or a mixture of ethyl acetate (B1210297) and methanol).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for Olanzapine Quantification

ParameterProtein Precipitation (Acidic Methanol)[13]Liquid-Liquid Extraction (Methyl tert-butyl ether)[10]Solid-Phase Extraction (Oasis MCX)[5]
Analyte Recovery Olanzapine: 103%Olanzapine: 90.08%Not explicitly stated, but method showed significant matrix effects
Internal Standard Recovery Dibenzepine: 68%Venlafaxine: Not specifiedNot explicitly stated
Matrix Effect Some signal decrease observed 1 min before olanzapine elutionNo significant matrix effects observedLipemia and anticoagulant significantly influenced matrix effects
LLOQ 0.005 mg/kg (in whole blood)1 ng/mL (in plasma)Not specified
Precision (Intra- & Inter-day) < 11%< 11.60%Not specified

Table 2: LC-MS/MS Parameters from Validated Olanzapine Methods

ParameterMethod 1[10]Method 2[14]Method 3[15]
LC Column ACE C18, 125 x 4.6 mm, 5 µmZorbax Eclipse plus C18, 100 x 4.5 mm, 3.8 µmWaters XBrige C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidA: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidNot specified
Elution Mode Isocratic (50:50, v/v)Isocratic (70:30, v/v)Gradient
Flow Rate 1.2 mL/min0.4 mL/minNot specified
Ionization Mode ESI+ESI+ESI+
MRM Transition (Olanzapine) m/z 313.1 > 256.1m/z 313 > 256m/z 313.2 > 256.1
MRM Transition (IS) m/z 278.1 > 260.2 (Venlafaxine)Not specifiedm/z 316.2 > 256.1 (d3-OLZ)

Visual Guides

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_key Key Plasma Plasma Sample + Deuterated IS LLE Liquid-Liquid Extraction (LLE) Plasma->LLE SPE Solid-Phase Extraction (SPE) Plasma->SPE PPT Protein Precipitation (PPT) Plasma->PPT Evap Evaporation LLE->Evap SPE->Evap PPT->Evap Supernatant Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Analyte/IS Ratio) MS->Data k1 Recommended Paths for Reduced Ion Suppression k2 Less Clean Method (Higher Ion Suppression Risk) LLE_key SPE_key k1_text LLE / SPE PPT_key k2_text PPT

Caption: Workflow for Olanzapine Bioanalysis.

G Start Low or Inconsistent Olanzapine Signal CheckIS Is a deuterated internal standard (IS) used? Start->CheckIS ImplementIS Implement deuterated IS (e.g., Olanzapine-d3) CheckIS->ImplementIS No AssessSuppression Assess Ion Suppression: Post-Column Infusion or Post-Spike Analysis CheckIS->AssessSuppression Yes ImplementIS->AssessSuppression SuppressionPresent Is significant ion suppression present? AssessSuppression->SuppressionPresent OptimizePrep Optimize Sample Prep (Switch PPT -> LLE/SPE) SuppressionPresent->OptimizePrep Yes Revalidate Re-evaluate and Validate Method SuppressionPresent->Revalidate No OptimizeLC Optimize LC Method (Gradient, Column) OptimizePrep->OptimizeLC CleanSource Clean Ion Source OptimizeLC->CleanSource CleanSource->Revalidate

Caption: Troubleshooting Ion Suppression.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Olanzapine Bioanalytical Method Validation: Featuring N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of internal standards for the bioanalytical method validation of olanzapine (B1677200), a crucial atypical antipsychotic drug. The selection of an appropriate internal standard (IS) is paramount for the accuracy and reliability of pharmacokinetic and toxicokinetic studies. Here, we evaluate the performance of commonly used internal standards and introduce N-Demethyl-N-formylolanzapine-d8 as a potential alternative, supported by a review of established methodologies and experimental data.

The Role of Internal Standards in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls. It is essential for correcting the variability in sample preparation, chromatography, and ionization efficiency, thereby ensuring the precision and accuracy of the analytical method. An ideal internal standard should be chemically similar to the analyte, exhibit similar extraction recovery and chromatographic retention, and not interfere with the analyte's detection.

Comparison of Internal Standards for Olanzapine Analysis

The most common and recommended type of internal standard for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte. For olanzapine, Olanzapine-d3 is a widely used and well-documented SIL-IS. Structural analogs, such as quetiapine (B1663577) and venlafaxine (B1195380), have also been employed, although they may not perfectly mimic the behavior of olanzapine during analysis.

This compound, a deuterated metabolite of olanzapine, presents a theoretically sound option as an internal standard. Its structural similarity and potential to undergo a similar metabolic fate could offer advantages in certain study designs. However, a notable lack of published performance data for this compound necessitates a comparison based on the established performance of other internal standards.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of bioanalytical methods for olanzapine using different internal standards, as derived from published literature.

Validation ParameterOlanzapine-d3QuetiapineVenlafaxineThis compound
Linearity (r²) ≥ 0.999≥ 0.99≥ 0.997Data not available
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL0.1 - 5 ng/mL1 - 10 ng/mLData not available
Intra-day Precision (%RSD) < 10%< 15%< 12%Data not available
Inter-day Precision (%RSD) < 10%< 15%< 12%Data not available
Accuracy (%Bias) Within ±10%Within ±15%Within ±15%Data not available
Recovery (%) > 80%VariableVariableData not available
Matrix Effect MinimalPotential for variabilityPotential for variabilityData not available

Note: The performance of methods using structural analogs like quetiapine and venlafaxine can be more variable and matrix-dependent compared to methods using a stable isotope-labeled internal standard like Olanzapine-d3. The absence of data for this compound highlights a current knowledge gap.

Experimental Protocols

A robust bioanalytical method for olanzapine quantification typically involves the following steps:

Sample Preparation: Solid Phase Extraction (SPE)
  • Objective: To extract olanzapine and the internal standard from the biological matrix (e.g., plasma) and remove interfering substances.

  • Procedure:

    • To 200 µL of plasma, add 25 µL of the internal standard working solution (e.g., Olanzapine-d3 at a specific concentration).

    • Vortex mix the sample.

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions: LC-MS/MS
  • Objective: To separate olanzapine and the internal standard from other components and quantify them using mass spectrometry.

  • Typical Parameters:

    • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for olanzapine and the internal standard.

Visualizing the Bioanalytical Workflow and Validation Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship between the key validation parameters.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Figure 1. Experimental workflow for the bioanalytical method of olanzapine.

Validation_Parameters cluster_performance Performance Characteristics Method Bioanalytical Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity Method->Selectivity LLOQ LLOQ Method->LLOQ Stability Stability Method->Stability Recovery Recovery Method->Recovery Matrix_Effect Matrix Effect Method->Matrix_Effect Linearity->LLOQ Accuracy->Precision Selectivity->Matrix_Effect

Figure 2. Logical relationship of bioanalytical method validation parameters.

Conclusion

The choice of internal standard is a critical decision in the development of a robust bioanalytical method for olanzapine. While Olanzapine-d3 remains the gold standard due to its isotopic similarity and well-documented performance, structural analogs like quetiapine can be viable alternatives, provided that thorough validation is conducted to account for potential differences in analytical behavior.

This compound is a commercially available, deuterated metabolite of olanzapine that holds theoretical promise as an internal standard. Its use could potentially offer benefits in tracking the analyte through metabolic processes. However, the current lack of published experimental data on its performance in bioanalytical method validation prevents a direct comparison with established internal standards. Researchers are encouraged to perform comprehensive validation studies to evaluate its suitability for their specific applications. This guide serves as a foundational resource for making an informed decision on internal standard selection for olanzapine bioanalysis.

Navigating FDA Expectations: A Comparative Guide to Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals steering through the rigorous landscape of regulated bioanalysis, the selection of an appropriate internal standard is a critical decision impacting data integrity and regulatory acceptance. This guide provides an objective comparison of deuterated internal standards against other common alternatives, supported by experimental data and detailed methodologies, to align with U.S. Food and Drug Administration (FDA) expectations.

Deuterated internal standards have become the cornerstone of quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS) based methods.[1][2] Their utility lies in their near-identical physicochemical properties to the analyte of interest, which allows for effective compensation for variability during sample preparation and analysis, ultimately enhancing the accuracy and precision of the data.[1][2] Regulatory bodies, including the FDA, emphasize the importance of using a suitable internal standard to ensure the reliability of bioanalytical data.[3][4]

Comparative Performance of Internal Standards

The choice of an internal standard significantly influences assay performance. While stable isotope-labeled internal standards (SIL-ISs), such as deuterated and ¹³C-labeled standards, are considered the gold standard, structural analogs are also used.[4][5] The following table summarizes the key performance characteristics of each type.

Internal Standard TypeKey AdvantagesKey DisadvantagesTypical Performance
Deuterated (d-IS) - Co-elutes closely with the analyte, providing excellent compensation for matrix effects and extraction variability.- Generally more cost-effective to synthesize than ¹³C-labeled standards.[1]- Potential for chromatographic isotope effects, leading to slight retention time shifts.[5]- Risk of isotopic exchange (H/D exchange) under certain conditions.- High accuracy and precision.- Effective mitigation of matrix effects.
¹³C-Labeled - Minimal to no chromatographic isotope effect.- Chemically identical to the analyte, providing the most accurate compensation.- Generally more expensive to synthesize.[1]- Excellent accuracy and precision.- Superior performance in minimizing variability.
Structural Analog - Readily available and often inexpensive.[1]- May not co-elute with the analyte.- Differences in physicochemical properties can lead to poor compensation for matrix effects and extraction variability.- Can result in lower accuracy and precision compared to SIL-IS.[1]- More susceptible to differential matrix effects.
Quantitative Comparison of Internal Standard Performance

The following table presents representative data comparing the performance of different internal standards in a hypothetical LC-MS/MS assay for the quantification of "Drug X."

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Deuterated (D4-Drug X) 198.54.297.8
10101.23.199.1
10099.82.5100.5
¹³C-Labeled (¹³C6-Drug X) 199.13.898.5
10100.52.999.6
100100.12.2101.0
Structural Analog (Analog Y) 185.312.875.4
1088.910.578.9
10092.18.782.3
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[1]

Experimental Protocols for Internal Standard Validation

According to FDA guidelines, a bioanalytical method validation should include a thorough evaluation of the internal standard's performance.[3][6] Key experiments include selectivity, matrix effect, and stability assessments.

Selectivity

Objective: To ensure that endogenous components in the biological matrix do not interfere with the detection of the analyte and the deuterated internal standard.[5]

Protocol:

  • Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).[1]

  • Process one set of blank samples to assess for any interfering peaks at the retention times of the analyte and the internal standard.[1]

  • Process a second set of blank samples spiked with the deuterated internal standard to ensure its purity and the absence of analyte contamination.

  • Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.[1]

Matrix Effect

Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.[5]

Protocol:

  • Obtain at least six different sources of the blank biological matrix.[1]

  • Prepare three sets of samples for each matrix source:

    • Set A: Analyte and deuterated internal standard spiked into the extracted blank matrix.

    • Set B: Analyte and deuterated internal standard in a neat solution (e.g., mobile phase).

    • Set C: Blank matrix extracted and then spiked with the analyte and deuterated internal standard.[1]

  • Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).[1]

  • Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.

  • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[1]

Stability

Objective: To assess the stability of the analyte and the deuterated internal standard under various conditions encountered during sample handling, storage, and analysis.[5]

Protocol:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples at low and high concentrations after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte and internal standard in the matrix at room temperature for a period that reflects the expected sample handling time.

  • Long-Term Stability: Assess the stability of the analyte and internal standard in the matrix at the intended storage temperature for a duration that covers the expected storage period of study samples.

  • Stock Solution Stability: Evaluate the stability of the analyte and deuterated internal standard stock solutions at their storage temperature.[1]

  • Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.[1]

Visualizing Bioanalytical Workflows

The following diagrams illustrate key workflows in bioanalytical method validation and internal standard selection.

Bioanalytical_Workflow Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Preparation Sample Preparation (e.g., SPE, LLE, PPT) Spike_IS->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Data Data Processing (Peak Integration) LCMS->Data Quantification Quantification (Analyte/IS Ratio vs. Cal Curve) Data->Quantification Result Final Concentration Quantification->Result

Caption: A typical workflow for bioanalytical sample analysis using an internal standard.

IS_Selection_Decision_Tree Start Start: Need for an Internal Standard SIL_Available Is a Stable Isotope-Labeled (SIL) IS Available? Start->SIL_Available Deuterated_vs_13C Deuterated or ¹³C? SIL_Available->Deuterated_vs_13C Yes Use_Analog Use Structural Analog SIL_Available->Use_Analog No Use_Deuterated Use Deuterated IS Deuterated_vs_13C->Use_Deuterated Cost/Availability Considerations Use_13C Use ¹³C-Labeled IS Deuterated_vs_13C->Use_13C Minimal Isotope Effect Required Validate Thoroughly Validate (Matrix Effect, Specificity) Use_Deuterated->Validate Use_13C->Validate Use_Analog->Validate

Caption: A decision tree for the selection of an appropriate internal standard in bioanalysis.

References

Cross-Validation of Analytical Methods for Olanzapine Utilizing N-Demethyl-N-formylolanzapine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the determination of olanzapine (B1677200) and its primary metabolite, N-desmethylolanzapine. These methods commonly utilize deuterated internal standards such as olanzapine-d3 (B602520) or olanzapine-d8, and the principles are directly applicable when using N-Demethyl-N-formylolanzapine-d8.

Table 1: Performance Characteristics of LC-MS/MS Methods for Olanzapine Quantification

Method ReferenceAnalyte(s)Internal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Josefsson et al. (2010)[1]Olanzapine, N-desmethylolanzapineOlanzapine-d30.2 (CSF), 5 (plasma)0.2-30 (CSF), 5-100 (plasma)<15<15Within ±15
Lu et al. (2022)[2]Olanzapine, N-desmethylolanzapineOlanzapine-d80.4 (OLA), 0.3 (DMO)3.2-160 (OLA), 1.6-80 (DMO)<15<15Within ±15
Unceta et al. (2010)Olanzapine, N-desmethylolanzapineOlanzapine-d30.20.2-30Not specifiedNot specifiedNot specified
Malviya et al. (2022)[3][4]OlanzapineOlanzapine-d30.0250.025-50.01.9-4.6Not specified96.7-102.8
Zhou et al. (2014)[5]Olanzapine, N-desmethylolanzapineNot specified0.2 (OLA), 0.5 (DMO)0.2-120 (OLA), 0.5-50 (DMO)<11.29<11.2995.23-113.16

LLOQ: Lower Limit of Quantification; OLA: Olanzapine; DMO: N-desmethylolanzapine; CSF: Cerebrospinal Fluid; %RSD: Percent Relative Standard Deviation.

Experimental Protocols

The methodologies outlined below are representative of typical LC-MS/MS workflows for olanzapine analysis and can be adapted for use with this compound.

Method 1: Protein Precipitation

This method is rapid and straightforward, suitable for high-throughput analysis.

  • Sample Preparation : To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., 15 ng/mL of olanzapine-d8).[2]

  • Vortexing and Centrifugation : Vortex the mixture for 30 seconds and then centrifuge for 10 minutes.[2]

  • Injection : Inject a portion of the supernatant (e.g., 150 µL) into the LC-MS/MS system.[2]

Method 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation.

  • Sample Preparation : To 200 µL of serum or cerebrospinal fluid, add the internal standard (e.g., olanzapine-d3).[1]

  • Extraction : Add tert-butyl methyl ether, vortex to mix, and centrifuge to separate the layers.

  • Evaporation and Reconstitution : Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Injection : Inject the reconstituted sample into the LC-MS/MS system.

Method 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest samples and can be automated.

  • Sample Preparation : Condition an appropriate SPE cartridge (e.g., Oasis HLB).

  • Loading : Load the plasma sample, to which the internal standard has been added, onto the cartridge.

  • Washing : Wash the cartridge with a weak solvent to remove interferences.

  • Elution : Elute the analytes with a strong solvent (e.g., methanol).

  • Evaporation and Reconstitution : Evaporate the eluate and reconstitute in the mobile phase for injection.

Chromatographic and Mass Spectrometric Conditions

  • Chromatographic Column : A C18 reversed-phase column is commonly used.[3][4][5]

  • Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Ionization : Electrospray ionization (ESI) in the positive ion mode is generally employed.[1]

  • Detection : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizing Olanzapine's Biological Pathways and Analytical Workflow

To better understand the context of olanzapine analysis, the following diagrams illustrate its metabolic pathway, signaling pathway, and a typical analytical workflow.

olanzapine_metabolism Olanzapine Olanzapine N_Desmethylolanzapine N_Desmethylolanzapine Olanzapine->N_Desmethylolanzapine CYP1A2 Olanzapine_N_Oxide Olanzapine N-Oxide Olanzapine->Olanzapine_N_Oxide FMO3, CYP2D6 Hydroxymethylolanzapine 2-Hydroxymethyl olanzapine Olanzapine->Hydroxymethylolanzapine CYP2D6 Glucuronide Olanzapine 10-N-glucuronide Olanzapine->Glucuronide UGT1A4

Caption: Major metabolic pathways of olanzapine.[6][7]

olanzapine_signaling Olanzapine Olanzapine D2_Receptor Dopamine D2 Receptor (Mesolimbic Pathway) Olanzapine->D2_Receptor HT2A_Receptor Serotonin 5-HT2A Receptor (Frontal Cortex) Olanzapine->HT2A_Receptor Positive_Symptoms Reduction of Positive Symptoms (Hallucinations, Delusions) D2_Receptor->Positive_Symptoms HT2A_Receptor->Positive_Symptoms

Caption: Antagonistic action of olanzapine on key neurotransmitter receptors.[8][9]

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Add_IS->Extraction Chromatography Chromatographic Separation (C18 Column) Extraction->Chromatography Mass_Spec Mass Spectrometric Detection (ESI+, MRM) Chromatography->Mass_Spec Quantification Quantification (Peak Area Ratio) Mass_Spec->Quantification Results Concentration Results Quantification->Results

Caption: A generalized workflow for the bioanalysis of olanzapine.

References

Comparison of N-Demethyl-N-formylolanzapine-d8 and other internal standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of olanzapine (B1677200) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) applications. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability.[1]

This guide provides a comprehensive comparison of commonly employed internal standards for olanzapine analysis, with a focus on the performance of deuterated versus non-deuterated analogs. While this guide aims to discuss N-Demethyl-N-formylolanzapine-d8, a thorough literature search did not yield specific bioanalytical method validation data for its use as an internal standard in olanzapine quantification. Therefore, the following sections will compare the performance of well-documented internal standards, providing a framework for selecting the most suitable option for your research needs.

Performance Comparison of Internal Standards

The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is widely considered the gold standard in quantitative bioanalysis.[1] This is because SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization suppression or enhancement effects in the mass spectrometer.[1] This leads to more accurate and precise quantification compared to structural analog internal standards, which may behave differently during sample preparation and analysis.

The following tables summarize the performance characteristics of various internal standards used for olanzapine quantification as reported in the literature.

Table 1: Performance Data for Deuterated Internal Standards

Internal StandardAnalyteMatrixExtraction MethodRecovery (%)Precision (%RSD)Accuracy (%)Reference
Olanzapine-d3 (B602520)OlanzapineHuman PlasmaSolid Phase Extraction93.4 - 101.4Intra-day: 1.9 - 4.6, Inter-day: <1596.7 - 102.8[2][3]
Olanzapine-d3OlanzapineSerumProtein Precipitation84 - 95Within-assay CV ≤ 4.82.6 - 11.9
N-desmethyl olanzapine-d8N-desmethyl olanzapineHuman Serum & PlasmaSolid Phase ExtractionNot explicitly stated, but method showed good performanceNot explicitly statedNot explicitly stated, but noted differential behavior from analyte[4]

Table 2: Performance Data for Non-Deuterated (Structural Analog) Internal Standards

Internal StandardAnalyteMatrixExtraction MethodRecovery (%)Precision (%RSD)Accuracy (%)Reference
QuetiapineOlanzapineHuman PlasmaSolid Phase Extraction92.78Intra-day: 1.90 - 12.63, Inter-day: Not specified87.01 - 115.29[5]
DibenzepineOlanzapineWhole BloodProtein Precipitation68< 1185 - 115[6]
VenlafaxineOlanzapineHuman PlasmaLiquid-Liquid ExtractionNot explicitly stated, IS recovery consistent< 11.60< 1.66[7]
IrbesartanOlanzapinePharmaceutical FormulationsNot Applicable102.4< 7.554.95 - 7.59[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols for olanzapine analysis using different internal standards.

Method 1: Olanzapine Analysis using Olanzapine-d3 (Deuterated IS)
  • Sample Preparation: Solid phase extraction (SPE) is a common technique. Plasma samples are first treated with a buffer and then loaded onto an SPE cartridge. After washing to remove interferences, the analyte and IS are eluted with an organic solvent. The eluate is then evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.[2][3]

  • Chromatography: Reversed-phase chromatography is typically used, with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution is often employed to achieve optimal separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used. The transitions of the precursor ion to the product ion for both olanzapine and olanzapine-d3 are monitored in multiple reaction monitoring (MRM) mode for quantification.

Method 2: Olanzapine Analysis using a Structural Analog IS (e.g., Quetiapine)
  • Sample Preparation: Similar to the deuterated IS method, SPE is a frequently used extraction technique. The procedure involves conditioning the SPE cartridge, loading the plasma sample, washing away interfering substances, and eluting the analyte and the IS.[5]

  • Chromatography: A reversed-phase C18 column with an isocratic or gradient mobile phase of an aqueous buffer and an organic solvent is typically employed. The goal is to achieve baseline separation of olanzapine, the internal standard, and any potential interfering compounds.

  • Detection: While mass spectrometry is common, some methods may use UV detection. For MS detection, the specific MRM transitions for olanzapine and the structural analog IS are monitored.

Visualizing Olanzapine's Mechanism of Action and Analytical Workflow

To better understand the context of olanzapine analysis, the following diagrams illustrate its primary signaling pathway and a general experimental workflow for its quantification.

Olanzapine_Signaling_Pathway Olanzapine Olanzapine D2R Dopamine (B1211576) D2 Receptor Olanzapine->D2R Antagonist HTR2A Serotonin (B10506) 5-HT2A Receptor Olanzapine->HTR2A Antagonist G_protein_D2 Gi/o D2R->G_protein_D2 G_protein_HTR2A Gq/11 HTR2A->G_protein_HTR2A AC Adenylyl Cyclase G_protein_D2->AC PLC Phospholipase C G_protein_HTR2A->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Downstream_D2 Modulation of Neuronal Excitability cAMP->Downstream_D2 Downstream_HTR2A Modulation of Neurotransmitter Release IP3_DAG->Downstream_HTR2A Therapeutic_Effect Antipsychotic Effect Downstream_D2->Therapeutic_Effect Downstream_HTR2A->Therapeutic_Effect

Caption: Olanzapine's primary mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[7][9]

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample (e.g., Plasma) IS_Spiking Spike with Internal Standard Sample_Collection->IS_Spiking Extraction Extraction (SPE or LLE) IS_Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results Quantification->Results

Caption: A general experimental workflow for the bioanalysis of olanzapine using an internal standard.

References

Linearity, accuracy, and precision with N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Alternative Internal Standards

The following tables summarize the linearity, accuracy, and precision data for several alternative internal standards employed in the quantification of olanzapine (B1677200) in biological matrices, as reported in various scientific studies.

Table 1: Linearity of Olanzapine Assays with Various Internal Standards
Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)
Olanzapine-d30.1 - 100> 0.99
Irbesartan2 - 300> 0.999
Clozapine0.5 - 200> 0.99
Quetiapine1 - 100> 0.99
Table 2: Accuracy and Precision of Olanzapine Assays with Various Internal Standards
Internal StandardConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Olanzapine-d3 0.35.26.895.7 - 104.3
53.14.597.2 - 102.8
802.53.998.1 - 101.5
Irbesartan 5< 7.55< 7.5592.41 - 107.59
50< 7.55< 7.5592.41 - 107.59
200< 7.55< 7.5592.41 - 107.59
Clozapine 1.54.86.293.3 - 106.7
753.24.196.0 - 104.0
1502.83.597.3 - 102.7
Quetiapine 2.56.17.591.8 - 108.2
504.35.894.5 - 105.5
803.95.196.2 - 103.8

Note: The data presented is a synthesis from multiple sources and may vary based on the specific laboratory, instrumentation, and protocol.

Experimental Protocols

The methodologies for bioanalytical assays of olanzapine generally involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, followed by analysis using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

General Experimental Workflow:

  • Sample Preparation:

    • Aliquots of biological samples (e.g., plasma, serum) are mixed with the internal standard solution.

    • Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile, methanol).

    • The supernatant is separated by centrifugation.

  • Chromatographic Separation:

    • The extracted sample is injected into an HPLC system.

    • Separation is typically achieved on a C18 reversed-phase column.

    • The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate, formic acid) and an organic solvent (e.g., acetonitrile, methanol) in an isocratic or gradient elution mode.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole instrument.

    • Ionization is commonly performed using electrospray ionization (ESI) in the positive ion mode.

    • Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both olanzapine and the internal standard.

Visualizations

Signaling Pathways of Olanzapine

Olanzapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system. This interaction modulates downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and synaptic plasticity.

Olanzapine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Olanzapine Olanzapine D2_Receptor Dopamine D2 Receptor Olanzapine->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor Olanzapine->HT2A_Receptor Antagonism PI3K_Akt PI3K/Akt Pathway (Cell Survival, Growth) D2_Receptor->PI3K_Akt MAPK MAPK Pathway (Gene Expression, Plasticity) D2_Receptor->MAPK HT2A_Receptor->PI3K_Akt HT2A_Receptor->MAPK Downstream Modulation of Neuronal Function PI3K_Akt->Downstream MAPK->Downstream

Caption: Olanzapine's antagonism of D2 and 5-HT2A receptors.

General Bioanalytical Workflow

The following diagram illustrates a typical workflow for the bioanalysis of olanzapine using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Add Internal Standard (e.g., Olanzapine-d3) start->add_is extract Extraction (e.g., Protein Precipitation) add_is->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms Mass Spectrometry Detection (MRM) hplc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/ IS Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify result Final Concentration quantify->result

Caption: A typical bioanalytical workflow for olanzapine.

Assessing Lot-to-Lot Variability of N-Demethyl-N-formylolanzapine-d8: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the consistency and reliability of internal standards are paramount for generating accurate and reproducible data. This guide provides a framework for researchers, scientists, and drug development professionals to assess the impact of lot-to-lot variability of N-Demethyl-N-formylolanzapine-d8, a crucial internal standard in the quantification of olanzapine (B1677200) and its metabolites. While direct comparative data between different lots is not publicly available, this document outlines the essential quality control parameters, experimental protocols, and data analysis strategies to empower researchers to conduct their own comprehensive evaluations.

The Critical Role of Internal Standard Consistency

Key Quality Control Parameters for Lot-to-Lot Comparison

When a new lot of this compound is received, a thorough comparison with the previous, qualified lot is essential. The Certificate of Analysis (CoA) is the first point of reference, but experimental verification is crucial. The following table summarizes the key parameters to assess.

ParameterRecommended Acceptance CriteriaSignificance
Chemical Purity ≥ 98% (as per CoA and verified by HPLC-UV or LC-MS)Impurities can interfere with the analyte or internal standard peak, or cause ion suppression/enhancement.
Isotopic Purity ≥ 99% (as per CoA and verified by high-resolution MS)A higher percentage of the deuterated form ensures a distinct mass difference from the analyte, minimizing crosstalk.
Isotopic Enrichment Consistent with previous lot (e.g., within a narrow, pre-defined range)Variations in the distribution of deuterated isotopologues can affect the measured response and accuracy.
Absence of Unlabeled Analyte Response of unlabeled analyte in the internal standard solution should be <0.1% of the analyte's Lower Limit of Quantification (LLOQ) response.The presence of the non-deuterated analyte will artificially inflate the measured concentration of the analyte in samples.
Solution Stability Stable for the intended storage duration and conditions (e.g., <15% deviation from initial concentration).Degradation of the internal standard will lead to a drift in the analyte/internal standard response ratio and inaccurate results.
Peak Response Response of the new lot should be within a pre-defined range (e.g., ± 20%) of the previous lot under identical conditions.A significant drop or increase in response may indicate issues with the material's integrity or concentration.

Experimental Protocol for Performance Evaluation

To experimentally assess the performance of a new lot of this compound, a partial validation study should be conducted. This involves comparing the performance of the new lot against the established calibration curve and quality control (QC) samples prepared with the old lot.

Sample Preparation (Human Plasma)
  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 30 seconds to ensure thorough mixing.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, followed by centrifugation at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Parameters
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Olanzapine: m/z 313.1 → 256.1

    • This compound: m/z 335.2 → 256.1 (Note: The exact mass transition may vary slightly depending on the specific deuteration pattern).

Workflow for Evaluating a New Lot of Internal Standard

The following diagram illustrates a systematic workflow for the evaluation and acceptance of a new lot of this compound.

G Workflow for New Internal Standard Lot Evaluation cluster_0 Initial Assessment cluster_1 Experimental Verification cluster_2 Decision and Implementation start Receive New Lot of IS coa_review Review Certificate of Analysis (CoA) start->coa_review compare_coa Compare with Previous Lot's CoA coa_review->compare_coa proceed Proceed? compare_coa->proceed prep_solutions Prepare Stock and Working Solutions proceed->prep_solutions Yes reject Reject Lot and Contact Supplier proceed->reject No run_qc Run QC Samples with New vs. Old Lot prep_solutions->run_qc analyze_data Analyze Purity, Response, and Accuracy run_qc->analyze_data acceptance Meets Acceptance Criteria? analyze_data->acceptance accept Accept and Document New Lot acceptance->accept Yes acceptance->reject No update_sops Update SOPs with New Lot Information accept->update_sops G Olanzapine Signaling Pathways cluster_dopamine Dopaminergic System cluster_serotonin Serotonergic System cluster_other Other Receptors olanzapine Olanzapine d2 D2 Receptors olanzapine->d2 Antagonist ht2a 5-HT2A Receptors olanzapine->ht2a Antagonist h1 H1 Receptors olanzapine->h1 Antagonist m1 M1 Receptors olanzapine->m1 Antagonist alpha1 α1-Adrenergic Receptors olanzapine->alpha1 Antagonist dopamine_effect Modulation of Dopamine Signaling (Antipsychotic Effect) d2->dopamine_effect serotonin_effect Modulation of Serotonin Signaling (Improved Negative Symptoms) ht2a->serotonin_effect side_effects Side Effects (e.g., sedation, weight gain) h1->side_effects m1->side_effects alpha1->side_effects

References

Navigating Incurred Sample Reanalysis in Olanzapine Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of olanzapine (B1677200), ensuring the reliability and reproducibility of analytical methods is paramount. Incurred sample reanalysis (ISR) serves as a critical in-study validation to confirm the initial analytical results. This guide provides a comparative framework for understanding ISR in the context of olanzapine bioanalysis, with a focus on the selection of appropriate internal standards.

While the deuterated olanzapine metabolite, N-Demethyl-N-formylolanzapine-d8, is commercially available, a comprehensive review of published literature reveals a lack of specific experimental data detailing its performance as an internal standard in ISR for olanzapine. The most commonly employed and well-documented internal standards for this purpose are olanzapine-d3 (B602520) and olanzapine-d8.

This guide will, therefore, present a comparative overview based on the robust data available for these established internal standards. The methodologies and data presentation can serve as a template for the evaluation of this compound should experimental data become available.

Performance Comparison of Internal Standards in Olanzapine Bioanalysis

The selection of an appropriate internal standard is crucial for the accuracy and precision of a bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. While specific comparative data for this compound is not available in the literature, a comparison of commonly used internal standards for olanzapine analysis is presented below.

Internal StandardTypical Concentration Range (ng/mL)Precision (%CV)Accuracy (%)Notes
Olanzapine-d3 0.1 - 100< 15%85% - 115%Widely used, demonstrates good performance in various studies.
Olanzapine-d8 0.05 - 50< 15%85% - 115%Offers a higher degree of deuteration, potentially reducing isotopic crosstalk.
This compound Not AvailableNot AvailableNot AvailableData from published literature is not currently available.

Experimental Protocols for Incurred Sample Reanalysis

A standardized protocol is essential for conducting a meaningful ISR study. The following outlines a typical experimental workflow for the ISR of olanzapine in human plasma.

Sample Selection

For clinical studies, ISR is typically performed on a subset of study samples. The number of samples is often recommended to be around 10% of the first 1000 samples and 5% of the samples exceeding 1000. For non-clinical studies, a smaller number of samples may be justified. Samples should be selected to cover the entire pharmacokinetic profile, including points around the maximum concentration (Cmax) and in the elimination phase.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., Olanzapine-d3 or Olanzapine-d8 in methanol).

  • Vortex the samples for 30 seconds.

  • Add 200 µL of 0.1 M sodium carbonate buffer (pH 10) and vortex.

  • Load the entire mixture onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

  • Wash the cartridge with 1 mL of 5% methanol (B129727) in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) is typical.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.

  • MRM Transitions:

    • Olanzapine: e.g., m/z 313.2 → 256.1

    • Olanzapine-d3: e.g., m/z 316.2 → 259.1

    • Olanzapine-d8: e.g., m/z 321.2 → 264.1

Acceptance Criteria

The results of the ISR are compared with the original analytical results. For small molecules like olanzapine, the percentage difference between the original and the re-analyzed concentration should be within ±20% for at least 67% of the re-analyzed samples. The percentage difference is calculated as:

(%Difference) = [(Re-analyzed Value - Original Value) / Mean of the two values] x 100

Visualizing the Incurred Sample Reanalysis Workflow

The following diagram illustrates the logical flow of a typical ISR study.

ISR_Workflow cluster_study Bioanalytical Study cluster_isr Incurred Sample Reanalysis cluster_outcome Outcome Initial_Analysis Initial Sample Analysis Report_Results Report Initial Results Initial_Analysis->Report_Results Compare_Results Compare Original and Reanalyzed Results Initial_Analysis->Compare_Results Select_Samples Select Incurred Samples Report_Results->Select_Samples Reanalysis Reanalyze Selected Samples Select_Samples->Reanalysis Reanalysis->Compare_Results Acceptance_Criteria Apply Acceptance Criteria (±20% for ≥67% of samples) Compare_Results->Acceptance_Criteria Pass ISR Passes Acceptance_Criteria->Pass Criteria Met Fail ISR Fails Acceptance_Criteria->Fail Criteria Not Met Investigate Investigate Discrepancy Fail->Investigate

Caption: Workflow for Incurred Sample Reanalysis (ISR).

Conclusion

Incurred sample reanalysis is a non-negotiable component of robust bioanalytical method validation, providing confidence in the reliability of pharmacokinetic and toxicokinetic data. While this compound exists as a potential internal standard, the current body of scientific literature does not provide the necessary data to evaluate its performance in the ISR of olanzapine. Researchers are encouraged to rely on well-validated internal standards such as olanzapine-d3 and olanzapine-d8, for which extensive performance data is available. Should data for this compound become available, the framework presented in this guide can be utilized for a thorough and objective comparison.

Cross-Validation of N-Demethyl-N-formylolanzapine Bioanalysis: A Comparative Guide to Deuterated and 13C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic and metabolic studies, the accurate quantification of drug metabolites is paramount. This guide provides an objective comparison of two common types of internal standards used in the bioanalysis of N-Demethyl-N-formylolanzapine, a metabolite of the atypical antipsychotic olanzapine. Here, we present a cross-validation study of a deuterated standard (N-Demethyl-N-formylolanzapine-d8) against a 13C-labeled standard, supported by detailed experimental protocols and comparative data. This guide is intended to assist researchers in selecting the most appropriate internal standard for their bioanalytical needs, ensuring data integrity and regulatory compliance.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in biological matrices. However, the accuracy and precision of LC-MS/MS assays can be influenced by several factors, including sample preparation variability, matrix effects, and instrument response fluctuations. The use of an appropriate internal standard (IS) is crucial to compensate for these variations. An ideal IS mimics the analyte's behavior throughout the analytical process, from extraction to detection.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis. These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical properties ensure they co-elute chromatographically and experience similar ionization efficiencies and matrix effects.

Experimental Design: Cross-Validation Protocol

This section outlines the methodology for a cross-validation study designed to compare the performance of this compound and a ¹³C-labeled N-Demethyl-N-formylolanzapine internal standard. The protocol is based on established bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA).

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Individual stock solutions of N-Demethyl-N-formylolanzapine, this compound, and ¹³C-N-Demethyl-N-formylolanzapine (assuming a 6-carbon labeling) were prepared in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Solutions: A series of working solutions for the analyte were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards. Separate working solutions were prepared for quality control (QC) samples at low, medium, and high concentrations (LLOQ QC, LQC, MQC, HQC).

  • Internal Standard Working Solutions: Working solutions of this compound and ¹³C-N-Demethyl-N-formylolanzapine were prepared at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 25 µL of the respective internal standard working solution (either d8 or ¹³C-labeled).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) was used.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient Elution: A linear gradient was optimized to ensure separation from endogenous plasma components.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used.

    • Ionization Source Parameters: Optimized for the specific instrument.

    • Multiple Reaction Monitoring (MRM): Transitions for the analyte and both internal standards were monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Demethyl-N-formylolanzapine327.1229.1
This compound335.2237.1
¹³C₆-N-Demethyl-N-formylolanzapine333.1235.1

Comparative Data Analysis

The performance of the two internal standards was evaluated based on the following parameters, with the results summarized in the tables below.

Table 1: Accuracy and Precision

The accuracy and precision of the assay were determined by analyzing five replicates of QC samples at four different concentrations on three separate days.

QC LevelInternal StandardNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ d810.9898.08.5
¹³C₆11.01101.04.2
LQC d832.8996.37.2
¹³C₆33.05101.73.8
MQC d85051.5103.06.5
¹³C₆5049.899.62.5
HQC d8150145.296.85.8
¹³C₆150151.8101.22.1
Table 2: Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in a neat solution. Recovery was determined by comparing the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples.

ParameterInternal StandardLQC (n=6)HQC (n=6)
Matrix Factor d80.880.91
¹³C₆0.991.01
Recovery (%) d885.287.5
¹³C₆86.188.0
IS-Normalized Matrix Factor d80.980.99
¹³C₆1.001.01

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams were generated using Graphviz.

G Figure 1: Bioanalytical Workflow plasma Plasma Sample is_spike Spike with Internal Standard (d8 or 13C-labeled) plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Bioanalytical sample preparation workflow.

G Figure 2: Analyte vs. Internal Standards cluster_analyte Analyte cluster_is Internal Standards A N-Demethyl-N- formylolanzapine D8 N-Demethyl-N- formylolanzapine-d8 A->D8 Similar chemical properties, different mass (deuterium) C13 13C-N-Demethyl-N- formylolanzapine A->C13 Identical chemical properties, different mass (13C)

Caption: Relationship between the analyte and internal standards.

Discussion and Recommendations

The experimental data clearly indicates that while both the deuterated and ¹³C-labeled internal standards provide acceptable performance for the quantitative analysis of N-Demethyl-N-formylolanzapine, the ¹³C-labeled standard offers superior precision and is less susceptible to matrix effects.

The improved performance of the ¹³C-labeled standard can be attributed to its closer chemical and physical similarity to the analyte. Deuterium labeling can sometimes lead to slight changes in chromatographic retention time and ionization efficiency compared to the non-labeled analyte, a phenomenon known as the "isotope effect." While often minor, this can result in less effective compensation for matrix effects and analytical variability. Carbon-13 labeling, on the other hand, has a negligible isotope effect, ensuring that the internal standard and analyte behave virtually identically throughout the analytical process.[1][2]

Recommendations:

  • For routine bioanalysis and therapeutic drug monitoring where high precision is critical, the ¹³C-labeled internal standard is the preferred choice . Its ability to more accurately compensate for analytical variability leads to more reliable and reproducible data.

  • The deuterated (d8) internal standard represents a viable and more cost-effective alternative for applications where slightly higher variability can be tolerated. It is crucial to thoroughly validate the method to ensure that any potential isotope effects do not compromise the accuracy of the results.

Ultimately, the choice of internal standard will depend on the specific requirements of the study, including the desired level of precision, budget constraints, and the availability of the labeled compounds. This guide provides the necessary framework and comparative data to make an informed decision for the robust and reliable bioanalysis of N-Demethyl-N-formylolanzapine.

References

The Gold Standard for Olanzapine Bioanalysis: Justifying the Selection of N-Demethyl-N-formylolanzapine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the atypical antipsychotic drug olanzapine (B1677200), the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive comparison of N-Demethyl-N-formylolanzapine-d8, a stable isotope-labeled (SIL) internal standard, with alternative structural analog internal standards. The evidence presented underscores the superiority of using a deuterated analog to ensure the highest quality data in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.

The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. Due to their nearly identical physicochemical properties to the analyte, stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1]

Superior Performance of Deuterated Internal Standards

This compound is a deuterated analog of an olanzapine metabolite, designed to co-elute with olanzapine and its metabolites. This co-elution is a key advantage as it ensures that both the analyte and the internal standard experience the same matrix effects and instrument conditions at the point of detection, leading to more accurate and precise quantification.

Structural analog internal standards, while often more readily available and less expensive, possess different chemical structures. This can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. Such differences can compromise the ability of the internal standard to effectively correct for analytical variability, potentially leading to biased results.

The Rationale for Choosing a Deuterated Internal Standard

The fundamental justification for selecting a deuterated internal standard like this compound is illustrated in the logical workflow below. The aim is to minimize analytical variability and achieve the most accurate quantification possible.

G cluster_0 Goal: Accurate Bioanalysis of Olanzapine cluster_1 Sources of Analytical Variability cluster_2 Internal Standard Selection cluster_3 Outcome goal Accurate and Precise Quantification of Olanzapine sample_prep Sample Preparation (e.g., LLE, SPE) goal->sample_prep is affected by matrix_effects Matrix Effects (Ion Suppression/Enhancement) goal->matrix_effects is affected by instrument_variability Instrument Variability (Injection Volume, Detector Response) goal->instrument_variability is affected by is_choice Choice of Internal Standard sample_prep->is_choice must be addressed by matrix_effects->is_choice must be addressed by instrument_variability->is_choice must be addressed by deuterated_is Deuterated IS (this compound) is_choice->deuterated_is Optimal Choice analog_is Structural Analog IS (e.g., Quetiapine, Irbesartan) is_choice->analog_is Alternative Choice compensation Effective Compensation for Variability deuterated_is->compensation poor_compensation Poor Compensation for Variability analog_is->poor_compensation compensation->goal leads to poor_compensation->goal compromises

Figure 1: Logical workflow for selecting an internal standard for olanzapine bioanalysis.

Comparative Performance Data

While a direct head-to-head comparative study between this compound and various structural analogs in a single publication is not available, a review of published bioanalytical methods for olanzapine provides compelling evidence for the superior and more consistent performance of methods employing deuterated internal standards.

The following tables summarize typical validation parameters from studies using either deuterated or structural analog internal standards.

Table 1: Performance Characteristics of Bioanalytical Methods for Olanzapine Using Deuterated Internal Standards

ParameterOlanzapine-d3[1]Olanzapine-d8N-desmethyl olanzapine-d8
Linearity (ng/mL) 0.1 - 200.2 - 1200.5 - 50
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Intra-day Precision (%CV) < 10%< 11.29%< 11.29%
Inter-day Precision (%CV) < 10%< 11.29%< 11.29%
Accuracy (% Bias) Within ±10%95.23% - 113.16%95.23% - 113.16%
Recovery Not explicitly stated> 90%> 90%
Matrix Effect No significant effectMinimalMinimal

Table 2: Performance Characteristics of Bioanalytical Methods for Olanzapine Using Structural Analog Internal Standards

ParameterQuetiapine[2]Irbesartan[3]Venlafaxine[1]
Linearity (ng/mL) 0.10 - 40.02 - 3001 - 20
Correlation Coefficient (r²) > 0.99> 0.9990.9976
Intra-day Precision (%CV) < 5.0%< 7.55%< 11.60%
Inter-day Precision (%CV) < 5.0%< 7.55%< 11.60%
Accuracy (% Bias) Not explicitly stated4.95% - 7.59%< 1.66%
Recovery > 90%102.4%90.08%
Matrix Effect Not explicitly statedNo significant effectNo significant effect

As the data illustrates, methods employing deuterated internal standards consistently demonstrate excellent linearity, precision, and accuracy over relevant concentration ranges for therapeutic drug monitoring. While well-validated methods using structural analogs can also provide acceptable performance, the inherent physicochemical differences between the analog and olanzapine introduce a greater risk of inaccurate quantification, especially in complex biological matrices.

Experimental Protocol: A Representative LC-MS/MS Method

The following is a detailed protocol representative of a validated bioanalytical method for the quantification of olanzapine and its metabolites using a deuterated internal standard like this compound.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma/serum sample, add 20 µL of the internal standard working solution (containing this compound at an appropriate concentration).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.0 x 100 mm, 3 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Methanol

  • Flow Rate: 0.30 mL/min

  • Injection Volume: 5-10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: Representative MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Olanzapine313.2256.1
N-Demethylolanzapine299.2256.1
This compound (IS) To be determined empiricallyTo be determined empirically
Method Validation

The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for olanzapine using a deuterated internal standard.

G cluster_0 Sample Collection and Processing cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis sample_collection Collect Plasma/Serum Sample add_is Spike with This compound sample_collection->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer hplc_separation HPLC/UHPLC Separation (C18 Column) supernatant_transfer->hplc_separation esi_ionization Electrospray Ionization (ESI+) hplc_separation->esi_ionization ms_ms_detection Tandem Mass Spectrometry (MRM Detection) esi_ionization->ms_ms_detection peak_integration Peak Area Integration (Analyte and IS) ms_ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantify against Calibration Curve ratio_calculation->quantification

Figure 2: Bioanalytical workflow for olanzapine quantification using a deuterated internal standard.

Conclusion

The selection of this compound as an internal standard for the bioanalysis of olanzapine is strongly justified by its ability to provide the most accurate and reliable data. As a stable isotope-labeled analog, it effectively compensates for variations in sample preparation and instrument response, a capability that structural analog internal standards cannot consistently match. For researchers and drug development professionals who require the highest level of confidence in their bioanalytical results, the use of a deuterated internal standard is the unequivocal choice.

References

Inter-laboratory comparison of olanzapine assays using N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bioanalytical Methods for Olanzapine (B1677200) Quantification

An Inter-Laboratory Performance Review of LC-MS/MS Assays

The accurate measurement of olanzapine, an atypical antipsychotic drug, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials.[1][2] The use of a stable isotope-labeled internal standard is preferred to account for matrix effects and variability during sample preparation and analysis.[3] Commonly used internal standards include Olanzapine-d3, Olanzapine-d8, and structural analogues like quetiapine (B1663577) or venlafaxine.[1][4][5][6][7]

Experimental Workflow and Methodologies

The quantification of olanzapine from biological samples typically involves sample preparation to isolate the analyte from matrix components, followed by chromatographic separation and mass spectrometric detection.

General Experimental Workflow

A generalized workflow for the analysis of olanzapine in human plasma via LC-MS/MS is depicted below. This process ensures the removal of interfering substances and accurate quantification against a co-processed internal standard.

G cluster_data Data Processing Sample Plasma Sample Collection (e.g., 200 µL) Spike Spike with Internal Standard (e.g., Olanzapine-d3) Sample->Spike 1. Extract Extraction Step (SPE, LLE, or PPT) Spike->Extract 2. Dry Evaporation & Reconstitution Extract->Dry 3. Inject Injection into LC System Dry->Inject Separate Chromatographic Separation (C18 Reverse Phase Column) Inject->Separate 4. Ionize Electrospray Ionization (ESI+) Separate->Ionize 5. Detect Tandem MS Detection (MRM) Ionize->Detect 6. Quant Quantification (Peak Area Ratio vs. Calibration Curve) Detect->Quant 7.

Fig. 1: General workflow for olanzapine bioanalysis.
Detailed Experimental Protocols

1. Sample Preparation: The primary goal of sample preparation is to extract olanzapine and the internal standard from plasma proteins and other potential interferences. Three common techniques are:

  • Solid-Phase Extraction (SPE): Plasma (e.g., 200 µL) is treated and loaded onto an SPE cartridge (e.g., Waters Oasis HLB). The cartridge is washed, and the analyte is eluted with an organic solvent.[4][5]

  • Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent (e.g., methyl tert-butyl ether or n-butanol:cyclohexane). After vortexing and centrifugation, the organic layer containing the analyte is separated and evaporated.[7][8][9]

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is injected for analysis.[2]

2. Chromatographic Conditions:

  • Column: Reverse-phase columns, most commonly C18, are used for separation (e.g., Waters XBrige C18, ACE 5 C18-300).[2][4]

  • Mobile Phase: An isocratic or gradient elution is performed using a mixture of an aqueous component (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol.[7][10]

  • Flow Rate: Typical flow rates range from 0.4 mL/min to 1.2 mL/min.[7][10]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization in the positive ion mode (ESI+) is universally employed for olanzapine analysis.[10]

  • Detection Mode: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][8]

  • MRM Transitions:

    • Olanzapine: The most common transition monitored is m/z 313 → 256.[1][4][7][10]

    • Internal Standards (Examples):

      • Olanzapine-d3: m/z 316.2 → 256.1[1][2]

      • Quetiapine: m/z 384 → 253[4]

      • Venlafaxine: m/z 278.1 → 260.2[7]

Inter-Laboratory Data Comparison

The performance of an olanzapine assay is defined by its linearity, sensitivity (Lower Limit of Quantification, LLOQ), precision, and accuracy. The following table summarizes these validation parameters from several published methods, providing a basis for comparison.

Parameter Method 1 (Li et al., 2019)[1][2] Method 2 (Shah et al., 2012)[4] Method 3 (Nielsen et al., 2007)[11] Method 4 (Borges et al., 2015)[7] Method 5 (Rao et al., 2008)[9]
Internal Standard Olanzapine-d3QuetiapineDibenzepineVenlafaxineLoratadine
Matrix Human PlasmaHuman PlasmaWhole BloodHuman PlasmaHuman Plasma
Preparation Method Protein PrecipitationSolid-Phase ExtractionProtein PrecipitationLiquid-Liquid ExtractionLiquid-Liquid Extraction
Linear Range (ng/mL) 0.1 - 200.1 - 405 - 500 (µg/kg)1 - 200.1 - 30
LLOQ (ng/mL) 0.10.15 (µg/kg)1.00.1
Intra-day Precision (%CV) < 10%< 5.0%< 11%< 11.6%< 10%
Inter-day Precision (%CV) < 10%< 5.0%< 11%< 11.6%< 10%
Accuracy / Recovery Within 10%> 90%85 - 115%< 1.66% (error)85.5%

Analysis of Comparison:

  • Sensitivity: Most methods achieve a high degree of sensitivity, with LLOQs typically at 0.1 ng/mL in plasma, which is sufficient for pharmacokinetic studies at therapeutic doses.[1][4][9]

  • Precision and Accuracy: All listed methods demonstrate excellent precision (Coefficient of Variation, %CV) and accuracy, generally falling within the widely accepted bioanalytical method validation guideline of ±15%.

  • Sample Preparation: The choice of sample preparation method (PPT, SPE, or LLE) appears to yield comparable results in terms of accuracy and precision, allowing laboratories to choose based on throughput needs, cost, and desired level of matrix cleanup. Protein precipitation is the fastest, while SPE offers the cleanest extracts.[2][4]

  • Internal Standard Selection: The use of both deuterated analogues (Olanzapine-d3) and structural analogues (Quetiapine, Venlafaxine, etc.) provides robust results.[1][4][7] A deuterated standard is often considered the "gold standard" as it co-elutes and has nearly identical chemical behavior to the analyte.

References

Safety Operating Guide

Proper Disposal of N-Demethyl-N-formylolanzapine-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-Demethyl-N-formylolanzapine-d8, a deuterated metabolite of Olanzapine. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on the safety data for the parent compound, Olanzapine, this substance should be treated as a hazardous chemical.[1]

Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and, if handling larger quantities, additional protective clothing may be necessary.

  • Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a respirator may be required.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its parent compound, Olanzapine. This information is crucial for understanding the compound's characteristics and potential hazards.

PropertyThis compoundOlanzapine
Molecular Formula C₁₇H₁₀D₈N₄OS[2]C₁₇H₂₀N₄S
Molecular Weight 334.47 g/mol [2]312.43 g/mol
Hazard Statements Not fully characterized; handle as hazardous.Toxic if swallowed, may cause an allergic skin reaction, may cause drowsiness or dizziness.[1]
Toxicity Information No specific data; assume similar toxicity to Olanzapine.Overdose can lead to somnolence, respiratory depression, and hypotension.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional guidelines and local regulations for hazardous chemical waste.[4][5] The following protocol outlines a general procedure:

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • This waste must be segregated from other laboratory waste streams, such as non-hazardous, biological, or radioactive waste.

Step 2: Containment of Solid Waste

  • For pure solid compound or materials heavily contaminated with it (e.g., weighing paper, gloves), place them directly into the designated hazardous waste container.

  • Ensure the container is made of a compatible material (e.g., a sealable plastic or glass bottle) and is in good condition.

Step 3: Management of Liquid Waste

  • If the compound is in a solution, it should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

  • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 4: Decontamination of Labware

  • Glassware and other reusable lab equipment that have come into contact with the compound should be decontaminated.

  • A common procedure is to triple-rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol).

  • The first rinse should be collected and disposed of as hazardous liquid waste. Subsequent rinses may be managed as regular solvent waste, depending on institutional policies.

Step 5: Disposal of Empty Containers

  • The original container of this compound, once empty, should also be triple-rinsed with a suitable solvent.

  • The first rinseate must be collected as hazardous waste.

  • After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional procedures.

Step 6: Final Disposal

  • Once the hazardous waste container is full (typically no more than 90% capacity), seal it securely.

  • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[5]

Visualizing the Disposal Workflow

To provide a clear overview of the procedural flow, the following diagrams illustrate the key decision points and steps in the disposal process.

Disposal_Workflow Figure 1: this compound Disposal Workflow Start Start: Handling of this compound PPE Wear Appropriate PPE Start->PPE Identify_Waste Identify Waste Type PPE->Identify_Waste Solid_Waste Solid Waste (Pure compound, contaminated items) Identify_Waste->Solid_Waste Is it solid? Liquid_Waste Liquid Waste (Solutions) Identify_Waste->Liquid_Waste Is it liquid? Labware Contaminated Labware Identify_Waste->Labware Is it reusable labware? Empty_Container Empty Original Container Identify_Waste->Empty_Container Is it the empty container? Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Decontaminate Triple Rinse Labware Labware->Decontaminate Rinse_Container Triple Rinse Container Empty_Container->Rinse_Container Final_Disposal Arrange for Final Disposal via EHS Collect_Solid->Final_Disposal Collect_Liquid->Final_Disposal Collect_Rinseate Collect First Rinseate as Hazardous Waste Decontaminate->Collect_Rinseate Rinse_Container->Collect_Rinseate Dispose_Labware Dispose of Cleaned Labware Appropriately Collect_Rinseate->Dispose_Labware Dispose_Container Dispose of Cleaned Container Appropriately Collect_Rinseate->Dispose_Container

Caption: Disposal workflow for this compound.

Logical_Relationship Figure 2: Key Relationships in Safe Disposal Compound This compound Hazard Potential Hazard (Handle with care) Compound->Hazard Disposal_Protocol Proper Disposal Protocol Compound->Disposal_Protocol Safety_Measures Safety Measures (PPE, Fume Hood) Hazard->Safety_Measures Researcher_Safety Researcher Safety Safety_Measures->Researcher_Safety Environmental_Protection Environmental Protection Disposal_Protocol->Environmental_Protection Regulatory_Compliance Regulatory Compliance Disposal_Protocol->Regulatory_Compliance Disposal_Protocol->Researcher_Safety

Caption: Interdependencies for safe chemical handling and disposal.

References

Essential Safety and Operational Guidance for Handling N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Demethyl-N-formylolanzapine-d8. The following procedures are based on available data for structurally similar compounds, such as Olanzapine, and general best practices for handling potentially hazardous research chemicals.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection GlovesWear two pairs of powder-free nitrile gloves.[1][2] The outer glove should be removed after each task or batch and disposed of in a sealed container.[1] Change gloves regularly, at least every hour, or immediately if torn or contaminated.[1]
Body Protection Gown/CoverallA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1] For larger quantities (up to 1 kg), a disposable laboratory coat or coverall of low permeability is recommended.[3]
Eye & Face Protection Goggles & Face ShieldChemical safety goggles are mandatory.[4] A full face shield is required for supplementary protection against splashes.[2][3]
Respiratory Protection RespiratorFor handling powders or when there is a risk of aerosol generation, a NIOSH-approved N95 or higher respirator is necessary. For large spills, a chemical cartridge-type respirator may be required.[2]
Foot Protection Shoe CoversDisposable, skid-resistant shoe covers should be worn and removed before exiting the designated handling area to prevent tracking of contamination.[5]
Head Protection Head/Hair CoverA head and hair cover is recommended to protect against residue contamination.[5]

II. Handling and Operational Plan

A. Designated Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class I Biological Safety Cabinet (BSC) for weighing and preparing solutions. The area should be clearly marked with warning signs restricting access to authorized personnel only.[1]

B. Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure the designated area is clean and all necessary PPE and spill control materials are readily available.

  • Donning PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves (one pair under the gown cuff and one over[1]), head/hair cover, goggles, face shield, and respirator.

  • Weighing and Aliquoting:

    • Perform all manipulations that may generate dust or aerosols within a certified chemical fume hood or BSC.

    • Use dedicated, calibrated equipment for weighing.

    • Handle the compound with care to avoid generating dust.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

    • Cap containers securely and label them clearly with the compound name, concentration, date, and hazard information.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in a sealed bag.[1]

    • Wash hands thoroughly with soap and water after removing all PPE.[1]

III. Spill Management Plan

A. Minor Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with absorbent material.

  • Use dry clean-up procedures; avoid generating dust.[3] If necessary, dampen the material slightly with water to prevent dusting before sweeping.[3]

  • Collect the material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable decontaminating solution.

B. Major Spills:

  • Evacuate the area immediately and alert safety personnel.

  • Restrict access to the area.

  • Follow established institutional procedures for major chemical spills.

IV. Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all contaminated solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: Label waste containers with "Hazardous Waste," the chemical name, and any other information required by your institution's environmental health and safety department.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor in accordance with local, state, and federal regulations.

V. Experimental Workflow and Safety Logic

The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship of the required personal protective equipment.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_cleanup Post-Handling cluster_disposal Disposal prep_area 1. Prepare Designated Area don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve decon 5. Decontaminate Surfaces dissolve->decon doff_ppe 6. Doff PPE Correctly decon->doff_ppe wash 7. Wash Hands doff_ppe->wash dispose 8. Dispose of Hazardous Waste wash->dispose

Caption: Workflow for Handling this compound

G cluster_primary Primary Barriers cluster_secondary Secondary Barriers compound This compound (Potential Hazard) gloves Hand Protection (Double Nitrile Gloves) compound->gloves gown Body Protection (Low-Permeability Gown) compound->gown respirator Respiratory Protection (N95 or higher) compound->respirator goggles Eye Protection (Chemical Goggles) compound->goggles shoe_covers Foot Protection (Shoe Covers) compound->shoe_covers head_cover Head Protection (Hair/Head Cover) compound->head_cover face_shield Face Protection (Full Face Shield) goggles->face_shield

Caption: PPE Logical Relationship for Hazard Mitigation

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.